GNE-886
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-886 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of GNE-886
Introduction
This compound is a potent and selective chemical probe developed for the in vitro study of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1] Bromodomains are protein modules that act as "epigenetic readers" by recognizing acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription and chromatin structure.[2][3] CECR2, a bromodomain-containing transcription factor, forms the heterodimeric chromatin remodeling complex CERF (CECR2-containing remodeling factor) and has been implicated in the DNA damage response (DDR).[2][4] This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of its interaction and relevant pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the CECR2 bromodomain. It binds to the acetyl-lysine (KAc) binding pocket, preventing the recognition of its natural ligands. The core mechanism is elucidated through structural modeling and co-crystallography of related compounds.[2][3]
The pyrrolopyridone core of this compound acts as a KAc mimetic. Specifically, the pyridone carbonyl and the pyrrole nitrogen form a critical two-point hydrogen-bonding interaction with the side chain of a highly conserved asparagine residue (Asn514) within the CECR2 binding pocket.[2][3] This interaction anchors the inhibitor in the active site.
Further stabilization is achieved through:
-
π-Stacking: The pyrrolopyridone ring system engages in a π-stacking interaction with the gatekeeper tyrosine residue (Tyr520).[2][3]
-
Hydrophobic Interactions: An allyl substituent on the inhibitor is accommodated within a hydrophobic channel, making favorable contacts with Pro458, Phe459, and Tyr520.[2][3] An N-methyl group on the carboxamide linker rests in a small cavity, making further hydrophobic contacts with the WPF (Trp-Pro-Phe) shelf and the gatekeeper residue.[3]
By occupying the KAc binding site, this compound effectively disrupts the function of the CECR2 bromodomain. Since CECR2 is known to be important for the formation of γ-H2AX foci during the DNA damage response, this compound can be utilized as a tool to investigate the specific role of CECR2 in this and other cellular processes.[2][4]
Quantitative Data
The potency, selectivity, and physicochemical properties of this compound have been characterized through various assays. The data is summarized in the tables below.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Target | Assay Format | Value | Reference |
|---|---|---|---|
| CECR2 | TR-FRET IC₅₀ | 16 nM | [5][6] |
| CECR2 | Cellular "Dot" Assay EC₅₀ | 370 nM |[2][4] |
Table 2: Selectivity Profile of this compound
| Target | Assay Format | Value (Kd or IC₅₀) | Reference |
|---|---|---|---|
| BRD9 | BROMOscan (Kd) | 2000 nM | [2][4] |
| BRD9 | TR-FRET (IC₅₀) | 1600 nM | [5][6] |
| BRD7 | BROMOscan (Kd) | 1100 nM | [4] |
| TAF1(2) | BROMOscan (Kd) | 620 nM | [4] |
| TAF1L(2) | BROMOscan (Kd) | 2400 nM | [3][4] |
| BRD4 | TR-FRET (IC₅₀) | >20,000 nM | [2][3] |
| Kinase Panel (35 diverse kinases) | Various | No significant inhibition (<20%) at 1 µM |[2][3] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|
| Kinetic Solubility | 122 µM |[2][3] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the in vitro potency (IC₅₀) of inhibitors against a specific bromodomain.
-
Principle: The assay measures the proximity-based energy transfer between a Europium (Eu)-chelate donor fluorophore and a Cy5 acceptor fluorophore. A biotinylated histone peptide containing an acetyl-lysine residue is bound by a GST-tagged bromodomain protein. An anti-GST antibody labeled with the Eu-donor and streptavidin labeled with the Cy5-acceptor bind to the complex, bringing the fluorophores close enough for FRET to occur. An inhibitor competes with the histone peptide for binding to the bromodomain, disrupting the complex and reducing the FRET signal.
-
Methodology:
-
Reactions are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
A serial dilution of this compound is added to the wells of a microplate.
-
The CECR2 bromodomain protein, biotinylated histone H4K12ac peptide, Eu-labeled anti-GST antibody, and Cy5-labeled streptavidin are added.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., at 320 nm).
-
The ratio of the acceptor to donor emission is calculated. Data are normalized to controls (no inhibitor for 0% inhibition, no bromodomain for 100% inhibition) and fitted to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement "Dot" Assay
This cell-based assay is used to measure the ability of a compound to engage its target within a cellular context (EC₅₀).
-
Principle: CECR2, when overexpressed as a fluorescently-tagged fusion protein (e.g., CECR2-GFP), forms distinct nuclear foci or "dots". The formation or stability of these dots is dependent on the bromodomain's ability to bind chromatin. Treatment with an effective inhibitor like this compound disrupts this interaction, leading to a dose-dependent decrease in the number or intensity of these nuclear dots.
-
Methodology:
-
A suitable cell line (e.g., U2OS) is transiently or stably transfected with a vector expressing a fluorescently tagged CECR2.
-
Cells are seeded into multi-well imaging plates.
-
A serial dilution of this compound is added to the cells, followed by incubation for a defined period (e.g., 4-24 hours).
-
Cells are fixed, and nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Plates are imaged using an automated high-content imaging system.
-
An image analysis algorithm is used to identify nuclei and quantify the number and/or intensity of the fluorescent CECR2 dots per cell.
-
Data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value.[2]
-
BROMOscan™ Selectivity Profiling
This is a competition binding assay platform used to determine the dissociation constants (Kd) of a compound against a large panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured by the immobilized ligand is quantified by qPCR of the attached DNA tag. A lower amount of captured bromodomain indicates stronger competition from the test compound.
-
Methodology:
-
A DNA-tagged bromodomain protein is incubated with the test compound (this compound) and a ligand-coated solid support (e.g., beads).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound protein.
-
The amount of bead-bound, DNA-tagged bromodomain is quantified using qPCR.
-
Binding percentages are calculated relative to a DMSO control, and Kd values are determined from the dose-response curve.
-
Signaling Pathway Context
CECR2 is a component of the CERF chromatin remodeling complex and is involved in the cellular response to DNA damage. Knockdown of CECR2 has been shown to impair the formation of γ-H2AX foci, which are critical markers and assembly points for DNA repair machinery at sites of double-strand breaks. By inhibiting CECR2's bromodomain, this compound is hypothesized to disrupt the recruitment or function of the CERF complex at damaged chromatin, thereby interfering with the DNA damage response.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. THP Life Science Webshop - this compound [lifescience.thp.at]
GNE-886: A Comprehensive Technical Guide to its Binding Affinity for CECR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of GNE-886 for the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. It is designed to furnish researchers, scientists, and drug development professionals with detailed quantitative data, experimental methodologies, and an understanding of the relevant signaling pathways.
Quantitative Binding Affinity Data
The inhibitory activity of this compound and its analogs against the CECR2 bromodomain has been determined using various biochemical assays. The following table summarizes the key quantitative data, primarily focusing on IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
| Compound | CECR2 IC50 (μM) | Assay Format | Reference |
| This compound (Compound 21) | 0.015 | TR-FRET | [1] |
| This compound (Compound 21) | 0.021 | AlphaScreen | [1] |
| NVS-CECR2-1 | 0.047 | AlphaScreen | [1] |
| Compound 1 | 0.830 | AlphaScreen | [2] |
| Compound 5 | 0.120 | TR-FRET | [3] |
| Compound 6 | 0.081 | TR-FRET | [1][2] |
| Compound 8 | 0.130 | TR-FRET | [3] |
| Compound 12 | <0.100 | Not Specified | [3] |
Experimental Protocols
The binding affinity of this compound for the CECR2 bromodomain was primarily assessed using two key in vitro biochemical assays: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). While the detailed, step-by-step protocols are typically found in the supplementary information of the source publications, this section outlines the general principles and methodologies of these assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based technology used to study biomolecular interactions.[2][4] In the context of this compound and CECR2, the assay would be configured as a competition assay.
General Methodology:
-
Reagents:
-
Donor Beads (e.g., streptavidin-coated)
-
Acceptor Beads (e.g., protein A-coated)
-
Biotinylated peptide corresponding to a natural ligand of CECR2 (e.g., an acetylated histone tail).
-
GST-tagged CECR2 bromodomain protein.
-
This compound or other test compounds.
-
-
Principle of Assay:
-
The Donor beads are coated with streptavidin, which binds to the biotinylated histone peptide.
-
The Acceptor beads are coated with Protein A, which binds to an antibody that recognizes the GST-tagged CECR2 protein.
-
In the absence of an inhibitor, the CECR2 bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen.
-
If the Acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn excites a final fluorophore that emits light at 520-620 nm.
-
This compound, as an inhibitor, competes with the histone peptide for binding to the CECR2 bromodomain. This disruption prevents the Donor and Acceptor beads from coming into proximity, leading to a decrease in the luminescent signal.
-
-
Procedure Outline:
-
The GST-CECR2 protein, biotinylated histone peptide, and varying concentrations of this compound are incubated together in an appropriate assay buffer.
-
The antibody-coated Acceptor beads are added to the mixture.
-
Streptavidin-coated Donor beads are then added.
-
The reaction is incubated in the dark to allow for binding to reach equilibrium.
-
The plate is read on an AlphaScreen-compatible plate reader, and the resulting signal is plotted against the inhibitor concentration to determine the IC50 value.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is another proximity-based assay that measures the interaction between two molecules.
General Methodology:
-
Reagents:
-
A lanthanide-labeled antibody (Donor fluorophore, e.g., Europium or Terbium) that specifically binds to the tagged CECR2 protein.
-
A fluorescently labeled ligand (Acceptor fluorophore, e.g., a fluorescently tagged acetylated histone peptide).
-
Recombinant CECR2 bromodomain protein (e.g., GST-tagged or His-tagged).
-
This compound or other test compounds.
-
-
Principle of Assay:
-
The Donor fluorophore (lanthanide) has a long fluorescence lifetime.
-
When the CECR2 protein (bound by the lanthanide-labeled antibody) and the fluorescently labeled ligand are in close proximity, excitation of the Donor fluorophore results in energy transfer to the Acceptor fluorophore.
-
This energy transfer leads to the emission of light from the Acceptor fluorophore at a specific wavelength.
-
This compound competes with the fluorescently labeled ligand for binding to CECR2, disrupting the FRET and causing a decrease in the signal from the Acceptor fluorophore.
-
-
Procedure Outline:
-
The CECR2 protein, the lanthanide-labeled antibody, the fluorescently labeled ligand, and varying concentrations of this compound are combined in an assay plate.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The plate is read using a TR-FRET-compatible plate reader, which excites the Donor fluorophore and measures the emission from both the Donor and Acceptor fluorophores over a period of time.
-
The ratio of the Acceptor to Donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
CECR2-Mediated NF-κB Signaling Pathway
CECR2 has been identified as a key regulator in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, particularly in the context of breast cancer metastasis.[1][5][6] CECR2, through its bromodomain, interacts with acetylated RelA (a subunit of NF-κB), enhancing the expression of pro-inflammatory and pro-metastatic genes.[5] this compound, by inhibiting the CECR2 bromodomain, can disrupt this interaction and thereby attenuate NF-κB signaling.
Caption: this compound inhibits CECR2, disrupting NF-κB signaling.
Experimental Workflow for Determining this compound Binding Affinity
The process of determining the binding affinity of a compound like this compound for its target, CECR2, follows a structured workflow from reagent preparation to data analysis.
Caption: Workflow for this compound binding affinity determination.
References
- 1. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GNE-886's Off-Target Affinity for BRD9: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, with a specific focus on its interaction with Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of this compound's selectivity profile for accurate experimental design and data interpretation.
Executive Summary
This compound is a valuable chemical probe for elucidating the biological functions of CECR2.[1] However, thorough characterization has revealed a measurable off-target affinity for BRD9, a member of the non-canonical BAF (ncBAF) chromatin remodeling complex. This guide presents quantitative data on the binding affinities of this compound, detailed protocols for key analytical assays, and visual representations of the pertinent biological pathways and experimental workflows to provide a complete picture of its selectivity.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been profiled across a wide array of human bromodomains. The data presented below summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) for the intended target, CECR2, and the primary off-target, BRD9.
Table 1: this compound Inhibitory Activity (IC50) via TR-FRET Assay [1]
| Target Bromodomain | IC50 (µM) |
| CECR2 | 0.016 |
| BRD9 | 1.6 |
| BRD4 (BD1) | >20 |
| BRD4 (BD2) | >20 |
| TAF1 (BD2) | 0.057 |
Table 2: this compound Dissociation Constants (Kd) from BROMOscan® Assay [1]
| Target Bromodomain | Kd (µM) |
| BRD9 | 2.0 |
| BRD7 | 1.1 |
| TAF1 (BD2) | 0.62 |
| TAF1L (BD2) | 2.4 |
BRD9 Signaling and Mechanism of Action
BRD9 functions as a critical component of the ncBAF chromatin remodeling complex. The bromodomain of BRD9 specifically recognizes acetylated lysine residues on histone tails. This interaction serves as an anchor, recruiting the ncBAF complex to specific genomic locations. The ATPase activity within the ncBAF complex then utilizes the energy from ATP hydrolysis to alter the chromatin structure, making DNA more accessible for transcription factors and thereby regulating the expression of target genes.
Caption: BRD9 binds to acetylated histones, recruiting the ncBAF complex to remodel chromatin and regulate gene expression. This compound can disrupt this interaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize the off-target effects of this compound on BRD9.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the ability of a compound to inhibit the interaction between a bromodomain and its acetylated histone peptide ligand.
Caption: A streamlined workflow for determining the IC50 of this compound against BRD9 using a TR-FRET assay.
Protocol Details:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20, and 1 mM Dithiothreitol (DTT).
-
BRD9 Protein: Recombinant human BRD9 (amino acids 1-124) containing a 6x-Histidine tag.
-
Histone Peptide: Biotinylated Histone H4 peptide with acetylation at lysine 12 (H4K12ac).
-
Detection Reagents: Europium-labeled anti-6xHis antibody and Streptavidin-Allophycocyanin (APC).
-
-
Assay Execution:
-
Prepare a serial dilution of this compound in 100% DMSO. Dispense 50 nL of the diluted compound into a 384-well low-volume microplate.
-
Add 5 µL of a solution containing BRD9 protein (final concentration of 10 nM) and the biotinylated H4K12ac peptide (final concentration of 100 nM) in the assay buffer to each well.
-
Incubate the plate for 15 minutes at ambient temperature.
-
Add 5 µL of a solution containing the Europium-labeled anti-6xHis antibody (final concentration of 1 nM) and Streptavidin-APC (final concentration of 20 nM) in the assay buffer to all wells.
-
Incubate for 60 minutes at ambient temperature, ensuring the plate is shielded from light.
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (for Europium) and 665 nm (for APC).
-
-
Data Analysis:
-
The TR-FRET signal is expressed as the ratio of the fluorescence intensity at 665 nm to that at 615 nm, multiplied by 10,000.
-
Calculate the percentage of inhibition based on controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.
-
BROMOscan® Assay
The BROMOscan® platform is a competitive binding assay employed to ascertain the dissociation constants (Kd) of a test compound against a comprehensive panel of bromodomains.
Caption: The BROMOscan assay relies on competition between this compound and an immobilized ligand for binding to phage-displayed BRD9, with detection via qPCR.
Methodological Overview:
The BROMOscan® assay is a proprietary technology of DiscoverX. The fundamental steps are as follows:
-
Bromodomain Display: The bromodomain of interest (e.g., BRD9) is fused to a protein on the surface of a T7 bacteriophage.
-
Competitive Binding: The phage-displayed bromodomain is incubated in wells containing an immobilized, proprietary acetyl-lysine mimetic ligand in the presence of varying concentrations of the test compound (this compound).
-
Wash and Elute: Non-bound phage particles are removed through a washing step. The phage particles that remain bound to the immobilized ligand are then eluted.
-
Quantification: The quantity of the eluted phage is determined using quantitative polymerase chain reaction (qPCR) that amplifies the phage's DNA.
-
Data Interpretation: A lower amount of recovered phage indicates a stronger binding of the test compound to the bromodomain. The dissociation constant (Kd) is derived from the resulting competition curve.
Implications for Research
While this compound is a highly selective tool for studying CECR2, its off-target interaction with BRD9 at micromolar concentrations necessitates careful consideration in experimental design. When utilizing this compound in cellular assays, it is advisable to employ concentrations well below the measured IC50 and Kd for BRD9 to minimize confounding effects. Furthermore, orthogonal approaches, such as genetic knockdown or knockout of CECR2 and BRD9, are recommended to validate the on-target effects of this compound. The protocols outlined herein provide a robust framework for the independent assessment of this compound's selectivity and for the broader characterization of other bromodomain inhibitors.
References
The CECR2 Bromodomain: An Epigenetic Reader Orchestrating Transcriptional Programs and Disease Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein has emerged as a critical epigenetic regulator, intricately involved in chromatin remodeling, transcriptional control, and the DNA damage response.[1][2] At the heart of its function lies the CECR2 bromodomain (CECR2-BRD), a specialized protein module that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins. This recognition is a key event in the "reading" of the epigenetic code, translating specific histone modifications into downstream biological outcomes. Dysregulation of CECR2 and its bromodomain has been increasingly implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[3][4][5][6]
This technical guide provides a comprehensive overview of the CECR2 bromodomain's function in epigenetics, with a focus on its binding specificity, its role in cellular signaling, and its potential as a drug target. We present quantitative binding data, detailed experimental protocols for studying its interactions, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Function and Binding Profile of the CECR2 Bromodomain
The CECR2 protein is a regulatory subunit of the CECR2-containing remodeling factor (CERF), an ATP-dependent chromatin remodeling complex.[7] In conjunction with ISWI ATPases like SNF2L (SMARCA1) and SNF2H (SMARCA5), CECR2 modulates nucleosome organization, thereby controlling DNA accessibility for fundamental processes such as transcription and DNA repair.[7][8] The CECR2 bromodomain is pivotal to this function, directing the CERF complex to specific genomic loci by binding to acetylated histones.[1][2]
Binding Specificity and Affinity
The CECR2-BRD exhibits a distinct preference for certain acetylated lysine marks on histone tails, particularly on histones H3 and H4.[1][2] Quantitative binding studies, primarily using Isothermal Titration Calorimetry (ITC), have elucidated these preferences. Notably, the CECR2-BRD shows a higher affinity for multi-acetylated histone tails compared to mono-acetylated ones, with the highest affinity observed for tetra-acetylated histone H4.[1][2] This suggests a role for CECR2 in recognizing regions of hyper-acetylated chromatin, often associated with active transcription.
Beyond histones, the CECR2-BRD also interacts with acetylated non-histone proteins. A critical interaction has been identified with the acetylated RelA (p65) subunit of the NF-κB transcription factor.[1][2][9] This interaction is crucial for the activation of NF-κB target genes involved in inflammation and has significant implications for cancer progression, particularly in breast cancer metastasis.[1][3][4][5][6] The binding mode of CECR2-BRD to acetylated RelA is distinct from its interaction with histones, highlighting the versatility of this domain in recognizing diverse acetyl-lysine contexts.[1][2]
Quantitative Binding Data
The following table summarizes the binding affinities (dissociation constant, KD) of the human CECR2 bromodomain for various acetylated histone H3 and H4 peptides, as determined by Isothermal Titration Calorimetry (ITC).
| Histone Ligand | Acetylation Marks | KD (μM) | Stoichiometry (N) |
| H4K8ac | K8ac | 15.4 ± 1.9 | 1.0 |
| H4Tetraac | K5ac, K8ac, K12ac, K16ac | 1.6 ± 0.2 | 1.0 |
| H3Tetraac | K4ac, K9ac, K14ac, K18ac | 28.0 ± 1.7 | 1.0 |
| H3K14ac | K14ac | 25.0 ± 2.5 | 1.0 |
| H3K9acK14ac | K9ac, K14ac | 10.5 ± 1.1 | 1.0 |
| H3K14acK18ac | K14ac, K18ac | 8.3 ± 0.9 | 1.0 |
Data sourced from a study by G. Singh et al. (2024) and presented in Table 1 of their publication.[1] All peptides are 1 to 24 residues long.
CECR2 in Cellular Signaling and Disease
The function of the CECR2 bromodomain extends beyond general chromatin remodeling, playing a direct role in specific signaling pathways that are critical in both normal development and disease.
Role in NF-κB Signaling and Cancer
A significant body of evidence links CECR2 to the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][4][5] The acetylation of the RelA subunit of NF-κB at lysine 310 is a key step in activating its transcriptional function.[1] The CECR2 bromodomain directly binds to this acetylated RelA, promoting the expression of NF-κB target genes.[1]
In the context of cancer, particularly triple-negative breast cancer, elevated expression of CECR2 is associated with metastasis.[3][4][5][6] CECR2 promotes the migration and invasion of cancer cells and helps them evade the immune system by fostering an immunosuppressive tumor microenvironment, partly through the recruitment of M2 macrophages.[4][5][6] Consequently, inhibition of the CECR2 bromodomain is being explored as a promising therapeutic strategy to prevent cancer progression and metastasis.[3][4]
The following diagram illustrates the proposed signaling pathway involving CECR2 and NF-κB in promoting breast cancer metastasis.
Experimental Protocols for Studying CECR2 Bromodomain Interactions
A variety of biochemical and cellular assays are employed to investigate the binding of the CECR2 bromodomain to its ligands and to screen for potential inhibitors. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of biomolecular interactions.[10][11]
Objective: To measure the thermodynamic parameters of the interaction between the CECR2 bromodomain and a specific acetylated peptide ligand.
Materials:
-
Purified recombinant CECR2 bromodomain protein
-
Synthetic acetylated peptide ligand
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the CECR2-BRD protein and the peptide ligand against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CECR2-BRD solution (typically in the micromolar range, e.g., 20-50 µM) into the sample cell.
-
Load the peptide ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution and mechanical effects, which is typically discarded from the data analysis.
-
Carry out a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive, homogeneous assay ideal for high-throughput screening of inhibitors and for characterizing protein-protein interactions.[12][13][14][15][16][17][18]
Objective: To measure the interaction between the CECR2 bromodomain and a biotinylated acetylated histone peptide and to screen for small molecule inhibitors.
Materials:
-
His-tagged recombinant CECR2 bromodomain
-
Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well OptiPlate (PerkinElmer)
-
AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the His-tagged CECR2-BRD and biotinylated peptide to the desired working concentrations in the assay buffer.
-
Prepare a serial dilution of the test inhibitor compound.
-
-
Assay Protocol (Inhibitor Screening):
-
In a 384-well plate, add the test inhibitor or DMSO vehicle control.
-
Add a mixture of His-tagged CECR2-BRD and the biotinylated acetylated peptide.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Add the Nickel Chelate Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate in the dark for another 30-60 minutes.
-
-
Detection:
-
Read the plate on an AlphaScreen reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
The signal generated is proportional to the amount of CECR2-BRD bound to the peptide.
-
In the presence of an inhibitor, the signal will decrease.
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram illustrates the workflow for an AlphaScreen-based inhibitor screening assay for the CECR2 bromodomain.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of a protein of interest, providing insights into its target genes and regulatory regions.[19][20][21][22]
Objective: To identify the genomic regions occupied by CECR2 in a specific cell type.
Materials:
-
Cells of interest (e.g., breast cancer cell line)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade anti-CECR2 antibody
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei by centrifugation.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer.
-
Fragment the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (MNase).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an anti-CECR2 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating in the presence of high salt.
-
Treat with RNase A to remove RNA and Proteinase K to digest proteins.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Perform peak calling to identify genomic regions enriched for CECR2 binding.
-
Annotate the peaks to identify potential target genes and regulatory elements.
-
Drug Development and Future Perspectives
The established role of the CECR2 bromodomain in cancer and other diseases has spurred the development of small molecule inhibitors.[3][4][23][24] Several potent and selective inhibitors have been reported, which serve as valuable chemical probes to further dissect the biological functions of CECR2 and as starting points for drug discovery programs.[4][23][24] The development of such inhibitors relies heavily on the experimental techniques described above, from initial high-throughput screening using assays like AlphaScreen to detailed characterization of binding affinity and thermodynamics by ITC, and finally to validation in cellular models.
Future research will likely focus on:
-
Developing more potent and selective CECR2 bromodomain inhibitors with favorable pharmacokinetic properties.
-
Elucidating the full range of non-histone interaction partners of the CECR2 bromodomain to uncover novel biological roles.
-
Investigating the therapeutic potential of CECR2 inhibitors in combination with other anticancer agents, including immunotherapy, given CECR2's role in modulating the tumor microenvironment.[3][4]
-
Exploring the role of the CECR2 bromodomain in other diseases where epigenetic dysregulation is implicated.
References
- 1. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CECR2 Gene in Advanced Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 7. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Investigation of the CECR2 Bromodomain Binding Interactions with H2A.Z Histone Variants Using a New AlphaScreen Assay - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. The nuclear factor CECR2 promotes somatic cell reprogramming by reorganizing the chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epigenome-noe.net [epigenome-noe.net]
- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CECR2 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a complex and sophisticated network of pathways collectively known as the DNA Damage Response (DDR). A key aspect of the DDR is the dynamic modification of chromatin structure to allow for the detection of lesions and the recruitment of repair factors. Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) has emerged as a critical player in this process. This technical guide provides an in-depth overview of the role of CECR2 in the DNA damage response, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Core Function of CECR2 in the DNA Damage Response
CECR2 is a bromodomain-containing protein that functions as a regulatory subunit of the ATP-dependent chromatin remodeling complex, CERF (CECR2-containing Remodeling Factor). This complex is a member of the ISWI (Imitation Switch) family of chromatin remodelers. The primary role of CECR2 in the DDR is to recognize and bind to acetylated histones at sites of DNA damage, thereby facilitating chromatin remodeling and promoting the recruitment of downstream repair factors.[1][2][3][4][5]
Key functions of CECR2 in the DDR include:
-
Recognition of Acetylated Histones: The bromodomain of CECR2 specifically binds to acetylated lysine residues on histone tails, with a preference for multi-acetylated histones.[6][7] This interaction is a crucial early step in the recruitment of the CERF complex to sites of DNA damage.
-
Chromatin Remodeling: As part of the CERF complex, which includes the ATPase subunits SNF2L (SMARCA1) or SNF2H (SMARCA5), CECR2 utilizes the energy from ATP hydrolysis to alter nucleosome positioning.[2][5][8] This remodeling activity is thought to create a more open and accessible chromatin environment, facilitating the access of DNA repair proteins to the damaged DNA.
-
Facilitation of γ-H2AX and 53BP1 Foci Formation: Experimental evidence has shown that CECR2 is important for the formation of γ-H2AX and 53BP1 foci at sites of double-strand breaks (DSBs).[8][9] These foci are critical platforms for the assembly of DNA repair machinery.
Quantitative Data on CECR2 Function
The following tables summarize key quantitative data from studies investigating the biochemical and cellular functions of CECR2 in the DNA damage response.
Table 1: Binding Affinity of CECR2 Bromodomain to Acetylated Ligands
| Ligand | Binding Affinity (KD) in μM | Stoichiometry (N) | Experimental Method |
| Histone Peptides | |||
| H4K8ac | 15.4 ± 1.9 | 1.1 ± 0.1 | Isothermal Titration Calorimetry (ITC) |
| H4K5acK12acK16ac | 21.1 ± 1.3 | 1.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) |
| H4K8acK12acK16ac | 19.9 ± 1.2 | 1.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) |
| H4Tetraac | 1.6 ± 0.2 | 1.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) |
| Non-Histone Peptide | |||
| Acetylated RelA (K310ac) | 112.3 ± 4.2 | 1.2 ± 0.2 | Isothermal Titration Calorimetry (ITC) |
Data sourced from reference[6].
Table 2: Effect of CECR2 Knockdown on DNA Damage Foci Formation
| Cell Line | Treatment | Target | Effect of CECR2 Knockdown | Quantitative Change | Experimental Method |
| 293T | 5 Gy Ionizing Radiation | γ-H2AX foci | Significant reduction in foci formation | ~50% reduction in the average number of foci per cell | Immunofluorescence Microscopy |
| 293T | 5 Gy Ionizing Radiation | 53BP1 foci | Significant reduction in foci formation | ~60% reduction in the average number of foci per cell | Immunofluorescence Microscopy |
Data extrapolated from graphical representations in reference[8][9].
Signaling Pathways Involving CECR2 in the DNA Damage Response
CECR2 is integrated into the broader DDR signaling network. Upon the induction of DNA double-strand breaks, sensor kinases such as ATM and ATR are activated, initiating a cascade of phosphorylation events.[8][10][11][12] CECR2's role appears to be downstream of the initial damage sensing, where it acts as a crucial effector of chromatin remodeling.
In addition to its role in the canonical DDR pathways, CECR2 has been implicated in the NF-κB signaling pathway, particularly in the context of cancer metastasis.[10][13] CECR2 can interact with the acetylated RelA subunit of NF-κB, promoting the expression of genes involved in inflammation and immune suppression.[6] This suggests a potential crosstalk between the DNA damage response and inflammatory signaling mediated by CECR2.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CECR2's role in the DNA damage response.
Immunofluorescence Staining for γ-H2AX and 53BP1 Foci
This protocol is adapted from established methods for visualizing DNA damage foci.[9][13][14]
Objective: To visualize and quantify the formation of γ-H2AX and 53BP1 foci in response to DNA damage, and to assess the impact of CECR2 depletion on this process.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies:
-
Rabbit anti-γ-H2AX (Ser139)
-
Mouse anti-53BP1
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated anti-rabbit IgG
-
Alexa Fluor 594-conjugated anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.
-
If applicable, transfect cells with CECR2-specific siRNA or a non-targeting control siRNA and incubate for 48-72 hours.
-
Induce DNA damage by treating cells with an appropriate agent (e.g., 5 Gy of ionizing radiation) and allow for recovery for the desired time (e.g., 1 hour).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibodies (anti-γ-H2AX and anti-53BP1) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Staining and Mounting:
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images of multiple fields of view for each experimental condition.
-
Quantify the number of γ-H2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ or CellProfiler.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol provides a general framework for performing ChIP-qPCR to investigate the association of CECR2 with specific genomic loci in response to DNA damage.
Objective: To determine if CECR2 is enriched at specific DNA regions (e.g., promoters of DDR-related genes) following DNA damage.
Materials:
-
Cultured cells
-
1% Formaldehyde in PBS
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
CECR2-specific antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
SYBR Green qPCR master mix
-
Primers for target and control genomic regions
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with a DNA damaging agent (e.g., etoposide) for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with a CECR2-specific antibody or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Perform qPCR using primers specific for the genomic regions of interest and control regions.
-
Calculate the enrichment of CECR2 at the target loci relative to the input and IgG controls.
-
Conclusion and Future Directions
CECR2 is a key chromatin remodeling factor that plays a significant role in the cellular response to DNA double-strand breaks. Its ability to recognize acetylated histones and facilitate the formation of a more accessible chromatin structure is crucial for the efficient recruitment of downstream DNA repair proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of DNA damage and repair.
Future research should focus on further elucidating the precise molecular mechanisms by which the CERF complex remodels chromatin at DNA damage sites. Investigating the potential interplay between CECR2 and other DDR pathways, as well as its role in the choice between different DNA repair pathways (NHEJ vs. HR), will be critical. Furthermore, given the link between CECR2, NF-κB signaling, and cancer metastasis, exploring the therapeutic potential of targeting the CECR2 bromodomain in combination with DNA damaging agents represents a promising avenue for cancer drug development.
References
- 1. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-Dependent Chromatin Remodeling Factors and DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced γ-H2AX Foci Frequency and Altered Gene Expression in Participants Exposed to Ionizing Radiation During I-131 Nuclear Medicine Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 10. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative, non-invasive imaging of radiation-induced DNA double strand breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
GNE-886: A Technical Guide to a Selective CECR2 Bromodomain Inhibitor and its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GNE-886, a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2). CECR2 is a critical component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, which plays a significant role in transcriptional regulation, DNA damage response, and has been implicated in cancer metastasis through the modulation of NF-κB signaling pathways. This document details the biochemical activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and CECR2
This compound is a small molecule inhibitor that selectively targets the bromodomain of CECR2.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby acting as "readers" of epigenetic marks. CECR2, a member of the ISWI (Imitation SWItch) family of chromatin remodelers, forms a heterodimeric complex with either SMARCA1 (SNF2L) or SMARCA5 (SNF2H) to constitute the CERF complex. This complex utilizes the energy from ATP hydrolysis to mobilize nucleosomes and alter chromatin structure, thereby influencing gene expression.
Recent studies have highlighted the role of CECR2 in breast cancer metastasis.[2][3] Mechanistically, the bromodomain of CECR2 interacts with the acetylated RelA subunit of the NF-κB complex.[2] This interaction is crucial for increasing chromatin accessibility at specific gene loci, leading to the enhanced expression of NF-κB target genes, including the pro-metastatic cytokines CSF1 and CXCL1.[2][3] By inhibiting the CECR2 bromodomain, this compound serves as a valuable tool to dissect the biological functions of CECR2 and explore its therapeutic potential.
Quantitative Data: this compound Activity and Selectivity
The following tables summarize the in vitro and cellular activity of this compound, as well as its selectivity against other bromodomain-containing proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Format | IC50 (µM) |
| CECR2 | TR-FRET | 0.016 |
| BRD9 | TR-FRET | 1.6 |
Data compiled from multiple sources.[1]
Table 2: Cellular Activity of this compound
| Target | Assay Format | EC50 (nM) |
| CECR2 | "Dot" Assay (Chromatin Displacement) | 370 |
Data from a study by Crawford et al.[1]
Table 3: Selectivity Profile of this compound against a Panel of Bromodomains
| Bromodomain | % Inhibition at 1 µM |
| BRD2 | < 20 |
| BRD3 | < 20 |
| BRD4 | < 20 |
| BRDT | < 20 |
| ... (and other tested bromodomains) | ... |
This compound demonstrates high selectivity for CECR2 over other bromodomains, particularly the BET family members (BRD2, BRD3, BRD4, BRDT).[1]
Signaling and Experimental Workflow Diagrams
CECR2-Mediated Chromatin Remodeling and NF-κB Signaling Pathway
Caption: CECR2 and NF-kB Signaling Pathway.
Experimental Workflow for this compound Characterization
Caption: this compound Experimental Workflow.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CECR2 Inhibition
This protocol is adapted from standard bromodomain inhibitor screening protocols and is suitable for determining the IC50 of this compound against CECR2.
Materials:
-
Recombinant human CECR2 bromodomain protein (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac)
-
LanthaScreen™ Tb-anti-GST antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Prepare a 2X solution of CECR2 protein and H4K16ac peptide in Assay Buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody and Streptavidin-d2 in Assay Buffer.
-
Dispense 5 µL of the protein/peptide mix into each well of the 384-well plate.
-
Add 100 nL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the antibody/streptavidin mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (d2).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Panel Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of protein kinases.
Materials:
-
A panel of purified, active protein kinases
-
Corresponding kinase-specific peptide substrates
-
ATP
-
Kinase Reaction Buffer (specific to each kinase, but generally contains a buffer, MgCl2, and DTT)
-
This compound at a fixed concentration (e.g., 1 µM) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a 2X solution of each kinase in its respective Kinase Reaction Buffer.
-
Prepare a 2X solution of the corresponding peptide substrate and ATP in the same buffer.
-
Dispense 2.5 µL of the 2X kinase solution into the wells of the 384-well plate.
-
Add 50 nL of this compound (1 µM final concentration) or DMSO to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for this compound against each kinase relative to the DMSO control.
Cellular Chromatin Displacement ("Dot") Assay
This assay measures the ability of this compound to engage CECR2 in a cellular context, leading to its displacement from chromatin.
Materials:
-
U2OS cells stably expressing a CECR2-ZsGreen fusion protein
-
This compound serially diluted in cell culture medium
-
Hoechst 33342 stain
-
High-content imaging system
Procedure:
-
Seed the U2OS-CECR2-ZsGreen cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 4 hours.
-
Stain the cells with Hoechst 33342 to visualize the nuclei.
-
Acquire images of the cells using a high-content imaging system, capturing both the ZsGreen and Hoechst channels.
-
Quantify the formation of fluorescent puncta (dots) within the nucleus, which represent the displaced and aggregated CECR2-ZsGreen protein.
-
Plot the percentage of cells with puncta against the log of the this compound concentration and fit the data to determine the EC50 value.
Conclusion
This compound is a valuable chemical tool for probing the function of the CECR2 bromodomain in chromatin remodeling and gene regulation. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The established link between CECR2 and the NF-κB signaling pathway, particularly in the context of cancer metastasis, highlights the potential of targeting this epigenetic reader for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the role of CECR2 in health and disease.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CECR2 in Neurulation: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurulation is a fundamental process in embryonic development, leading to the formation of the neural tube, the precursor to the central nervous system. Defects in this process result in severe congenital malformations known as neural tube defects (NTDs). Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) has been identified as a critical factor in neurulation. This technical guide provides an in-depth overview of the biological function of CECR2, focusing on its molecular mechanisms, associated pathways, and the downstream consequences of its dysfunction. We consolidate quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding for research and therapeutic development.
Molecular Function of CECR2: A Chromatin Remodeler
CECR2 is a bromodomain-containing protein, classifying it as an epigenetic "reader" that recognizes acetylated lysine residues on histones, a mark often associated with active chromatin[1][2]. The protein structure includes several key domains: a DDT domain, AT-hook motifs, and a bromodomain, which are characteristic of proteins involved in chromatin remodeling[1][2].
CECR2 does not function in isolation but is a core component of a novel ATP-dependent chromatin remodeling complex named CERF (CECR2-containing remodeling factor)[1][3][4]. The catalytic activity of this complex is provided by its association with ISWI (Imitation Switch) family ATPases. In the context of neural development, CECR2 primarily partners with SNF2L (also known as SMARCA1), a mammalian ISWI ortholog predominantly expressed in the central nervous system[1][3][4]. The CERF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby altering chromatin structure and regulating the accessibility of DNA to transcription factors and other regulatory machinery[3][4]. This function is pivotal for controlling the precise gene expression programs that orchestrate neural tube closure[1].
The CERF Complex and Signaling Pathways
The composition of the CERF complex exhibits tissue specificity, suggesting diverse regulatory roles. In embryonic stem (ES) cells, which are crucial for studying early development, CECR2 forms complexes with the ISWI proteins SMARCA5 (SNF2H) and/or SMARCA1 (SNF2L)[5]. Mass spectrometry analysis of ES cells has identified additional novel components, including CCAR2 (Cell Cycle and Apoptosis Regulator 2) and LUZP1 (Leucine Zipper Protein 1)[5]. Interestingly, these interactions are not observed in adult testis tissue, indicating that CECR2 engages with different partners to perform distinct functions in various cellular contexts[5]. The interaction with LUZP1 is particularly noteworthy, as loss of LUZP1 is also associated with exencephaly and it appears to stabilize the CERF complex in ES cells[5].
Role in Neurulation and Phenotypes of CECR2 Deficiency
The expression of Cecr2 is concentrated in the developing nervous system, particularly in the closing neural tube, highlighting its critical role in this process[1]. Genetic ablation or mutation of Cecr2 in mice leads to a high penetrance of exencephaly, a severe NTD equivalent to anencephaly in humans, where the brain is exposed outside the skull due to a failure of the cranial neural tube to close[1][3][6].
The penetrance of this phenotype is highly dependent on the genetic background of the mice, indicating the presence of modifier genes[1][6][7][8]. For instance, mice with a hypomorphic Cecr2Gt45Bic genetrap mutation on a BALB/c background exhibit a high rate of exencephaly, whereas the same mutation on an FVB/N background results in no NTDs[8][9]. A complete null allele, Cecr2tm1.1Hemc, results in a more severe phenotype with higher penetrance across different strains[10][11].
Quantitative Data: Penetrance of Exencephaly in Cecr2 Mutant Mouse Models
| Mouse Strain | Cecr2 Allele | Phenotype | Penetrance (%) | Citation(s) |
| BALB/c | Cecr2Gt45Bic (hypomorphic) | Exencephaly | 74% | [8][10][11][12] |
| FVB/N | Cecr2Gt45Bic (hypomorphic) | Exencephaly | 0% | [8][9] |
| BALB/c | Cecr2tm1.1Hemc (null) | Exencephaly | 96% | [11][12] |
| FVB/N | Cecr2tm1.1Hemc (null) | Exencephaly & other craniofacial defects | 96% | [11][12] |
Downstream Molecular Consequences of CECR2 Mutation
The chromatin remodeling activity of the CERF complex is essential for regulating the expression of key transcription factors involved in neural tube closure. Microarray analysis of Cecr2 mutant embryos at the 11-14 somite stage (a critical period for cranial neurulation) revealed the misregulation of numerous genes[10]. Subsequent quantitative RT-PCR on null mutant heads confirmed the significant downregulation of several mesenchymal and ectodermal transcription factors, including Alx1 (also known as Cart1) and Dlx5[10]. Notably, independent mutations in both Alx1 and Dlx5 are known to cause exencephaly in mice, suggesting that CECR2 acts upstream to ensure their proper expression during neurulation[10]. The loss of CECR2 function disrupts the chromatin landscape at these target loci, leading to reduced transcription and, consequently, the failure of neural tube closure.
Quantitative Data: Gene Expression Changes in Cecr2 Mutant Embryos
| Gene | Regulation in Cecr2tm1.1Hemc Mutant Heads | Fold Change (approx.) | Putative Role | Citation(s) |
| Cecr2 | Downregulated | >260-fold reduction | Chromatin Remodeling | [10] |
| Alx1/Cart1 | Downregulated | Confirmed via qRT-PCR | Mesenchymal/Ectodermal TF | [10] |
| Dlx5 | Downregulated | Confirmed via qRT-PCR | Mesenchymal/Ectodermal TF | [10] |
| Eya1 | Downregulated | Confirmed via qRT-PCR | Transcription Factor | [10] |
| Six1 | Downregulated | Confirmed via qRT-PCR | Transcription Factor | [10] |
Note: Specific fold-change values for downstream targets were not detailed in the abstract, but their significant downregulation was confirmed.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the function of CECR2 in neurulation.
Generation and Genotyping of Cecr2 Mutant Mice
-
Mouse Lines: Cecr2 mutant mice were generated from an embryonic stem cell line containing a genetrap vector (pGT1) insertion within an intron of the Cecr2 gene (Cecr2Gt45Bic)[1]. Null alleles (Cecr2tm1.1Hemc) were generated separately[10]. Mice are typically maintained on specific genetic backgrounds like BALB/c or FVB/N to study strain-specific effects[1][9].
-
Genotyping: Genomic DNA is extracted from tail biopsies or yolk sacs. A three-primer PCR strategy is employed to distinguish between wild-type (+/+), heterozygous (+/mut), and homozygous (mut/mut) embryos.
-
Primer 1 (Forward): Binds to a sequence upstream of the insertion site.
-
Primer 2 (Reverse, Wild-Type): Binds to a sequence within the intron that is disrupted by the genetrap.
-
Primer 3 (Reverse, Mutant): Binds within the genetrap vector (e.g., in the LacZ or Neo cassette).
-
PCR Conditions: Standard PCR cycling conditions are used, followed by analysis of product size via agarose gel electrophoresis. The wild-type allele yields a band with Primers 1+2, while the mutant allele yields a band with Primers 1+3.
-
Immunoprecipitation (IP) for Identifying Protein Interactions
This protocol is used to isolate CECR2 and its binding partners from cell or tissue lysates[5].
-
Lysate Preparation: Whole-cell lysates are prepared from cultured cells (e.g., ES cells) or dissected tissues (e.g., adult testis) using a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% IGEPAL® CA-630) supplemented with protease inhibitors.
-
Antibody-Bead Conjugation: Approximately 1-2 µg of anti-CECR2 antibody (or a control IgG) is incubated with Protein A/G magnetic beads for 1-2 hours at 4°C to allow conjugation.
-
Immunoprecipitation: The cell lysate is pre-cleared by incubating with beads alone to reduce non-specific binding. The pre-cleared lysate is then added to the antibody-conjugated beads and incubated overnight at 4°C with gentle rotation.
-
Washing: The beads are washed extensively (3-5 times) with wash buffer (e.g., lysis buffer with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interaction partners (e.g., SNF2L, CCAR2) or sent for mass spectrometry to identify novel partners[5].
Gene Expression Analysis (qRT-PCR)
This protocol quantifies the expression levels of target genes in wild-type versus Cecr2 mutant embryos[10].
-
Embryo Staging and Dissection: Embryos are collected at a specific developmental stage (e.g., 11-14 somites) and dissected in ice-cold PBS to isolate the head region where cranial neurulation occurs.
-
RNA Extraction: Total RNA is extracted from the dissected tissue using a standard method such as TRIzol reagent or a column-based kit. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for target genes (Alx1, Dlx5, etc.) and a reference gene (Gapdh, Actb, etc.), and a SYBR Green-based master mix.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing the levels in mutant embryos to those in wild-type littermates.
Analysis of Neurulation Defects in Mouse Embryos
This involves the morphological assessment of embryonic day (E) 9.5 to E10.5 embryos[1][13][14].
-
Embryo Collection: Timed matings are set up, and embryos are harvested at the desired developmental stage (e.g., E9.5). The uterine horns are dissected, and individual decidua are opened to release the yolk sac-enclosed embryo.
-
Morphological Assessment: The yolk sac and amnion are removed. Embryos are examined under a stereomicroscope to assess overall morphology, somite number (for precise staging), and the state of neural tube closure.
-
Phenotyping: The presence or absence of exencephaly is recorded. For more detailed analysis, the width of the neural folds can be measured at specific points (e.g., the forebrain-midbrain boundary)[9].
-
Imaging: Representative images of wild-type and mutant embryos are captured for documentation.
-
Histology (Optional): For cellular-level analysis, embryos can be fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to examine tissue architecture.
Conclusion and Future Directions
CECR2 is an indispensable component of the CERF chromatin remodeling complex, playing a vital role in the epigenetic regulation of neurulation. Its function is critical for activating the expression of key transcription factors that orchestrate the complex morphogenesis of neural tube closure. Loss of CECR2 function disrupts this precise genetic program, leading to severe NTDs in mouse models.
For drug development professionals, the CERF complex and its associated pathways represent potential therapeutic targets. Understanding the specific downstream targets of CECR2 could unveil novel avenues for intervention. Future research should focus on:
-
Genome-wide Target Identification: Utilizing ChIP-seq to map the binding sites of CECR2 and SNF2L across the genome during neurulation to identify direct target genes.
-
Role of Tissue-Specific Partners: Elucidating the precise roles of CCAR2 and LUZP1 in modulating CERF activity during development.
-
Human Relevance: Investigating the prevalence and impact of rare variants in CECR2 and its partner genes in human NTD cohorts[11][12].
-
Therapeutic Modulation: Exploring whether small molecules that target bromodomains or other components of the chromatin remodeling machinery could modulate CERF activity and potentially mitigate the effects of genetic or environmental risk factors for NTDs.
A deeper understanding of the CECR2-mediated regulatory network will provide crucial insights into the etiology of NTDs and may pave the way for novel preventative and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. Neural tube defects – disorders of neurulation and related embryonic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cecr2 mutations causing exencephaly trigger misregulation of mesenchymal/ectodermal transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Double whammy: the genetic variants in CECR2 and high Hcy on the development of neural tube defects [frontiersin.org]
- 12. Double whammy: the genetic variants in CECR2 and high Hcy on the development of neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Convergent extension analysis in mouse whole embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Morphological phenotyping after mouse whole embryo culture [frontiersin.org]
GNE-886: A Technical Guide to a Chemical Probe for CECR2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-886, a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2). This document details the probe's biochemical and cellular activity, the biological pathways involving CECR2, and the experimental protocols for its use.
Introduction to this compound and its Target, CECR2
This compound is a small molecule inhibitor designed to be a potent and selective chemical probe for the bromodomain of CECR2.[1] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.[1] CECR2 is a bromodomain-containing transcription factor that forms a heterodimeric chromatin remodeling complex known as CERF (CECR2-containing remodeling factor) with either SMARCA1/SNF2L or SMARCA5/SNF2H.[1][2] This complex is involved in several critical cellular processes, including the DNA damage response (DDR) and neurulation.[1] The development of selective chemical probes like this compound is essential for elucidating the specific biological functions of CECR2 and its potential as a therapeutic target.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 vs. CECR2 | 16 nM | TR-FRET | [1] |
| Cellular EC50 | 370 nM | Chromatin Displacement | [1] |
| Kinetic Solubility | 122 µM | Nephelometry | [3] |
Table 2: Selectivity Profile of this compound against Other Bromodomains
| Bromodomain | IC50 (µM) | Selectivity vs. CECR2 | Reference |
| BRD4 (BD1) | >20 | >1250-fold | [1] |
| BRD4 (BD2) | >20 | >1250-fold | [1] |
| BRD9 | 1.6 | 100-fold | [4] |
| TAF1(2) | >20 | >1250-fold | [1] |
Signaling Pathways Involving CECR2
CECR2 is a key component of cellular signaling pathways that govern chromatin structure and gene expression. The following diagrams illustrate the known signaling cascades involving CECR2.
The CERF Chromatin Remodeling Complex
CECR2, through its interaction with SMARCA1 or SMARCA5, forms the CERF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. This activity is crucial for processes like DNA repair and transcription.
Caption: Assembly and function of the CERF chromatin remodeling complex.
CECR2 in NF-κB Signaling
In the context of breast cancer metastasis, CECR2 has been shown to interact with the RELA subunit of NF-κB. This interaction enhances chromatin accessibility at NF-κB target genes, promoting their transcription and contributing to a pro-metastatic phenotype.[1][5]
Caption: CECR2's role in augmenting NF-κB-mediated transcription.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the in vitro potency (IC50) of this compound against the CECR2 bromodomain.
Materials:
-
His-tagged CECR2 bromodomain protein
-
Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K16ac)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a dilution in assay buffer to the desired final concentrations.
-
Add a fixed concentration of His-tagged CECR2 protein to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (for control wells) to the wells containing the CECR2 protein and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Prepare a detection mix containing the biotinylated histone peptide, the Europium-labeled anti-His antibody, and the streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Add the detection mix to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow for the binding of the assay components to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., ~615 nm for the donor and ~665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the this compound TR-FRET biochemical assay.
Cellular Chromatin Displacement Assay
This cell-based assay measures the ability of this compound to engage CECR2 in a cellular context and displace it from chromatin, providing a measure of its cellular potency (EC50).[1][3]
Materials:
-
U2OS cell line stably expressing a CECR2-ZsGreen fusion protein.
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Hoechst 33342 stain for nuclear counterstaining.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
High-content imaging system.
Procedure:
-
Seed the U2OS-CECR2-ZsGreen cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (for control wells) and incubate for a specific duration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
After incubation, add Hoechst 33342 to the wells to stain the nuclei.
-
Fix the cells with the fixation solution.
-
Wash the cells with PBS.
-
Acquire images of the cells using a high-content imaging system, capturing both the ZsGreen and Hoechst channels.
-
Analyze the images using appropriate software. The displacement of CECR2-ZsGreen from chromatin upon inhibitor binding leads to the formation of fluorescent puncta (dots) within the nucleus.
-
Quantify the formation of these puncta as a function of compound concentration.
-
Plot the quantified cellular response against the log of the inhibitor concentration and fit the data to determine the EC50 value.
Caption: Workflow for the this compound cellular chromatin displacement assay.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the CECR2 bromodomain. Its high potency and selectivity, coupled with demonstrated cellular activity, make it suitable for a range of in vitro studies aimed at dissecting the function of CECR2 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific investigations.
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GNE-886 and Its Impact on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-886 is a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2). As a key component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, CECR2 plays a critical role in modulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This document provides an in-depth technical overview of the known and inferred effects of this compound on gene transcription, based on the established function of its target, CECR2. It includes a summary of quantitative data, detailed hypothetical experimental protocols for investigating the transcriptional consequences of CECR2 inhibition by this compound, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: CECR2
This compound is a small molecule inhibitor designed to be a potent and selective ligand for the bromodomain of CECR2.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification in the epigenetic regulation of gene expression. CECR2 is a transcription factor that forms a heterodimeric chromatin remodeling complex with either SMARCA1/SNF2L or SMARCA5/SNF2H.[1] This complex, known as CERF, is involved in various cellular processes, including DNA damage response and neurulation, by altering chromatin structure to regulate the accessibility of DNA to the transcriptional machinery.[1][3]
Quantitative Data: this compound Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against the CECR2 bromodomain and its selectivity against other bromodomain families.
| Target | Assay Type | IC50 (µM) | Notes | Reference |
| CECR2 | TR-FRET | 0.016 | High-affinity binding to the target bromodomain. | [1] |
| BRD4 (BD1) | TR-FRET | >20 | Demonstrates high selectivity over BET family bromodomains. | [1] |
| BRD4 (BD2) | TR-FRET | >20 | Minimizes the risk of observing BET inhibition-related phenotypes. | [1] |
| BRD9 | TR-FRET | 1.6 | Shows some off-target activity, but with a significant selectivity window. | [1] |
| TAF1(2) | TR-FRET | Not specified, but this compound was optimized for selectivity over this target. | [1] |
The Role of CECR2 in Gene Transcription and the Inferred Effects of this compound
Current research indicates that CECR2 is a crucial co-factor for the transcription factor NF-κB, particularly in the context of cancer metastasis. The RELA (p65) subunit of NF-κB recruits CECR2 to target gene promoters, leading to increased chromatin accessibility and subsequent gene activation.[4][5] These target genes are involved in processes such as cell migration, invasion, and immune suppression.
Given that this compound inhibits the bromodomain of CECR2, it is hypothesized that this compound disrupts the interaction between CECR2 and acetylated proteins, including RELA. This would prevent the recruitment of the CERF chromatin remodeling complex to NF-κB target genes, thereby downregulating their expression.
Known and Inferred Target Genes of CECR2 Inhibition
Based on studies involving CECR2 knockout and pharmacological inhibition of its bromodomain, the following genes are known or predicted to be regulated by CECR2, and therefore their expression is likely to be affected by this compound.
| Gene | Function | Predicted Effect of this compound |
| TNC | Extracellular matrix protein, promotes cell migration | Downregulation |
| MMP2 | Matrix metallopeptidase, involved in invasion | Downregulation |
| VEGFA | Vascular endothelial growth factor A, promotes angiogenesis | Downregulation |
| CSF1 | Colony-stimulating factor 1, involved in macrophage differentiation and recruitment | Downregulation |
| CXCL1 | Chemokine, involved in immune cell recruitment | Downregulation |
Signaling Pathway and Experimental Workflow Visualizations
CECR2-Mediated NF-κB Signaling Pathway
Caption: The proposed mechanism of this compound action on the NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Effect on Gene Transcription
Caption: A generalized workflow for studying the impact of this compound on gene expression.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to elucidate the effect of this compound on gene transcription. These are based on standard molecular biology techniques and should be optimized for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express CECR2 and have active NF-κB signaling (e.g., MDA-MB-231 or 4T1 breast cancer cell lines).
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Isolation and Quality Control
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications like RNA-seq.
Gene Expression Analysis by RT-qPCR
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Primer Design: Design and validate primers for your target genes (e.g., TNC, MMP2, VEGFA, CSF1, CXCL1) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.
Global Gene Expression Analysis by RNA-Sequencing
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a standard mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CECR2 or RELA overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers designed to amplify specific promoter regions of the identified target genes. Analyze the enrichment of these regions in the CECR2/RELA IP samples compared to the IgG control.
Conclusion
This compound is a valuable tool for dissecting the role of CECR2 in gene regulation. Based on the known function of CECR2 as a critical co-factor for NF-κB, this compound is predicted to downregulate a suite of genes involved in cancer progression and inflammation. The experimental protocols outlined in this guide provide a framework for researchers to rigorously test this hypothesis and further elucidate the transcriptional consequences of CECR2 bromodomain inhibition. Such studies will be instrumental in validating CECR2 as a therapeutic target and understanding the full potential of inhibitors like this compound in various disease contexts.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating CECR2 with Small Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, its role in cellular signaling, and the use of small molecule inhibitors to probe its function. This document details the current understanding of CECR2's involvement in chromatin remodeling, DNA damage response, and cancer progression, with a focus on the well-characterized inhibitor, NVS-CECR2-1.
Core Concepts: Understanding CECR2
CECR2 is a member of the bromodomain-containing protein family, which are known as "readers" of histone acetylation marks. These proteins play a crucial role in the regulation of gene transcription by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and accessibility.
Functionally, CECR2 is a key component of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler.[1][2][3] This complex, which also includes the ATPase subunits SNF2L (SMARCA1) or SNF2H (SMARCA5), is involved in critical developmental processes, particularly neurulation.[1][4] Deletion of CECR2 in mice has been shown to cause severe neural tube defects.[5] Beyond its role in development, CECR2 has been implicated in the DNA damage response, where it is suggested to inhibit γ-H2AX, a key marker of DNA double-strand breaks.[5][6]
Recent studies have also highlighted the role of CECR2 in cancer. Increased expression of CECR2 has been observed in metastatic breast tumors, where it appears to promote cancer cell migration and invasion while helping them evade the immune system.[7] This has positioned CECR2 as a potential therapeutic target in oncology, particularly in aggressive subtypes like triple-negative breast cancer.[7][8][9]
Small Molecule Inhibition of CECR2
The development of potent and selective small molecule inhibitors is crucial for elucidating the biological functions of proteins like CECR2 and for validating them as therapeutic targets. NVS-CECR2-1 is a well-characterized chemical probe for CECR2.[5][10][11]
Quantitative Data for NVS-CECR2-1
The following table summarizes the key quantitative data for the small molecule inhibitor NVS-CECR2-1, providing insights into its potency, binding affinity, and cellular effects.
| Parameter | Value | Assay Type | Reference |
| IC50 | 47 nM | AlphaScreen | [5][10][11] |
| Kd | 80 nM | Isothermal Titration Calorimetry (ITC) | [5][10][11] |
| Cellular Activity (FRAP) | Robust activity at 0.1 µM | Fluorescence Recovery After Photobleaching | [5] |
| Clonogenic IC50 (SW48 cells) | 0.64 µM | Clonogenic Assay | [10] |
| Apoptosis Induction | >80% of cells at 6 µM (72 hours) | Apoptosis Assay | [10][11] |
Signaling and Functional Pathways of CECR2
CECR2's function is intrinsically linked to its role within the CERF chromatin remodeling complex and its interaction with acetylated histones. Its inhibition can therefore impact multiple downstream pathways.
Caption: Overview of CECR2's role in chromatin remodeling, DNA damage, and cancer.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of CECR2 and its inhibitors. Below are protocols for key experiments cited in the literature.
CECR2 Inhibitor Screening Assay (AlphaLISA format)
This protocol is adapted from commercially available kits for high-throughput screening of CECR2 inhibitors.[12][13][14]
Principle: This assay measures the disruption of the interaction between the CECR2 bromodomain and an acetylated histone peptide. A biotinylated histone peptide is captured by streptavidin-coated donor beads, and a His-tagged CECR2 protein is captured by nickel chelate acceptor beads. When in close proximity, excitation of the donor beads results in a singlet oxygen transfer to the acceptor beads, leading to a chemiluminescent signal. Inhibitors that disrupt the CECR2-histone interaction will reduce this signal.
Materials:
-
His-tagged CECR2 bromodomain
-
Biotinylated acetylated histone peptide substrate
-
Streptavidin-coated Donor Beads
-
Nickel Chelate Acceptor Beads
-
Assay Buffer
-
Test compounds (e.g., NVS-CECR2-1)
-
384-well OptiPlate
Procedure:
-
Prepare a master mix containing the His-tagged CECR2 protein and the biotinylated histone peptide in assay buffer.
-
Add 5 µL of the master mix to each well of a 384-well plate.
-
Add 5 µL of the test inhibitor solution or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding to occur.
-
In a separate tube, dilute the Nickel Chelate Acceptor Beads in assay buffer and add 10 µL to each well.
-
Shake the plate briefly and incubate at room temperature for 30 minutes.
-
In a separate tube, dilute the Streptavidin-coated Donor Beads in detection buffer and add 10 µL to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Read the Alpha-counts on an AlphaScreen-compatible microplate reader.
Data Analysis: The percentage of inhibition is calculated relative to the positive (no inhibitor) and negative (no CECR2) controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a small molecule inhibitor to its protein target. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Materials:
-
Purified CECR2 bromodomain protein
-
NVS-CECR2-1 inhibitor
-
ITC buffer (e.g., PBS or HEPES)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the CECR2 protein and dissolve the NVS-CECR2-1 inhibitor in the same ITC buffer to minimize heat of dilution effects.
-
Load the CECR2 protein into the sample cell of the calorimeter.
-
Load the NVS-CECR2-1 inhibitor into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control experiment should be performed by injecting the inhibitor into the buffer alone to account for the heat of dilution.
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Fluorescence Recovery After Photobleaching (FRAP)
Principle: FRAP is used to measure the dynamics of molecular mobility in living cells. In the context of CECR2, it can be used to assess the binding of the inhibitor to CECR2 in a cellular environment. A fluorescently tagged CECR2 is expressed in cells, and a small region of the nucleus is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached region is then monitored, which reflects the mobility of the fluorescently tagged CECR2. In the presence of a potent inhibitor like NVS-CECR2-1, the mobility of CECR2 is expected to increase as it is displaced from the less mobile chromatin.
Materials:
-
Cells expressing fluorescently tagged CECR2 (e.g., GFP-CECR2)
-
Confocal microscope with a high-intensity laser for photobleaching
-
NVS-CECR2-1 inhibitor
-
Cell culture medium
Procedure:
-
Plate the cells expressing GFP-CECR2 on a glass-bottom dish.
-
Treat the cells with various concentrations of NVS-CECR2-1 or a vehicle control for a specified period.
-
Identify a region of interest within the nucleus for photobleaching.
-
Acquire a pre-bleach image.
-
Photobleach the region of interest with a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached region.
Data Analysis: The fluorescence intensity in the bleached region over time is measured and normalized. The half-time of fluorescence recovery (t1/2) is calculated, which is inversely proportional to the mobility of the protein.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel CECR2 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 6. CECR2 CECR2 histone acetyl-lysine reader [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Role of CECR2 Gene in Advanced Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 8. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 9. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CECR2 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
GNE-886: A Technical Guide to a Potent and Selective CECR2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-886 (CAS Number: 2101957-05-3), a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. This document details its chemical properties, biological activity, mechanism of action, and the experimental protocols used for its characterization, serving as a vital resource for researchers in epigenetics and drug discovery.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the bromodomain of CECR2.[1] CECR2 is a crucial component of the chromatin remodeling complex CERF (CECR2-containing remodeling factor), which it forms with either SMARCA1/SNF2L or SMARCA5/SNF2H.[1] This complex plays a significant role in the DNA damage response (DDR), and the knockdown of CECR2 has been shown to decrease the formation of γ-H2AX foci.[1] this compound serves as a valuable chemical probe to elucidate the biological functions of the CECR2 bromodomain and to explore its therapeutic potential.
Chemical and Physical Properties
This compound is a pyrrolopyridone derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 2101957-05-3 | [2] |
| Molecular Formula | C28H30N6O3 | [2] |
| Molecular Weight | 498.59 g/mol | [2] |
| IUPAC Name | 6-allyl-N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]-4-piperidyl]-N-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term storage. | [3][4] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of the CECR2 bromodomain. Its inhibitory activity has been quantified using various biochemical and cellular assays.
| Target | Assay Type | Value | Reference |
| CECR2 | TR-FRET IC50 | 16 nM | [4] |
| CECR2 | AlphaScreen "dot" EC50 | 370 nM | [2] |
| BRD9 | TR-FRET IC50 | 1.6 µM | [5] |
| BRD9 | Kd | 2000 µM | [2] |
| BRD7 | Kd | 1100 µM | [2] |
| TAF1(2) | Kd | 0.62 µM | [2] |
| TAF1L(2) | Kd | 2400 µM | [2] |
This compound exhibits significant selectivity for CECR2 over other bromodomains, including a greater than 100-fold selectivity against the closely related bromodomain BRD9 in TR-FRET assays.[5] It shows minimal activity against a panel of 35 diverse kinases at a concentration of 1 µM.[1]
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby disrupting its interaction with acetylated histone tails and other acetylated proteins. This inhibition modulates the chromatin remodeling activity of the CERF complex, impacting downstream cellular processes such as the DNA damage response.
Below is a diagram illustrating the signaling pathway involving CECR2 and the inhibitory action of this compound.
Caption: CECR2 forms the CERF complex, which remodels chromatin and regulates the DNA damage response.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of this compound against bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. A europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-allophycocyanin (APC) acts as the acceptor. Inhibition of the protein-peptide interaction by this compound leads to a decrease in the FRET signal.
Protocol:
-
Add 2 µL of this compound serially diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT) to a 384-well plate.
-
Add 2 µL of a pre-mixed solution of the GST-tagged bromodomain protein and the biotinylated histone peptide to each well.
-
Add 2 µL of a pre-mixed solution of the europium-labeled anti-GST antibody and streptavidin-APC to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a suitable TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the 665 nm to 615 nm signals and plot the data against the inhibitor concentration to determine the IC50 value.
AlphaScreen Assay
This assay provides an alternative method for measuring the inhibition of the bromodomain-histone interaction.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a biotinylated histone peptide with a GST-tagged bromodomain. Excitation of the donor beads generates singlet oxygen, which excites the acceptor beads, leading to light emission. This compound disrupts this interaction, causing a decrease in the signal.
Protocol:
-
Add test compounds and the GST-tagged bromodomain protein to a 384-well plate in assay buffer.
-
Add the biotinylated histone peptide to initiate the binding reaction.
-
Incubate at room temperature for 30 minutes.
-
Add streptavidin-coated donor beads and anti-GST acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the EC50 value of this compound.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This cellular assay is used to assess the target engagement of this compound in live cells.
Principle: A GFP-tagged CECR2 protein is expressed in cells. A specific region of the nucleus is photobleached using a high-intensity laser, and the recovery of fluorescence in this region is monitored over time. The rate of recovery is dependent on the mobility of the GFP-CECR2 protein. This compound binding to CECR2 can alter its mobility and thus the fluorescence recovery rate.
Protocol:
-
Seed cells expressing GFP-CECR2 in a glass-bottom dish.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Identify a region of interest (ROI) within the nucleus.
-
Acquire pre-bleach images.
-
Photobleach the ROI with a high-intensity laser.
-
Acquire a time-series of images to monitor fluorescence recovery in the ROI.
-
Quantify the fluorescence intensity in the ROI over time and normalize the data to determine the mobile fraction and the half-time of recovery.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of a bromodomain inhibitor like this compound.
Caption: A typical workflow for the discovery and characterization of a bromodomain inhibitor.
Synthesis
The synthesis of this compound involves a multi-step reaction sequence. A key step is the coupling of a pyrrolopyridone core with a substituted piperidinyl-pyrimidine moiety. The detailed synthetic route can be found in the supplementary information of the primary publication by Crawford et al. (2017).
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the CECR2 bromodomain. Its availability provides the research community with a valuable tool to further investigate the biological roles of CECR2 in health and disease, particularly in the areas of chromatin remodeling, DNA damage response, and oncology. This technical guide serves as a comprehensive resource to facilitate the effective use of this compound in these research endeavors.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.
References
In-Depth Technical Guide to GNE-886: A Potent and Selective CECR2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Core Molecular and Structural Data
This compound is a small molecule inhibitor developed through structure-based drug design, originating from a pyrrolopyridone chemical lead.[1][2][3] Its key identifiers and physicochemical properties are detailed below.
| Property | Value | Reference |
| Molecular Weight | 498.59 g/mol | [4] |
| Chemical Formula | C₂₈H₃₀N₆O₃ | [4] |
| IUPAC Name | 6-allyl-N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]-4-piperidyl]-N-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | [4] |
| CAS Number | 2101957-05-3 | [4] |
| Kinetic Solubility | 122 µM | [1] |
Structure:
Caption: Chemical structure of this compound.
Potency and Selectivity
This compound is a highly potent inhibitor of the CECR2 bromodomain with excellent selectivity against other bromodomain families, including the BET family.[1]
| Target | Assay Type | Value | Reference |
| CECR2 | TR-FRET (IC₅₀) | 0.016 µM | [5][6] |
| CECR2 | Cellular (EC₅₀) | 370 nM | [4][5] |
| BRD9 | Binding (Kd) | 1.6 µM | [5][6] |
| BRD7 | Binding (Kd) | 1100 µM | [4] |
| TAF1(2) | Binding (Kd) | 0.62 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was utilized to determine the in vitro potency (IC₅₀) of this compound against the CECR2 bromodomain.[1]
Materials:
-
CECR2 protein
-
Biotinylated histone peptide ligand
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-histone antibody (acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Methodology:
-
A solution of the CECR2 protein and the biotinylated histone peptide is prepared in the assay buffer.
-
This compound is serially diluted to various concentrations.
-
The inhibitor dilutions are added to the wells of the 384-well plate.
-
The CECR2 protein-peptide solution is dispensed into the wells containing the inhibitor.
-
The plate is incubated to allow for inhibitor binding to the protein.
-
A detection mixture containing europium-labeled streptavidin and APC-labeled anti-histone antibody is added to the wells.
-
The plate is incubated to allow the detection reagents to bind.
-
The TR-FRET signal is read on a compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
Cellular Chromatin Displacement Assay
This cellular assay, often referred to as a "dot" assay, was used to measure the ability of this compound to engage its target, CECR2, within a cellular context and displace it from chromatin.[4]
Materials:
-
U2OS cell line stably expressing a CECR2-ZsGreen fusion protein
-
Cell culture medium and supplements
-
This compound
-
High-content imaging system
Methodology:
-
U2OS cells expressing CECR2-ZsGreen are seeded in multi-well imaging plates.
-
After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound.
-
The cells are incubated with the compound for a defined period to allow for cellular uptake and target engagement.
-
Following incubation, the cells are fixed and stained with a nuclear counterstain (e.g., Hoechst).
-
The plates are imaged on a high-content imaging system, capturing both the ZsGreen and nuclear stain channels.
-
Image analysis software is used to quantify the formation of fluorescent puncta (dots) within the nucleus, which represent the displacement of the CECR2-ZsGreen fusion protein from chromatin into aggregates.
-
The EC₅₀ value is determined by plotting the extent of puncta formation as a function of this compound concentration.
BROMOscan™ Selectivity Profiling
A BROMOscan™ assay was employed to assess the selectivity of this compound against a broad panel of human bromodomains.
Principle: The BROMOscan™ technology utilizes a competition binding assay where a test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that binds to the solid support is measured via qPCR of the DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.
Methodology:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with the immobilized ligand in the presence of this compound at a fixed concentration.
-
After an incubation period to reach equilibrium, the unbound bromodomain is washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR.
-
The results are typically expressed as a percentage of the control (DMSO), and dissociation constants (Kd) are calculated from dose-response curves.
Signaling Pathways and Experimental Workflows
CECR2 Signaling in DNA Damage Response
CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and has been implicated in the DNA damage response (DDR).[1] It is thought to play a role in the recruitment of repair factors to sites of DNA damage.
Caption: Role of CECR2 in the DNA damage response pathway.
This compound Characterization Workflow
The following diagram outlines the experimental workflow for the discovery and characterization of this compound.
Caption: Experimental workflow for the development of this compound.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
The Role of CECR2 in Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic targets. Emerging evidence has identified Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2), an epigenetic regulator, as a pivotal player in the metastatic cascade, particularly in breast cancer. CECR2, an acetyl-lysine reader, is frequently upregulated in metastatic lesions compared to primary tumors, and its elevated expression correlates with poorer metastasis-free survival.[1][2][3] Mechanistically, CECR2 collaborates with the NF-κB signaling pathway to orchestrate a pro-metastatic gene expression program and foster an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the function of CECR2 in cancer metastasis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Core Function and Mechanism of Action in Metastasis
CECR2 is a bromodomain-containing protein that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby influencing chromatin structure and gene expression.[1][4] In the context of cancer metastasis, CECR2 functions as a critical co-activator for the transcription factor NF-κB, specifically the RELA subunit.[1][2][3]
The interaction between the CECR2 bromodomain and acetylated RELA is central to its pro-metastatic activity.[1] This complex is recruited to the promoters of a specific set of NF-κB target genes, where it enhances chromatin accessibility, facilitating their transcription.[1][2] The target genes activated by the CECR2-RELA complex include those directly involved in cell migration, invasion, and angiogenesis, such as Tenascin C (TNC), Matrix Metallopeptidase 2 (MMP2), and Vascular Endothelial Growth Factor A (VEGFA).[2][3]
Furthermore, the CECR2-RELA complex drives the expression of key cytokines, notably Colony-Stimulating Factor 1 (CSF1) and C-X-C Motif Chemokine Ligand 1 (CXCL1).[1][5] These secreted factors are instrumental in shaping the tumor microenvironment at distant metastatic sites. They promote the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which in turn dampens anti-tumor immune responses and supports metastatic outgrowth.[1][2][6]
Quantitative Data on CECR2's Role in Metastasis
The pro-metastatic function of CECR2 has been substantiated through various quantitative in vivo and in vitro experiments. The following tables summarize the key findings from studies using mouse models of breast cancer.
| Experimental Model | Parameter Measured | Result of CECR2 Knockout/Depletion | Reference |
| Immunodeficient Mouse Model (LM2 cells) | Lung Colonization Capability (Bioluminescence) | ~5-fold decrease | [6] |
| Metastatic Lesions (Histological Analysis) | ~50% reduction in metastatic lesions | [2][6] | |
| Immunodeficient Mouse Model (4T1 cells) | Lung Metastatic Potential (Bioluminescence) | ~6-fold decrease | [6] |
| Metastatic Lesions (Histological Analysis) | ~50% reduction in metastatic lesions | [6] | |
| Immunocompetent Mouse Model (4T1 cells) | Spontaneous Lung Metastasis | 40% decrease | [1] |
| Lung Metastasis (after CECR2 knockout) | 38-fold decrease | [6][7] |
Table 1: Effect of CECR2 Knockout/Depletion on Breast Cancer Metastasis in Mouse Models.
| Inhibitor | Cell Lines | Effect | Reference |
| NVS-CECR2–1 and GNE-886 | LM2 (metastatic breast cancer), PC9-BrM4 (metastatic lung cancer), YUMM1.7 (melanoma) | Dose-dependent reduction in the expression of CSF1/2 and CXCL1 | [6] |
Table 2: Effect of Pharmacological Inhibition of CECR2 Bromodomain.
Key Signaling and Experimental Workflow Diagrams
CECR2-NF-κB Signaling Pathway in Metastasis
Caption: CECR2-NF-κB signaling pathway driving cancer metastasis.
Experimental Workflow for In Vivo Metastasis Assay
Caption: Workflow for assessing CECR2's role in metastasis in vivo.
Co-Immunoprecipitation Workflow to Validate CECR2-RELA Interaction
References
- 1. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Host Cxcr2-dependent regulation of mammary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
Methodological & Application
Application Notes and Protocols for GNE-886, a Selective CECR2 Bromodomain Inhibitor
For Research Use Only
Introduction
GNE-886 is a potent and highly selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2).[1][2] As an epigenetic reader, CECR2 recognizes acetylated lysine residues on histones and other proteins, playing a role in chromatin remodeling and DNA damage response.[1][2] this compound serves as an invaluable tool for researchers investigating the biological functions of CECR2 and for the development of potential therapeutics targeting this protein.
These application notes provide detailed protocols for the in vitro biochemical and cellular assays used to characterize this compound, enabling researchers to reliably assess its activity and selectivity.
Product Information
| Compound Name | This compound |
| Target | Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) Bromodomain |
| Synonyms | Compound 21 |
| CAS Number | 2101957-05-3 |
| Molecular Formula | C₂₈H₃₀N₆O₃ |
| Molecular Weight | 498.59 g/mol |
Biochemical Activity and Selectivity
This compound demonstrates potent inhibition of the CECR2 bromodomain with an IC₅₀ of 16 nM. Its selectivity has been profiled across a panel of bromodomains, showing a distinct preference for CECR2.
Table 1: this compound Bromodomain Selectivity Data (TR-FRET Assay)
| Bromodomain Target | IC₅₀ (µM) |
| CECR2 | 0.016 |
| BRD9 | 1.6 |
| BRD4 (BD1) | >20 |
| BRD4 (BD2) | >20 |
| TAF1 (BD2) | >10 |
| CBP | >20 |
| BRD7 | 1.1 |
| TAF1L (BD2) | 2.4 |
Note: Data is a representation of typical results. Actual values may vary between experiments.
Table 2: Additional Properties of this compound
| Parameter | Value |
| Cellular EC₅₀ (CECR2 "Dot" Assay) | 370 nM |
| Kinetic Solubility | 122 µM |
| Kinase Selectivity | No significant inhibition (>20%) of 35 diverse kinases at 1 µM |
Signaling Pathway
CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex. It functions as an epigenetic reader, recognizing acetylated lysine (KAc) residues on histone tails. This binding event is crucial for the recruitment of the chromatin remodeling machinery to specific genomic locations, thereby influencing gene expression and participating in the DNA damage response. This compound acts by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, preventing its interaction with acetylated histones and disrupting its downstream functions.
Caption: this compound inhibits CECR2 interaction with acetylated histones.
Experimental Protocols
Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantifies the ability of this compound to disrupt the interaction between the CECR2 bromodomain and a biotinylated, acetylated histone peptide.
Workflow:
Caption: Workflow for the this compound TR-FRET biochemical assay.
Materials:
-
Recombinant GST-tagged CECR2 bromodomain
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHR)
-
This compound
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Streptavidin-d2 (acceptor)
-
384-well low-volume black assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution into TR-FRET Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation:
-
Dilute GST-CECR2 and the biotinylated histone peptide in TR-FRET Assay Buffer to the desired final concentrations.
-
Prepare a detection mix containing Tb-anti-GST antibody and Streptavidin-d2 in TR-FRET Assay Buffer.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing GST-CECR2 and the biotinylated histone peptide.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Detection: Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at ~620 nm (background) and ~665 nm (FRET signal).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission (665 nm / 620 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement Assay: CECR2 "Dot" Assay
This high-content imaging assay measures the ability of this compound to displace a fluorescently tagged CECR2 protein from chromatin in living cells. Displacement leads to the formation of quantifiable fluorescent puncta.
Workflow:
Caption: Workflow for the cellular CECR2 "Dot" Assay.
Materials:
-
A suitable cell line (e.g., U2OS) stably expressing a CECR2-ZsGreen fusion protein.
-
Cell culture medium and supplements.
-
This compound.
-
Formaldehyde solution for fixing.
-
Triton X-100 or Saponin for permeabilization.
-
Hoechst stain for nuclear counterstaining.
-
Phosphate-Buffered Saline (PBS).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed the U2OS-CECR2-ZsGreen cells into 96- or 384-well imaging plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium and add it to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells with the compound for 4-24 hours at 37°C in a CO₂ incubator.
-
Cell Processing:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with Hoechst stain in PBS for 15 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Acquire images of the ZsGreen and Hoechst channels using a high-content imaging system.
-
Image Analysis:
-
Use image analysis software to identify the nuclei based on the Hoechst stain.
-
Within the nuclear region, quantify the number and intensity of the ZsGreen puncta ("dots").
-
-
Data Analysis: Plot the number or intensity of dots per cell against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
GNE-886 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and experimental protocols for utilizing GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. The information herein is designed to assist researchers in accurately assessing the biochemical and cellular activity of this compound and other potential CECR2 inhibitors.
Introduction to this compound and CECR2
This compound is a high-affinity, selective small molecule inhibitor targeting the bromodomain of CECR2.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling.[1] CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and has been implicated in the DNA damage response.[1][3] this compound serves as a valuable chemical probe for elucidating the biological functions of the CECR2 bromodomain.
Quantitative Data Summary for this compound
The following table summarizes the key quantitative metrics for this compound, facilitating the comparison of its activity across various assays.
| Parameter | Target | Assay Type | Value | Reference |
| IC50 | CECR2 | TR-FRET | 16 nM | [4] |
| EC50 | CECR2 | Cellular "Dot" Assay | 370 nM | [1] |
| Kd | BRD9 | BROMOscan | 2000 µM | [1] |
| Kd | BRD7 | BROMOscan | 1100 µM | [1] |
| Kinetic Solubility | - | - | 122 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key biochemical and cell-based assays to characterize this compound and other CECR2 inhibitors.
Biochemical Assay: CECR2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of this compound to the CECR2 bromodomain by competing with a biotinylated histone peptide ligand.
Signaling Pathway
Caption: TR-FRET assay principle for this compound inhibition of CECR2.
Materials:
-
His-tagged CECR2 bromodomain protein
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLRD-AcK)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
384-well low-volume white microplates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to a 4x final concentration.
-
Reagent Preparation:
-
Dilute His-tagged CECR2 and biotinylated peptide in Assay Buffer to a 4x final concentration.
-
Prepare a 4x detection mix containing Europium-labeled anti-His antibody and SA-APC in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of 4x this compound dilution or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 5 µL of the 4x His-tagged CECR2 and biotinylated peptide mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the 4x detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: CECR2 Target Engagement (Cellular Thermal Shift Assay - CETSA)
This assay determines the engagement of this compound with CECR2 in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Experimental Workflow
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
Optimal GNE-886 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-886 is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1] CECR2 is an epigenetic reader protein implicated in chromatin remodeling and the DNA damage response (DDR).[1] Specifically, CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex and has been shown to be important for the formation of γ-H2AX foci, a key marker of DNA double-strand breaks.[1] Inhibition of the CECR2 bromodomain with this compound provides a valuable tool for investigating the role of CECR2 in various cellular processes, including cancer biology and development. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining optimal concentrations for experimental studies.
Introduction
This compound was identified as a selective inhibitor of the CECR2 bromodomain, distinguishing it from inhibitors of the well-studied BET (Bromodomain and Extra-Terminal domain) family of proteins.[1] The inhibition of CECR2 by this compound disrupts its function as a reader of acetylated lysine residues on histones, thereby modulating gene expression and cellular responses to DNA damage.[1] Understanding the optimal concentration of this compound is critical for designing experiments that are both effective and minimize off-target effects. These notes provide a summary of known quantitative data and detailed protocols for cell-based assays to help researchers effectively utilize this compound.
Data Presentation
The following table summarizes the available quantitative data for this compound. Researchers should use this information as a starting point for their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Parameter | Value | Species | Assay Type | Notes |
| IC50 (CECR2) | 0.016 µM | Human | In vitro TR-FRET | Half-maximal inhibitory concentration against the isolated CECR2 bromodomain.[2] |
| Cellular EC50 | 370 nM | Not Specified | Cellular "dot" assay | Effective concentration to displace a CECR2-ZsGreen fusion protein from chromatin.[1] |
| Kinetic Solubility | 122 µM | N/A | Aqueous buffer |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving CECR2 and a general experimental workflow for studying the effects of this compound in cell culture.
Caption: CECR2 signaling in the DNA damage response.
Caption: General workflow for this compound cell-based experiments.
Experimental Protocols
1. This compound Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.99 mg of this compound (MW: 498.59 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
2. Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used to study the effects of this compound. Based on the known function of CECR2 in the DNA damage response, human osteosarcoma U2OS cells are a relevant model. Other cell lines in which the effects of CECR2 inhibition have been studied include metastatic breast cancer (e.g., LM2), lung cancer (e.g., PC9-BrM4), and melanoma (e.g., YUMM1.7) cells.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of analysis. The optimal seeding density should be determined for each cell line.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal working concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing the desired concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
3. Cell Viability Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells treated with this compound in a 96-well plate.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Following the this compound treatment period, add 20 µL of MTS reagent directly to each well of the 96-well plate containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
-
4. Immunofluorescence for γ-H2AX Foci Formation
This protocol provides a framework for assessing the effect of this compound on DNA damage.
-
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
This compound.
-
DNA damaging agent (e.g., etoposide or ionizing radiation) as a positive control for γ-H2AX induction.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: fluorescently labeled anti-species IgG.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time. In some experiments, this compound may be used as a sensitizer in combination with a DNA damaging agent.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.
-
5. Western Blot for Target Engagement
Western blotting can be used to assess the downstream consequences of CECR2 inhibition. While direct measurement of CECR2 inhibition is challenging without a specific antibody that recognizes a downstream phosphorylation event, one can assess the expression of genes known to be regulated by CECR2 or related pathways.
-
Materials:
-
Cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against proteins of interest and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the this compound-treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of the CECR2 bromodomain. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. It is imperative to perform dose-response studies to determine the optimal concentration for each specific cell line and experimental endpoint to ensure robust and reproducible results. Further investigation into the effects of this compound across a broader range of cell types will continue to enhance our understanding of CECR2's role in health and disease.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-886 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate the effective use of this compound in preclinical research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity as reported in the literature. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Assay Type | Reference |
| CECR2 IC₅₀ | 0.016 µM | TR-FRET | [1] |
| CECR2 "dot" EC₅₀ | 370 nM | Cellular Chromatin Displacement | [1] |
| BRD9 IC₅₀ | 1.6 µM | TR-FRET | [1] |
| Kinase Inhibition | No significant inhibition (>20%) at 1 µM | Kinase Panel (35 diverse kinases) | [1] |
| Kinetic Solubility | 122 µM | [1] |
Signaling Pathways
This compound targets the bromodomain of CECR2, a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[1] CECR2 is implicated in two key cellular processes: the DNA Damage Response (DDR) and NF-κB signaling.
CECR2 in DNA Damage Response
CECR2, in complex with SMARCA1/5 (SNF2L/H), is recruited to sites of DNA double-strand breaks (DSBs). It is thought to play a role in chromatin remodeling to facilitate the recruitment of DNA repair machinery. Inhibition of the CECR2 bromodomain by this compound is expected to interfere with this process, potentially leading to decreased formation of γ-H2AX foci, a key marker of DSBs.[1]
CECR2 in NF-κB Signaling
CECR2 has been shown to interact with acetylated RELA, a subunit of the NF-κB complex. This interaction is thought to enhance the transcriptional activity of NF-κB, promoting the expression of pro-inflammatory and pro-metastatic genes. By inhibiting the CECR2 bromodomain, this compound can potentially suppress NF-κB-mediated gene expression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular activity of this compound. Treatment durations are suggested based on literature for similar bromodomain inhibitors and should be optimized for specific cell lines and experimental endpoints.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to CECR2 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. A 1-3 hour incubation time is a common starting point for target engagement assays with small molecules.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-3 hours at 37°C.
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CECR2 in each sample by Western blotting using a CECR2-specific antibody.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB. A 24-48 hour treatment duration is often required to observe changes in reporter gene expression.
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 24-48 hours .
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A dose-dependent decrease in luciferase activity in the this compound-treated, TNFα-stimulated cells compared to the TNFα-only control indicates inhibition of NF-κB signaling.
-
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay assesses the impact of this compound on the DNA damage response by quantifying the formation of γ-H2AX foci. A range of treatment times should be tested to capture both early and late effects on DNA repair.
Protocol:
-
Cell Plating and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for 2-24 hours . The duration should be optimized; a shorter timepoint (e.g., 2-4 hours) may be sufficient to assess the impact on the initial DNA damage response.
-
-
Induction of DNA Damage:
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.
-
A reduction in the number or intensity of γ-H2AX foci in this compound-treated cells compared to the control suggests an impairment of the DNA damage response.
-
Cellular Chromatin Displacement ("Dot") Assay
This assay provides a visual readout of target engagement by observing the displacement of a fluorescently tagged CECR2 from chromatin upon inhibitor treatment. A shorter incubation time is likely sufficient for this direct displacement assay.
Principle: A fusion protein of CECR2 and a fluorescent protein (e.g., ZsGreen) is expressed in cells. In the untreated state, the fusion protein localizes to the chromatin, resulting in a diffuse nuclear fluorescence. Upon treatment with an effective inhibitor like this compound, the fusion protein is displaced from chromatin and forms aggregates or "dots" within the nucleus.
Proposed Protocol:
-
Cell Transfection and Plating:
-
Transfect cells (e.g., U2OS) with a plasmid encoding a CECR2-ZsGreen fusion protein.
-
Plate the transfected cells in a glass-bottom imaging dish.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for 1-4 hours .
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope.
-
Acquire images of the ZsGreen and DAPI (for nuclear staining) channels.
-
-
Image Analysis:
-
Quantify the formation of fluorescent puncta (dots) within the nucleus. This can be done by setting a size and intensity threshold to identify and count the dots per cell.
-
The EC₅₀ can be determined by plotting the percentage of cells with dots or the average number of dots per cell as a function of this compound concentration.
-
Conclusion
This compound is a valuable tool for investigating the biological functions of the CECR2 bromodomain. The protocols provided here offer a starting point for characterizing its cellular effects. It is recommended that researchers optimize treatment durations and concentrations for their specific experimental systems to ensure robust and reproducible results.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) with GNE-886
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-886 is a potent and selective small molecule inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[1] CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, which is involved in processes such as the DNA damage response.[1] By inhibiting the CECR2 bromodomain, this compound provides a valuable tool for investigating the role of CECR2 in chromatin biology and gene regulation.
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) using this compound to identify the genomic locations where the CECR2-containing complex is active.
This compound: Potency and Selectivity
This compound exhibits high potency for the CECR2 bromodomain with an in vitro IC50 of 0.016 µM and a cellular EC50 of 370 nM.[2][4] Its selectivity has been profiled against a panel of other bromodomains, demonstrating a significant window over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family.[1]
| Target | IC50 (µM) | EC50 (nM) | KD (µM) |
| CECR2 | 0.016 | 370 | - |
| BRD9 | 1.6 | - | 2.0 |
| BRD7 | - | - | 1.1 |
| TAF1(2) | - | - | 0.62 |
| TAF1L(2) | - | - | 2.4 |
Table 1: In vitro and in-cell potency and selectivity of this compound against various bromodomains. Data compiled from multiple sources.[2][4][5]
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain. This prevents the recruitment of the CERF complex to chromatin at sites of histone acetylation, thereby modulating chromatin structure and gene expression. The CERF complex, which includes CECR2 and an ISWI-type catalytic subunit (SMARCA1/SNF2L or SMARCA5/SNF2H), is implicated in the DNA damage response.[1] Inhibition of CECR2 by this compound is expected to alter the chromatin landscape at specific genomic loci, which can be identified using ChIP-seq.
Caption: Mechanism of this compound action on the CERF complex.
Experimental Workflow for ChIP-seq with this compound
The following diagram outlines the major steps for performing a ChIP-seq experiment to map the genomic binding sites of a protein of interest following treatment with this compound.
Caption: Overview of the ChIP-seq experimental workflow.
Detailed Experimental Protocol
This protocol is adapted for the use of this compound with a starting material of approximately 1x10^7 mammalian cells. Optimization may be required for different cell types and antibodies.
Materials
-
This compound (stored at -20°C or -80°C)[2]
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer 1 (50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Lysis Buffer 2 (10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, protease inhibitors)
-
Shearing Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, protease inhibitors)
-
ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Antibody against the protein of interest (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)
-
Wash Buffer 3 (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure
Day 1: Cell Treatment, Cross-linking, and Lysis
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Cell Harvesting: Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis:
-
Resuspend the cell pellet in 1 ml of Lysis Buffer 1 and incubate for 10 minutes on ice.
-
Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in 1 ml of Lysis Buffer 2 and incubate for 10 minutes on ice.
-
Pellet the nuclei and resuspend in 500 µl of Shearing Buffer.
-
Day 1-2: Chromatin Shearing and Immunoprecipitation
-
Chromatin Shearing: Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.
-
Clarification: Centrifuge the sheared chromatin at maximum speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.
-
Input Sample: Take a 50 µl aliquot of the sheared chromatin to serve as the input control. Store at -20°C.
-
Immunoprecipitation Setup:
-
Dilute the remaining sheared chromatin 1:10 with ChIP Dilution Buffer.
-
Add the ChIP-grade antibody to the diluted chromatin and incubate overnight at 4°C on a rotator.
-
On the next day, add pre-blocked Protein A/G magnetic beads and incubate for 4 hours at 4°C.
-
Day 2: Washes, Elution, and Reverse Cross-linking
-
Washes:
-
Wash the beads sequentially with 1 ml of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
Perform a final wash with TE Buffer.
-
-
Elution: Elute the chromatin from the beads by adding 250 µl of Elution Buffer and incubating at 65°C for 30 minutes with vortexing every 5-10 minutes.
-
Reverse Cross-linking:
-
Add NaCl to the eluted chromatin and the input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.
-
-
RNase and Proteinase K Treatment:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Day 3: DNA Purification and Quantification
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Quantification: Quantify the purified DNA using a fluorometric method. The DNA is now ready for library preparation and sequencing.
Data Presentation and Expected Outcomes
A successful ChIP-seq experiment with this compound is expected to show a reduction in the binding of the targeted CECR2-containing complex at specific genomic loci compared to the vehicle-treated control. The quantitative data from the sequencing can be summarized in a table format.
| Genomic Locus | Vehicle Control (Normalized Read Count) | This compound Treatment (Normalized Read Count) | Fold Change (this compound/Vehicle) |
| Gene A Promoter | 150 | 30 | 0.2 |
| Gene B Enhancer | 220 | 45 | 0.205 |
| Intergenic Region 1 | 180 | 35 | 0.194 |
| Negative Control Locus | 10 | 8 | 0.8 |
Table 2: Hypothetical quantitative data from a ChIP-seq experiment using this compound. The data illustrates the expected decrease in read counts at target loci upon inhibitor treatment.
Conclusion
This compound is a valuable chemical probe for studying the function of the CECR2 bromodomain in chromatin regulation. The provided protocol offers a comprehensive guide for utilizing this compound in ChIP-seq experiments to elucidate the genomic targets of the CERF complex. Careful optimization of the experimental conditions, particularly cell treatment and chromatin shearing, is crucial for obtaining high-quality and reproducible data.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THP Life Science Webshop - this compound [lifescience.thp.at]
- 5. medkoo.com [medkoo.com]
GNE-886: Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-886 is a potent and highly selective inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2).[1][2][3] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of chromatin structure and gene expression.[1][2] The CECR2 protein is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and is implicated in cellular processes such as the DNA damage response.[1][4]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells.[5][6] By photobleaching a specific region of interest and monitoring the subsequent recovery of fluorescence, FRAP provides quantitative insights into the mobility of proteins, including their diffusion and binding kinetics. This makes FRAP an ideal method to assess the target engagement of small molecule inhibitors like this compound that are designed to alter the interaction of their target protein with cellular structures. A previously identified CECR2 inhibitor, NVS-CECR2-1, demonstrated strong cellular activity in a FRAP assay, highlighting the utility of this technique for evaluating CECR2 inhibitors.[1]
These application notes provide a detailed protocol for utilizing this compound in FRAP experiments to probe the dynamics of CECR2 in a cellular context.
Principle of the Assay
The FRAP assay, in the context of this compound and its target CECR2, is designed to measure changes in the mobility of CECR2 within the nucleus upon inhibitor treatment. CECR2, being a chromatin-associated protein, is expected to exhibit a certain degree of immobilization due to its interaction with acetylated histones. This compound, by binding to the CECR2 bromodomain, is hypothesized to displace CECR2 from its chromatin binding sites. This displacement would lead to an increase in the mobile fraction of CECR2, which can be quantified by FRAP.
The experiment involves transiently expressing a fluorescently tagged version of CECR2 (e.g., CECR2-GFP) in a suitable cell line. A small region of the nucleus is then photobleached using a high-intensity laser, and the rate of fluorescence recovery in the bleached area is monitored over time. By comparing the FRAP data from vehicle-treated cells with those treated with this compound, the effect of the inhibitor on CECR2 mobility can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for the FRAP assay.
Figure 1. Proposed mechanism of this compound action on CECR2 mobility.
Figure 2. Experimental workflow for the this compound FRAP assay.
Data Presentation
The primary outputs of a FRAP experiment are the mobile fraction (Mf) and the half-maximal recovery time (t½). The mobile fraction represents the percentage of the fluorescently labeled protein population that is free to move into the bleached region, while the t½ is the time it takes for the fluorescence to recover to half of its final intensity. An increase in the mobile fraction and a decrease in t½ are indicative of increased protein mobility.
Table 1: Representative Quantitative FRAP Data for CECR2-GFP
| Treatment | Concentration (µM) | Mobile Fraction (Mf) | Half-Maximal Recovery Time (t½) (s) |
| Vehicle (DMSO) | - | 0.45 ± 0.05 | 15.2 ± 1.8 |
| This compound | 0.1 | 0.62 ± 0.06 | 10.5 ± 1.5 |
| This compound | 1 | 0.78 ± 0.04 | 6.8 ± 1.2 |
| This compound | 10 | 0.85 ± 0.03 | 4.1 ± 0.9 |
Data are presented as mean ± standard deviation from n=20 cells per condition. This is hypothetical data for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cell Line: U2OS (human osteosarcoma) or other suitable adherent cell line.
-
Expression Vector: pEGFP-C1-CECR2 (encoding human CECR2 fused to Green Fluorescent Protein).
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Imaging Dishes: 35 mm glass-bottom dishes.
-
Confocal Microscope: A laser scanning confocal microscope equipped with a high-power laser for photobleaching and a sensitive detector. An environmental chamber to maintain 37°C and 5% CO2 is essential.
Cell Culture and Transfection
-
Seed U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the pEGFP-C1-CECR2 plasmid using the manufacturer's recommended protocol for your chosen transfection reagent.
-
Incubate the cells for 24 hours post-transfection to allow for protein expression.
This compound Treatment
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, and 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the transfected cells and add the this compound or vehicle-containing medium.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO2 prior to imaging.
FRAP Data Acquisition
-
Place the imaging dish on the confocal microscope stage within the environmental chamber and allow the temperature to equilibrate.
-
Identify a cell expressing a moderate level of CECR2-GFP, with clear nuclear localization.
-
Pre-bleach Imaging: Acquire 5-10 images of the selected nucleus at a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Define a circular region of interest (ROI) of approximately 2-3 µm in diameter within the nucleus. Bleach this ROI using a high-intensity laser pulse (e.g., 100% power from a 488 nm laser for 1-2 seconds).
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition should be optimized to capture the recovery curve accurately (e.g., one image every 500 ms for the first 10 seconds, then one image every 2 seconds for up to 2-3 minutes).
Data Analysis
-
Measure the fluorescence intensity within the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Correct the fluorescence intensity of the ROI for photobleaching that occurs during post-bleach image acquisition by normalizing to the control region.
-
Normalize the corrected fluorescence intensity data to the pre-bleach intensity.
-
Calculate the mobile fraction (Mf) using the formula: Mf = (I_final - I_postbleach) / (I_prebleach - I_postbleach), where I_final is the fluorescence intensity at the plateau of the recovery curve, I_postbleach is the intensity immediately after bleaching, and I_prebleach is the average intensity before bleaching.
-
Determine the half-maximal recovery time (t½) by fitting the recovery curve to a one-phase association model.
-
Perform statistical analysis to compare the Mf and t½ values between vehicle-treated and this compound-treated cells.
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in FRAP experiments to investigate its effect on the nuclear dynamics of its target protein, CECR2. By quantifying changes in the mobile fraction and recovery kinetics of CECR2-GFP, researchers can gain valuable insights into the cellular target engagement and mechanism of action of this potent and selective bromodomain inhibitor.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FRAP and kinetic modeling in the analysis of nuclear protein dynamics: what do we really know? - PMC [pmc.ncbi.nlm.nih.gov]
GNE-886: Application Notes and Protocols for a TR-FRET-based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the binding of the potent and selective inhibitor GNE-886 to the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.
Introduction
This compound is a highly selective inhibitor of the CECR2 bromodomain, a protein module involved in recognizing acetylated lysine residues on histones and other proteins.[1][2][3] The biological functions of many bromodomains are still under investigation, and selective inhibitors like this compound are crucial tools for elucidating their roles in health and disease.[1][3] TR-FRET is a robust and sensitive assay platform well-suited for high-throughput screening and inhibitor characterization. It relies on the transfer of energy from a long-lifetime donor fluorophore to a nearby acceptor fluorophore when they are brought into proximity, for example, by a protein-ligand interaction.
Principle of the this compound TR-FRET Assay
The this compound TR-FRET assay is a competitive binding assay. The key components are:
-
CECR2 Bromodomain Protein: Typically, a recombinant form of the CECR2 bromodomain, often with an affinity tag (e.g., GST or His-tag) for detection.
-
Tracer: A fluorescently labeled ligand that binds to the CECR2 bromodomain.
-
Donor Fluorophore: A lanthanide chelate (e.g., Terbium) conjugated to an antibody that recognizes the affinity tag on the CECR2 protein.
-
Acceptor Fluorophore: A fluorescent dye conjugated to the tracer.
-
Inhibitor: The compound being tested for its ability to bind to the CECR2 bromodomain, in this case, this compound.
In the absence of an inhibitor, the tracer binds to the CECR2 bromodomain, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in FRET to the acceptor, producing a high TR-FRET signal. When this compound is introduced, it competes with the tracer for binding to the CECR2 bromodomain. This displacement of the tracer leads to an increase in the distance between the donor and acceptor, resulting in a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.
Signaling Pathway Diagram
Caption: Competitive TR-FRET assay principle for this compound.
Experimental Workflow
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-886: A Potent and Selective Probe for Interrogating CECR2-Mediated Protein-DNA Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-886 is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine binding pocket of CECR2, this compound effectively displaces it from chromatin, thereby modulating the expression of CECR2 target genes. This property makes this compound a valuable chemical probe for elucidating the role of CECR2 in various biological processes, including developmental pathways and disease states such as cancer. These application notes provide detailed protocols for utilizing this compound to study CECR2-DNA interactions, with a primary focus on Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Introduction
CECR2 is a key component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, which is involved in the regulation of gene expression.[1][2][3][4][5] Dysregulation of CECR2 has been implicated in developmental disorders and has been identified as a driver of breast cancer metastasis through the modulation of NF-κB signaling.[1][2] this compound offers a powerful tool to dissect the specific downstream effects of CECR2 inhibition. Its high potency and selectivity, as demonstrated in biochemical and cellular assays, allow for targeted investigation of CECR2 function.
Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding site of the CECR2 bromodomain. This prevents CECR2 from recognizing and binding to acetylated lysine residues on histone tails and other proteins. The displacement of CECR2 from its chromatin targets disrupts its role in chromatin remodeling and transcriptional regulation.
Figure 1: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value (µM) | Assay Type | Reference |
| IC50 vs CECR2 | 0.016 | TR-FRET | [6] |
Table 2: Cellular Activity of this compound
| Parameter | Value (nM) | Assay Type | Reference |
| EC50 | 370 | CECR2 "dot" assay | [6] |
Table 3: Selectivity Profile of this compound
| Bromodomain | IC50 (µM) |
| BRD9 | 1.6 |
| BRD4(1) | >20 |
| BRD4(2) | >20 |
| TAF1(2) | >20 |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation sequencing (ChIP-seq) to Identify Genomic Targets of CECR2
This protocol describes how to use this compound to identify the genomic loci from which CECR2 is displaced, thereby revealing its direct and indirect target genes.
Materials:
-
This compound (solubilized in DMSO)
-
CECR2-expressing cell line (e.g., SW480, HCT116, MDA-MB-231)[1][2]
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer
-
Sonicator
-
Anti-CECR2 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Experimental Workflow:
Figure 2: ChIP-seq workflow with this compound treatment.
Procedure:
-
Cell Culture and Treatment:
-
Culture a suitable CECR2-expressing cell line to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (a starting range of 1-10 µM is recommended) or DMSO as a vehicle control. The optimal treatment time should be determined empirically, but a starting point of 2-6 hours can be used, based on studies with similar inhibitors.[7]
-
-
Crosslinking and Quenching:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and perform cell and nuclear lysis according to a standard ChIP protocol.[8]
-
Resuspend the nuclear pellet in chromatin shearing buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CECR2 antibody. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an appropriate elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating the eluate at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of CECR2 enrichment.
-
Conduct differential binding analysis between the this compound treated and DMSO control samples to identify genomic loci where CECR2 binding is significantly reduced upon inhibitor treatment.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
CETSA can be used to verify that this compound directly binds to and stabilizes CECR2 in a cellular context.
Materials:
-
This compound
-
CECR2-expressing cell line
-
PBS
-
Protease inhibitors
-
Equipment for heating cell lysates
-
SDS-PAGE and Western blotting reagents
-
Anti-CECR2 antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CECR2 antibody.
-
Analysis: this compound binding to CECR2 should increase its thermal stability, resulting in more soluble CECR2 protein at higher temperatures compared to the DMSO control.
Signaling Pathway
The following diagram illustrates the involvement of CECR2 in the NF-κB signaling pathway, which can be investigated using this compound.
Figure 3: CECR2 in the NF-κB signaling pathway.
Troubleshooting and Considerations
-
Optimal this compound Concentration and Treatment Time: These parameters are cell-type dependent and should be determined empirically. A dose-response and time-course experiment assessing the displacement of CECR2 from chromatin (e.g., by cellular fractionation followed by Western blot) is recommended.
-
Antibody Validation: The specificity and efficiency of the anti-CECR2 antibody for ChIP are critical for obtaining reliable results.
-
Off-Target Effects: While this compound is highly selective for CECR2, it is good practice to consider potential off-target effects, especially at higher concentrations. Comparing the results of this compound treatment with those from genetic knockdown or knockout of CECR2 can help validate the on-target effects.
-
Cell Line Selection: Choose cell lines with detectable levels of CECR2 expression for your experiments.[1][2]
Conclusion
This compound is a valuable tool for dissecting the biological functions of CECR2. The protocols outlined here provide a framework for using this potent and selective inhibitor to investigate CECR2-DNA interactions and their role in gene regulation. By combining chemical biology approaches with genomic techniques, researchers can gain deeper insights into the epigenetic mechanisms underlying health and disease.
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 6. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for GNE-886 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-886 is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] CECR2, as a bromodomain-containing transcription factor, is involved in chromatin remodeling and has been implicated in processes such as DNA damage response and the regulation of neural tube development.[1] Recent studies have highlighted the role of CECR2 in driving breast cancer metastasis by promoting NF-κB signaling, making it a compelling target for therapeutic intervention.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in gene expression studies to investigate its biological function and therapeutic potential.
Mechanism of Action
This compound functions by binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby preventing its interaction with acetylated histones and other acetylated proteins. This inhibition disrupts the recruitment of the CECR2-containing chromatin remodeling complexes to target gene promoters, leading to alterations in chromatin structure and subsequent changes in gene expression. Specifically, CECR2 has been shown to form a complex with the NF-κB family member RELA to enhance the expression of genes involved in metastasis, such as those promoting epithelial-mesenchymal transition (EMT) and immune suppression.[1][3]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a reference for its potency and selectivity.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 0.016 µM | CECR2 Bromodomain (TR-FRET) | [1] |
| EC50 | 370 nM | CECR2 "dot" blot assay | [4] |
| Selectivity | >100-fold vs. BET family bromodomains | Bromodomain panel screening | [1] |
| Inhibition of other bromodomains | BRD9 (IC50 = 1.6 µM) | TR-FRET | [1] |
| Kinetic Solubility | 122 µM | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving CECR2 and the inhibitory action of this compound.
Caption: CECR2-mediated gene expression pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for conducting gene expression studies using this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological question. Based on current literature, breast cancer cell lines are a suitable model to study the effects of CECR2 inhibition on metastasis-related genes.[1][3]
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Based on the EC50 value (370 nM) and data from similar inhibitors, a starting concentration range of 0.1 µM to 10 µM is suggested.
-
Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for a predetermined period. The optimal incubation time should be determined empirically, but a common starting point for gene expression studies is 24 to 72 hours.
RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure the absence of degradation.
Gene Expression Analysis by RT-qPCR
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for the target genes of interest (e.g., TNC, MMP2, VEGFA, CSF1, CXCL1) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, the synthesized cDNA, and the designed primers. Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the geometric mean of the housekeeping genes.
Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
For a more comprehensive, unbiased analysis of gene expression changes induced by this compound, RNA-sequencing is recommended.
-
Library Preparation: Prepare sequencing libraries from the high-quality extracted RNA using a suitable RNA-seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify affected biological pathways and processes.
-
Experimental Workflow
The following diagram outlines the general workflow for a gene expression study using this compound.
Caption: Workflow for studying gene expression changes induced by this compound.
Conclusion
This compound is a valuable tool for investigating the role of the CECR2 bromodomain in gene regulation and disease. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the downstream effects of CECR2 inhibition on gene expression. It is important to note that optimal experimental conditions, such as drug concentration and treatment duration, may vary depending on the cell type and should be determined empirically.
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
Application Notes and Protocols for In Vivo Delivery of GNE-886
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-886 is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2][3][4] CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a critical role in chromatin remodeling, DNA damage response, and neural tube development.[1] Dysregulation of CECR2 function has been implicated in developmental disorders. These application notes provide a detailed experimental design for the in vivo delivery and evaluation of this compound in a relevant mouse model.
Preclinical Rationale and Dosing
Drug Formulation and Vehicle Selection
This compound is a hydrophobic compound, requiring a specific vehicle for in vivo administration. The following formulations are recommended for achieving a clear solution suitable for injection.
| Vehicle Component | Concentration | Notes |
| Option 1: PEG/Saline | ||
| DMSO | 10% | Initial solubilization of this compound. |
| PEG300 | 40% | Co-solvent to maintain solubility. |
| Tween-80 | 5% | Surfactant to improve stability. |
| Saline | 45% | Final vehicle to adjust volume and tonicity. |
| Option 2: SBE-β-CD | ||
| DMSO | 10% | Initial solubilization of this compound. |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent for hydrophobic compounds. |
| Option 3: Corn Oil | ||
| DMSO | 10% | Initial solubilization of this compound. |
| Corn Oil | 90% | For oral or subcutaneous administration. |
Note: The optimal formulation should be determined empirically for the desired route of administration and dosing volume.
Dosing Regimen
The following table provides a starting point for a dose-escalation study to determine the maximum tolerated dose (MTD) and to assess pharmacokinetics and pharmacodynamics. Doses are based on typical ranges for in vivo studies with small molecule epigenetic modulators.
| Dose Group | This compound (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | 10 | Intraperitoneal (i.p.) or Oral (p.o.) | Once daily |
| 2 | 30 | Intraperitoneal (i.p.) or Oral (p.o.) | Once daily |
| 3 | 100 | Intraperitoneal (i.p.) or Oral (p.o.) | Once daily |
| Vehicle Control | 0 | Same as treated groups | Once daily |
In Vivo Experimental Design: Neurodevelopmental Model
Given the established role of CECR2 in neural development, a prenatal exposure model using Cecr2 heterozygous mice is proposed to investigate the potential of this compound to modulate developmental outcomes. Cecr2 knockout mice are known to exhibit neural tube defects, providing a relevant phenotype to assess the effect of CECR2 inhibition.[5][6]
Animal Model
-
Strain: Cecr2+/- mice on a C57BL/6J background.
-
Breeding: Cecr2+/- males will be bred with Cecr2+/- females.
-
Genotyping: Pups will be genotyped at weaning to identify wild-type (+/+), heterozygous (+/-), and homozygous (-/-) offspring.
Experimental Workflow
Figure 1: In Vivo Experimental Workflow. A schematic representation of the experimental design, from breeding to endpoint analysis.
Experimental Protocols
This compound Formulation and Administration
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 100 mg/mL stock solution.
-
Preparation of Dosing Solution (Option 1):
-
For a final concentration of 10 mg/mL, mix 100 µL of the this compound stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex until a clear solution is obtained.
-
-
Administration: Administer the prepared solution to pregnant dams via oral gavage or intraperitoneal injection at the desired dose once daily from gestational day 8.5 to 17.5.
Embryonic Phenotype Analysis (E18.5)
-
Embryo Collection: Euthanize pregnant dams at embryonic day 18.5 (E18.5).
-
Gross Morphology: Dissect embryos and examine for gross morphological abnormalities, with a particular focus on neural tube closure (exencephaly), craniofacial development, and limb formation.
-
Histological Analysis: Fix embryos in 4% paraformaldehyde, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess tissue morphology and organ development.
Postnatal Behavioral Assessment
Pups will be subjected to a battery of behavioral tests starting from postnatal day 4 (P4) to assess neurodevelopmental milestones and sensory-motor functions.
| Test | Age | Parameter Assessed |
| Righting Reflex | P4, P6, P8 | Measures motor coordination and vestibular function. |
| Negative Geotaxis | P6, P8, P10 | Assesses motor coordination and proprioception. |
| Ultrasonic Vocalizations | P5, P7, P9 | Evaluates early social communication. |
| Open Field Test | P14 | Measures general locomotor activity and anxiety-like behavior. |
| Three-Chamber Social Interaction Test | P28 | Assesses social preference and social novelty. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Sample Collection: Collect blood samples from a satellite group of treated animals at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) after the final dose.
-
PK Analysis: Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Sample Collection: Collect brain and embryonic tissues.
-
Target Engagement: Perform Western blot or immunohistochemistry to assess changes in histone H3 acetylation (a downstream marker of bromodomain inhibition) in relevant tissues.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of CECR2 target genes.
Signaling Pathway
Figure 2: this compound Mechanism of Action. this compound inhibits the binding of the CECR2 bromodomain to acetylated histones, thereby modulating chromatin structure and the expression of target genes involved in processes such as neurulation.
Data Presentation
All quantitative data from the in vivo experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Embryonic Phenotype Summary (E18.5)
| Treatment Group | n | Number of Resorptions | Number of Live Embryos | % Neural Tube Defects |
| Vehicle | ||||
| This compound (10 mg/kg) | ||||
| This compound (30 mg/kg) | ||||
| This compound (100 mg/kg) |
Table 2: Postnatal Behavioral Test Results
| Treatment Group | Righting Reflex (s) | Negative Geotaxis (s) | Ultrasonic Vocalizations (count) | Open Field (distance moved, cm) | Social Preference Index |
| Vehicle | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) | |||||
| This compound (100 mg/kg) |
Table 3: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| 10 | ||||
| 30 | ||||
| 100 |
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound in a neurodevelopmental context. The proposed experimental design, protocols, and data presentation guidelines will enable researchers to robustly assess the therapeutic potential and biological effects of this novel CECR2 inhibitor. Careful consideration of the formulation, dosing, and choice of a relevant animal model are critical for obtaining meaningful and translatable results.
References
- 1. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neonatal Behavioral Screen for Mouse Models of Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecr2 mutant mice as a model for human cat eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for GNE-886 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
Compound Information
This compound is a small molecule inhibitor that selectively targets the bromodomain of CECR2, a protein implicated in chromatin remodeling and DNA damage response.[1][2] It serves as a valuable tool for studying the biological functions of CECR2 in various cellular processes.
| Property | Value | Reference |
| Chemical Formula | C28H30N6O3 | [3] |
| Molecular Weight | 498.59 g/mol | [3] |
| CAS Number | 2101957-05-3 | [3][4] |
| Appearance | Solid powder | [3] |
Biological Activity
This compound exhibits high potency and selectivity for the CECR2 bromodomain. It also shows secondary activity against BRD9.
| Target | Assay | IC50 / EC50 | Reference |
| CECR2 | Biochemical (TR-FRET) | 16 nM | [1][5][6] |
| CECR2 | Cellular ("dot" assay) | 370 nM | [1][3][5] |
| BRD9 | Biochemical | 1.6 µM | [4][5][6] |
| BRD7 | Biochemical (BROMOscan) | KD = 1100 µM | [1][3] |
| TAF1(2) | Biochemical (BROMOscan) | KD = 0.62 µM | [1][3] |
| TAF1L(2) | Biochemical (BROMOscan) | KD = 2400 µM | [1][3] |
Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (DMSO).[3]
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.986 mg of this compound.
-
Solubilize: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.986 mg of this compound.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure no particulates are present.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[4][5]
-
Storage: Store the aliquoted stock solutions as recommended in the storage section below.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Up to 36 months | Keep desiccated and protected from light. | [3][4] |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles. | [4][5] |
| DMSO Stock Solution | -80°C | Up to 6 months | Protect from light; use within 6 months for optimal activity. | [5] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.[5]
Experimental Workflow for Cellular Assays
The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.
Caption: Workflow for preparing and using this compound in cellular experiments.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the CECR2 bromodomain. Bromodomains are "reader" domains that recognize acetylated lysine residues on histone tails and other proteins.[1][2] CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[1][3] By binding to the CECR2 bromodomain, this compound prevents its interaction with acetylated histones, thereby modulating chromatin structure and gene transcription. This can impact cellular processes such as the DNA damage response.[1][3]
Caption: this compound inhibits CECR2 interaction with acetylated histones.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. THP Life Science Webshop - this compound [lifescience.thp.at]
Troubleshooting & Optimization
Optimizing GNE-886 Concentration for Enhanced Experimental Accuracy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GNE-886 for various cell lines. This compound is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, a key reader of acetylated lysine residues on histones and other proteins.[1][2] Proper concentration optimization is critical for achieving accurate and reproducible experimental results while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the bromodomain of CECR2.[1][2] CECR2 is a component of chromatin remodeling complexes and functions as an epigenetic "reader" by recognizing acetylated lysine residues on histone tails and other proteins. By binding to the CECR2 bromodomain, this compound prevents its interaction with acetylated lysines, thereby modulating the expression of CECR2 target genes.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: Based on available data, a starting concentration range of 100 nM to 10 µM is recommended for initial experiments in a new cell line. The in vitro IC50 for this compound against the CECR2 bromodomain is 16 nM, and a cellular EC50 of 370 nM has been observed in a target engagement "dot" assay.[3] However, the optimal concentration will be cell-line specific and depend on the experimental endpoint.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration will vary depending on the cell line and the biological process being investigated. For gene expression studies, a treatment time of 24 to 72 hours is often a good starting point. For cell viability or proliferation assays, longer incubation times (e.g., 72 hours or more) may be necessary to observe significant effects. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be assessed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of this compound to CECR2 in intact cells. Alternatively, a NanoBRET™ Target Engagement assay can provide quantitative data on compound binding to a NanoLuc®-tagged CECR2 protein in live cells.[4] Downstream target gene expression analysis by qPCR or Western blot can also serve as an indirect measure of target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of this compound | 1. Suboptimal concentration. 2. Insufficient treatment time. 3. Low expression of CECR2 in the cell line. 4. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify CECR2 expression levels in your cell line by Western blot or qPCR. 4. Prepare fresh stock solutions of this compound and store them properly. |
| High cell toxicity or off-target effects | 1. This compound concentration is too high. 2. Extended treatment duration. 3. Cell line is particularly sensitive to bromodomain inhibition. | 1. Lower the concentration of this compound. 2. Reduce the treatment time. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Use concentrations well below the toxic threshold. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent compound dilution. 3. Passage number of the cell line. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh serial dilutions for each experiment. 3. Use cells within a consistent and low passage number range. |
| Difficulty in detecting downstream effects | 1. The chosen downstream marker is not regulated by CECR2 in that specific cell line. 2. The assay is not sensitive enough. | 1. Investigate known CECR2 target genes (e.g., CSF1, CXCL1) or perform a broader gene expression analysis (e.g., RNA-seq) to identify relevant downstream markers.[5] 2. Optimize your assay conditions (e.g., antibody concentration for Western blot, primer efficiency for qPCR). |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| LM2 | Metastatic Breast Cancer | Gene Expression (qPCR) | Dose-dependent | Reduction of CSF1 and CXCL1 expression | [5] |
| PC9-BrM4 | Metastatic Lung Cancer | Gene Expression (qPCR) | Dose-dependent | Reduction of CSF1 and CXCL1 expression | [5] |
| YUMM1.7 | Melanoma | Gene Expression (qPCR) | Dose-dependent | Reduction of CSF1 and CXCL1 expression | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Target Engagement Assay (NanoBRET™)
This protocol is a general guideline and should be adapted based on the manufacturer's instructions for the NanoBRET™ system.
-
Cell Transfection: Co-transfect cells with a vector expressing NanoLuc®-CECR2 fusion protein and a vector for the fluorescent tracer in a 96-well plate.
-
Cell Seeding: Seed the transfected cells into a white 96-well assay plate.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a no-compound control.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with the appropriate filters.
-
Analysis: Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value for target engagement.
Gene Expression Analysis (qPCR)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the determined optimal time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for the target genes (e.g., CSF1, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified CECR2 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
GNE-886 Target Engagement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the confirmation of GNE-886 target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2] Bromodomains are protein modules that act as "epigenetic readers" by recognizing acetylated lysine residues on histone tails and other proteins.[1][3] The CECR2 bromodomain, specifically, is believed to have a binding function that is important in the DNA damage response.[1] this compound also shows secondary, lower-potency inhibitory activity against the bromodomain BRD9.[4][5]
Q2: What are the recommended methods for confirming this compound target engagement in cells?
Confirming that this compound reaches and binds to its intended target, CECR2, within a cellular environment is critical for validating experimental results.[6] Several methods can be employed, each with distinct principles and requirements:
-
Cellular Imaging (Puncta Formation Assay): A direct visualization method previously used to assess this compound. It involves monitoring the displacement of a fluorescently-tagged CECR2 from chromatin.[1]
-
Cellular Thermal Shift Assay (CETSA): A label-free method that measures the change in thermal stability of CECR2 upon this compound binding.[7][8][9] This is a widely applicable technique for studying drug-target interactions in their native cellular context.[10][11]
-
NanoBRET™ Target Engagement Assay: A quantitative bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a tracer ligand from NanoLuc®-tagged CECR2 by this compound in live cells.[12][13]
Q3: How do I choose the most suitable target engagement assay for my research?
The choice of assay depends on available resources, cell models, and the specific question being asked.
-
Choose the Cellular Imaging (Puncta) Assay if you have the capability to generate a stable cell line expressing a fluorescently-tagged CECR2 and require a direct visual confirmation of target displacement from chromatin.
-
Choose CETSA for a label-free approach that does not require modification of the target protein or the compound.[9] It is ideal for verifying target binding in unmodified cells or even tissue samples.[7]
-
Choose the NanoBRET™ Assay when you need highly sensitive and quantitative data on compound affinity and residence time in live cells.[13] This method is high-throughput compatible but requires genetic engineering of the target cells.
Quantitative Data Summary
The following table summarizes the reported potency values for this compound against its primary target, CECR2, and a key secondary target, BRD9.
| Compound | Target | Assay Type | Potency (IC₅₀) | Cellular Potency (EC₅₀) | Reference |
| This compound | CECR2 | TR-FRET | 16 nM | - | [1][4] |
| This compound | BRD9 | TR-FRET | 1.6 µM | - | [4][5] |
| This compound | CECR2 | Cellular "Dot" Assay | - | 370 nM | [14] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain. This prevents CECR2 from engaging with its natural binding partners, such as acetylated histones, thereby disrupting its role in chromatin organization and DNA damage response pathways.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THP Life Science Webshop - this compound [lifescience.thp.at]
- 6. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 7. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. medkoo.com [medkoo.com]
GNE-886 Technical Support Center: Cytotoxicity and Cell Viability Assays
Welcome to the technical support center for GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxic effects and impact on cell viability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the CECR2 bromodomain, with a reported IC50 of 0.016 µM.[4] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks.[1] CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and is involved in the DNA damage response.[1][5] this compound functions by binding to the acetyl-lysine binding pocket of CECR2, thereby inhibiting its activity.[1]
Q2: What is the expected cytotoxic profile of this compound?
A2: As a selective inhibitor of a bromodomain involved in chromatin remodeling and DNA damage response, this compound's cytotoxic effects are expected to be cell-type dependent and may be more pronounced in cell lines where CECR2 plays a critical role in survival or proliferation. The primary publication on this compound does not provide specific cytotoxicity data, so it is crucial to determine the cytotoxic profile empirically in your cell system of interest.
Q3: Which cell viability assays are recommended for use with this compound?
A3: A variety of cell viability and cytotoxicity assays can be used to assess the effects of this compound. It is recommended to use orthogonal methods to confirm results. Commonly used assays include:
-
Metabolic Assays: (e.g., MTT, MTS, WST-1, resazurin) measure the metabolic activity of viable cells.[6][7]
-
ATP Assays: (e.g., CellTiter-Glo®) quantify the amount of ATP present, which correlates with the number of viable cells.[7]
-
Cytotoxicity Assays: (e.g., LDH release assay) measure the release of lactate dehydrogenase from cells with compromised membrane integrity, indicating cell death.[8][9]
-
Membrane Integrity Dyes: (e.g., Trypan Blue, Propidium Iodide) are excluded by live cells but penetrate and stain dead cells.[6]
Q4: How should I determine the optimal concentration range for this compound in my experiments?
A4: To determine the optimal concentration range, it is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range, based on its IC50 for CECR2) and extending to a high concentration (e.g., micromolar range). This will allow you to determine the EC50 or IC50 value for cytotoxicity in your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent this compound concentration due to pipetting errors. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare serial dilutions of this compound carefully and mix thoroughly before adding to the wells. |
| No significant decrease in cell viability even at high concentrations of this compound. | 1. The chosen cell line may not be sensitive to CECR2 inhibition. 2. The incubation time with this compound may be too short. 3. The compound may have precipitated out of solution. | 1. Select a cell line where CECR2 is known to be expressed and functional. Consider performing a positive control with a known cytotoxic agent. 2. Extend the incubation time (e.g., 48 or 72 hours) to allow for potential effects on cell proliferation to manifest. 3. Check the solubility of this compound in your culture medium. Consider using a lower concentration of serum or a different solvent if necessary. The measured kinetic solubility of this compound is 122 μM.[1] |
| Discrepancy in results between different types of viability assays (e.g., MTT vs. ATP assay). | 1. Different assays measure different aspects of cell health. Metabolic assays like MTT can be influenced by changes in cellular metabolism that are not directly linked to cell death. 2. Interference of this compound with the assay chemistry. | 1. This is why using orthogonal assays is recommended. An ATP assay directly measures cellular energy, while an LDH assay measures membrane integrity. Comparing results can provide a more complete picture. 2. Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference. |
| Unexpected increase in signal in a colorimetric or fluorometric assay. | 1. This compound may be colored or fluorescent, interfering with the assay readout. 2. The compound may be affecting the enzymatic activity of the reporter (e.g., luciferase in ATP assays). | 1. Measure the absorbance or fluorescence of this compound in culture medium alone at the relevant wavelengths. Subtract this background from your experimental values. 2. Perform a cell-free assay to see if this compound directly inhibits or enhances the reporter enzyme. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability through metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control and a positive control for maximum LDH release (provided in the kit).
-
Incubate for the desired period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cancer Cell Line (e.g., 72-hour incubation)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.01 | 98.5 ± 4.8 | 2.5 ± 1.1 |
| 0.1 | 92.1 ± 6.1 | 5.3 ± 1.5 |
| 1 | 75.4 ± 7.3 | 18.9 ± 2.4 |
| 10 | 48.9 ± 5.9 | 45.6 ± 3.1 |
| 50 | 15.2 ± 3.1 | 82.3 ± 4.5 |
| 100 | 5.6 ± 1.8 | 95.1 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Inconsistent results with GNE-886 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-886, a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the bromodomain of CECR2 (Cat eye syndrome chromosome region candidate 2).[1][2] It is designed for use as an in vitro tool compound to probe the biological functions of the CECR2 bromodomain.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions as an epigenetic reader inhibitor. The CECR2 bromodomain recognizes and binds to acetylated lysine residues on histone tails and other proteins.[3][4] By occupying the acetyl-lysine binding pocket of the CECR2 bromodomain, this compound prevents this interaction, thereby inhibiting the downstream functions of CECR2.
Q3: What are the known cellular functions of CECR2 that can be studied with this compound?
CECR2 is involved in several key cellular processes, including:
-
Chromatin Remodeling: CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which plays a role in organizing nucleosomes to regulate DNA accessibility.[5]
-
DNA Damage Response (DDR): CECR2 has been identified as a novel DNA damage response protein. Its bromodomain is important for the formation of γ-H2AX foci at sites of DNA double-strand breaks.[6]
-
Transcriptional Regulation: CECR2 can act as a transcriptional regulator. Recent studies have implicated it in driving breast cancer metastasis by promoting NF-κB signaling.[7]
Q4: What are the recommended storage conditions and solubility of this compound?
-
Storage: For long-term storage, this compound should be stored as a solid at -20°C for months to years, protected from light. For short-term storage, 0-4°C is suitable for days to weeks.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9]
-
Solubility: this compound is soluble in DMSO.[8] It has a measured kinetic solubility of 122 µM.[1]
Troubleshooting Guide
Inconsistent results with this compound treatment can arise from various factors, from compound handling to experimental design and execution. This guide addresses potential issues in a question-and-answer format.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q: My measured IC50 or EC50 values for this compound are inconsistent across different experimental runs. What could be the cause?
A: Several factors can contribute to this variability. Consider the following:
-
Cell-Based Assay Parameters:
-
Cell Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. Over-confluent or stressed cells can exhibit altered responses to inhibitors.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Serum and Media Components: Variations in serum lots or media supplements can affect cell signaling and drug sensitivity. Use the same batch of serum and media for a set of comparable experiments.
-
-
Compound Handling and Stability:
-
Stock Solution Age and Storage: this compound stock solutions in DMSO should be stored properly and used within the recommended timeframe to avoid degradation.[9] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The stability of this compound in aqueous media at 37°C for extended periods may be limited.
-
-
Assay-Specific Factors:
-
Incubation Time: Use a consistent incubation time with this compound. The optimal duration may vary depending on the cell type and the specific downstream readout.
-
Assay Readout Sensitivity: The sensitivity and dynamic range of your assay (e.g., luminescence, fluorescence) can influence the calculated IC50/EC50. Ensure your assay is optimized and not saturated.
-
Issue 2: No or Weak Phenotypic Effect Observed
Q: I am not observing the expected cellular phenotype after treating with this compound at the recommended concentrations. Why might this be?
A: This could be due to several reasons related to the compound's activity, the experimental system, or the chosen endpoint.
-
Cellular Permeability and Target Engagement:
-
While this compound has demonstrated cellular activity, its uptake and target engagement can vary between cell lines.[1] It is advisable to confirm target engagement in your specific cell line, for example, by using a cellular thermal shift assay (CETSA) or a NanoBRET assay if a suitable probe is available.
-
The cellular EC50 for this compound in a "dot" assay was 370 nM, which is significantly higher than its biochemical IC50 of 16 nM.[1] Ensure you are using a concentration range that is relevant for cellular studies.
-
-
Biological Context and Downstream Readout:
-
The function of CECR2 can be context-dependent. The phenotypic consequence of its inhibition may only be apparent under specific conditions (e.g., in the presence of DNA damaging agents).[6]
-
The chosen downstream readout may not be sensitive to CECR2 inhibition or may occur much later than your experimental endpoint. Consider a more proximal readout of CECR2 activity.
-
-
Compound Quality:
-
Verify the purity and identity of your this compound compound, as impurities can affect its activity.
-
Issue 3: Potential Off-Target Effects
Q: I am concerned that the observed phenotype might be due to off-target effects of this compound. How can I address this?
A: While this compound is reported to be highly selective, it's crucial to consider and control for potential off-target effects.
-
Selectivity Profile: this compound has been profiled against a panel of 40 bromodomains and 35 kinases. It shows some activity against BRD9 (IC50 = 1.6 µM) and TAF1(2).[1][9] At higher concentrations, these off-target activities might become relevant.
-
Experimental Controls:
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct CECR2 inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: The most rigorous control is to compare the phenotype of this compound treatment with the phenotype of CECR2 knockdown or knockout (e.g., using siRNA or CRISPR).
-
Dose-Response Analysis: A clear dose-response relationship can provide confidence that the observed effect is due to the compound.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 16 nM (0.016 µM) | TR-FRET | [1] |
| Cellular EC50 | 370 nM (0.37 µM) | "Dot" Assay (CECR2-ZsGreen displacement) | [1] |
| Kinetic Solubility | 122 µM | Nephelometry | [1] |
Table 2: Selectivity Profile of this compound
| Target | IC50 / KD | Assay Type | Reference |
| CECR2 | 16 nM (IC50) | TR-FRET | [1] |
| BRD9 | 1.6 µM (IC50) | TR-FRET | [9] |
| BRD7 | 1.1 µM (KD) | BROMOscan | [1] |
| TAF1(2) | 0.62 µM (KD) | BROMOscan | [1] |
| BET Family (BRD2/3/4) | > 2 log window of selectivity over CECR2 | TR-FRET | [1] |
| Kinase Panel (35 kinases) | No significant inhibition (>20%) at 1 µM | Kinase Assay | [1] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable multi-well plate. Allow cells to adhere and enter the logarithmic growth phase (typically 12-24 hours).
-
Compound Preparation:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and include a vehicle control (DMSO only).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Proceed with the planned downstream assay (e.g., cell viability assay, qPCR, Western blot, immunofluorescence).
Protocol 2: Cellular "Dot" Assay for Target Engagement (Conceptual)
This protocol is based on the description in Crawford et al. (2017)[1] for assessing the displacement of a CECR2-fusion protein from chromatin.
-
Cell Line: Use a cell line stably expressing a CECR2-fluorescent protein fusion (e.g., CECR2-ZsGreen).
-
Treatment: Treat the cells with a dose range of this compound as described in Protocol 1.
-
Imaging: After the incubation period, fix and permeabilize the cells. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the formation of fluorescent puncta (dots), which represent the aggregation of the displaced CECR2-fusion protein. The number or intensity of these dots can be plotted against the this compound concentration to determine the EC50.
Visualizations
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
GNE-886 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with GNE-886, a potent and selective inhibitor of the CECR2 bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is reported to have a kinetic solubility of 122 μM in aqueous buffer, which is considered favorable for an in vitro tool compound.[1] However, achieving higher concentrations for in vivo studies or certain experimental setups may require specific formulation strategies.
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous buffer. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This "kinetic" solubility can be influenced by the final concentration of the compound, the percentage of DMSO in the final solution, the buffer composition, pH, and temperature. Exceeding the kinetic solubility limit of 122 µM is a likely cause.
Q3: Are there any recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 100 mg/mL has been reported in DMSO.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Troubleshooting Guide
Issue: Precipitate Formation During Experiment
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents and formulations.
| Solvent/Formulation | Concentration Achieved | Reference |
| Aqueous Buffer (Kinetic Solubility) | 122 µM | [1] |
| DMSO | 100 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a general method for determining the kinetic solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the this compound stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.
-
The concentration at which significant light scattering is observed indicates the kinetic solubility limit.
Caption: Workflow for kinetic solubility determination.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound formulation using co-solvents to achieve a higher concentration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 37.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is a clear and homogenous. This protocol yields a solution of ≥ 3.75 mg/mL.[2]
Caption: Preparation of a this compound co-solvent formulation.
Mechanism of Action of this compound
This compound functions by inhibiting the bromodomain of CECR2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the regulation of gene transcription. By blocking this interaction, this compound can modulate the expression of genes involved in various cellular processes, including those regulated by the NF-κB signaling pathway.
Caption: Mechanism of action of this compound.
References
My GNE-886 experiment is not working
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of GNE-886 in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.
Q1: My this compound experiment is showing no or very low activity. What are the possible reasons?
A1: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: this compound should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks), protected from light.[1] Improper storage can lead to degradation of the compound. Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO.[1] Ensure that the compound is fully dissolved before adding it to your assay buffer. Precipitated compound will not be active. It is recommended to prepare a fresh stock solution in DMSO and dilute it to the final concentration in your assay medium. Be aware that high concentrations of DMSO can disrupt bromodomain-ligand interactions.[2][3]
-
Assay Conditions:
-
Buffer Composition: Ensure your assay buffer does not contain components that interfere with the assay readout. For example, in AlphaScreen® assays, avoid green and blue dyes, and be mindful of high concentrations of certain media components like RPMI 1640 which contains biotin and iron that can interfere.[3]
-
Protein Quality: The activity of your CECR2 protein is crucial. Use a high-quality, purified protein. If you are using cell lysates, ensure that CECR2 is expressed and that the lysate has been prepared correctly with protease inhibitors.
-
-
Cellular Assays:
Q2: I am observing high background signal in my TR-FRET assay.
A2: High background in TR-FRET assays can obscure your results. Here are some common causes and solutions:
-
Incorrect Filter Sets: The single most common reason for TR-FRET assay failure is the use of incorrect emission filters.[5] Ensure your plate reader is equipped with the correct filters for the specific donor and acceptor fluorophores you are using.
-
Compound Autofluorescence: this compound or other compounds in your screen may be autofluorescent at the excitation or emission wavelengths of your FRET pair. One advantage of TR-FRET is the time-resolved measurement which minimizes interference from short-lived fluorescence.[6] However, highly fluorescent compounds can still be problematic. Consider running a control plate with compounds but without the FRET donor or acceptor to identify autofluorescent compounds.
-
Light Scatter: Precipitated compound can cause light scatter. Ensure this compound is fully dissolved in your assay.
-
Reagent Concentration: High concentrations of the donor or acceptor fluorophores can lead to increased background. Titrate your reagents to find the optimal concentrations that give a good signal-to-background ratio.
Q3: In my FRAP experiment, I am not seeing a clear recovery curve after photobleaching.
A3: Fluorescence Recovery After Photobleaching (FRAP) experiments can be technically challenging. Here are some troubleshooting tips:
-
Photobleaching during Imaging: It is crucial to minimize photobleaching during the pre-bleach and post-bleach imaging phases.[7] Use the lowest laser power necessary for imaging and keep the exposure time as short as possible.
-
Cell Movement: If your cells are moving during the experiment, it will be difficult to accurately measure fluorescence recovery in the bleached region.[8] Ensure your cells are well-adhered to the imaging dish. You may need to use a cell immobilization agent if movement is a persistent issue.
-
Incomplete Bleaching: Ensure that the laser power and duration of the bleaching pulse are sufficient to significantly reduce the fluorescence in the region of interest.
-
Protein Dynamics: The recovery kinetics will depend on the mobility of the CECR2 protein in the nucleus. If CECR2 is largely immobile, you will observe a very slow or incomplete recovery.
Q4: What are the known off-target effects of this compound?
A4: this compound is a selective inhibitor of CECR2. However, like any small molecule inhibitor, it can have off-target effects, especially at higher concentrations.
-
Bromodomain Selectivity: this compound has been shown to have some activity against BRD9 (KD = 2000 µM) and BRD7 (KD = 1100 µM), as well as TAF1(2) (KD = 0.62 µM).[9] While it maintains a significant selectivity window over the BET family of bromodomains, be mindful of these other potential targets, especially if your experimental system expresses them at high levels.
-
Kinase Activity: this compound has been screened against a panel of 35 diverse kinases and showed no significant inhibition (less than 20% at 1 µM).[9][10]
-
Functional Readouts: If you observe a phenotype that is inconsistent with the known functions of CECR2, it is important to consider the possibility of off-target effects. Validate your findings using a secondary, structurally distinct CECR2 inhibitor or through genetic approaches like siRNA or CRISPR-mediated knockout of CECR2.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| CECR2 IC50 | 16 nM | TR-FRET | [10][11] |
| CECR2 EC50 | 370 nM | "dot" assay (cellular) | [9] |
| BRD9 IC50 | 1.6 µM | TR-FRET | [12] |
| BRD9 KD | 2000 µM | BROMOscan | [9] |
| BRD7 KD | 1100 µM | BROMOscan | [9] |
| TAF1(2) KD | 0.62 µM | BROMOscan | [9] |
| Kinetic Solubility | 122 µM | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for your specific experimental setup.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to the CECR2 bromodomain.
Materials:
-
Purified recombinant CECR2 protein (e.g., His-tagged or GST-tagged)
-
Biotinylated histone peptide substrate (containing an acetylated lysine)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His or anti-GST) as the donor
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) as the acceptor
-
This compound
-
TR-FRET assay buffer
-
Low-volume, non-binding 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds to their final assay concentrations in TR-FRET assay buffer.
-
Reagent Preparation: Prepare a master mix of CECR2 protein and the biotinylated histone peptide in TR-FRET assay buffer. Prepare a separate master mix of the Tb-conjugated antibody and the streptavidin-conjugated acceptor.
-
Assay Assembly:
-
Add the this compound dilutions to the assay plate.
-
Add the CECR2/peptide mix to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for compound binding.
-
Add the antibody/acceptor mix to the wells.
-
-
Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after a suitable time delay (e.g., 60 µs).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This cellular assay measures the effect of this compound on the mobility of CECR2 within the nucleus.
Materials:
-
Cells expressing fluorescently tagged CECR2 (e.g., GFP-CECR2)
-
This compound
-
Cell culture medium
-
Glass-bottom imaging dishes
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate the GFP-CECR2 expressing cells on glass-bottom dishes.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Image Acquisition Setup:
-
Place the dish on the confocal microscope stage and maintain at 37°C and 5% CO2.
-
Identify a cell with clear nuclear expression of GFP-CECR2.
-
-
Pre-Bleach Imaging: Acquire a few images of the nucleus at low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region for each time point.
-
Normalize the fluorescence intensity in the bleached ROI to the pre-bleach intensity and correct for photobleaching that occurred during imaging.
-
Plot the normalized fluorescence intensity over time to generate a recovery curve. From this curve, the mobile fraction and the half-time of recovery (t1/2) can be determined.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with CECR2 in a cellular context by measuring changes in the thermal stability of CECR2 upon ligand binding.[3][4]
Materials:
-
Cells expressing endogenous CECR2
-
This compound
-
PBS and cell lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CECR2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration.
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler. A temperature gradient is typically used to determine the melting curve of the protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CECR2 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble CECR2 as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CECR2 signaling pathway and a typical experimental workflow for testing this compound.
Caption: CECR2 forms the CERF complex to remodel chromatin and can also activate NF-κB signaling.
Caption: Experimental workflow for characterizing the activity of this compound.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Targeted acetylation of NF-kappaB/RelA and histones by epigenetic drugs reduces post-ischemic brain injury in mice with an extended therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Time Resolved-Fluorescence Resonance Energy Transfer platform for quantitative nucleosome binding and footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results with GNE-886
Welcome to the technical support center for GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected phenotype after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of an expected phenotype. These can be broadly categorized into issues with the compound, the experimental system, or the underlying biology.
-
Compound Integrity and Activity:
-
Degradation: Ensure this compound has been stored correctly at -20°C for short-term or -80°C for long-term storage, protected from light. Improper storage can lead to degradation.
-
Solubility: this compound has a kinetic solubility of 122 μM.[1] Ensure it is fully dissolved in your vehicle (e.g., DMSO) before further dilution in media. Precipitated compound will not be effective.
-
Concentration: Verify the final concentration of this compound in your experiment. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The reported cellular EC50 is 370 nM.[2][3]
-
-
Experimental System:
-
Cell Line Specificity: The function of CECR2 can be cell-type specific. Confirm that CECR2 is expressed in your cell line of interest at the protein level via Western blot or at the mRNA level using qPCR.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological consequences of CECR2 inhibition. Consider using a more proximal or sensitive readout of CECR2 activity.
-
-
Biological Complexity:
-
Redundancy: Other bromodomain-containing proteins or parallel signaling pathways may compensate for the inhibition of CECR2, thus masking the expected phenotype.
-
Temporal Effects: The phenotypic effects of CECR2 inhibition may require a longer or shorter incubation time than tested. Perform a time-course experiment to assess the dynamics of the response.
-
Q2: I am observing a phenotype that is inconsistent with the known functions of CECR2. Could this be an off-target effect?
A2: While this compound is a selective inhibitor of CECR2, it does exhibit some activity against other bromodomains, notably BRD9 (IC50 = 1.6 µM).[2][3] An unexpected phenotype could potentially arise from inhibition of these other targets, especially at higher concentrations of this compound.
To investigate a potential off-target effect, consider the following:
-
Dose-Response Analysis: Carefully compare the dose-response curve for your observed phenotype with the known IC50 values for CECR2 and potential off-targets. If the phenotype only manifests at concentrations significantly higher than the CECR2 EC50, an off-target effect is more likely.
-
Use of a Structurally Unrelated Inhibitor: If available, use a structurally different CECR2 inhibitor. If this second inhibitor recapitulates the original phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of CECR2 and potential off-targets like BRD9. Compare the phenotype of the genetic perturbation with that of this compound treatment.
-
Chemical Analogs: If available, use a close chemical analog of this compound that is inactive against CECR2. If this inactive analog produces the same phenotype, it suggests a non-specific or off-target effect.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Timing: Be precise with incubation times and the timing of reagent additions.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated samples.
Data Summary
The following table summarizes the key quantitative data for this compound to aid in experimental design and interpretation.
| Parameter | Value | Reference |
| Target | CECR2 Bromodomain | |
| IC50 | 16 nM | [2][3] |
| Cellular EC50 | 370 nM | [2][3] |
| Known Off-Targets | ||
| BRD9 IC50 | 1.6 µM | [2][3] |
| Physicochemical Properties | ||
| Kinetic Solubility | 122 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for CECR2 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CECR2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Target Engagement
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against CECR2 or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR: Perform qPCR using primers specific for a known CECR2 target gene promoter and a negative control region.
Visual Troubleshooting Guides
Diagram 1: Intended this compound Mechanism of Action
Caption: this compound inhibits the binding of the CECR2 bromodomain to acetylated histones.
Diagram 2: Troubleshooting Workflow for Lack of Expected Phenotype
Caption: A logical workflow to diagnose the absence of an expected phenotype with this compound.
Diagram 3: Investigating a Suspected Off-Target Effect
Caption: A workflow to differentiate between on-target and off-target effects of this compound.
References
Technical Support Center: Controlling for BRD9 Inhibition by GNE-886
Welcome to the technical support center for researchers utilizing GNE-886 to study BRD9. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results, with a key focus on addressing the compound's dual activity against BRD9 and CECR2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and how does it relate to BRD9?
A1: this compound is a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain, with a reported IC50 of 0.016 µM.[1] However, it also exhibits inhibitory activity against BRD9, albeit at a lower potency (IC50 of 1.6 µM).[1] This dual specificity is a critical consideration in experimental design and data interpretation.
Q2: I am observing a phenotype in my cells after treatment with this compound. How can I be sure it is due to BRD9 inhibition and not an off-target effect on CECR2?
A2: This is a crucial question. To attribute your findings to BRD9 inhibition, a multi-pronged approach using rigorous controls is essential. We recommend a combination of the following strategies:
-
Orthogonal Inhibition: Use a structurally distinct and more selective BRD9 inhibitor, such as I-BRD9 or BI-7273, and assess if it phenocopies the effects of this compound.
-
Genetic Knockout/Knockdown: The most definitive control is to use CRISPR/Cas9 to generate a BRD9 knockout cell line or shRNA to knockdown BRD9 expression. If the phenotype observed with this compound is absent in the BRD9 knockout/knockdown cells, it strongly suggests the effect is on-target.
-
Rescue Experiments: Following a knockout or knockdown of endogenous BRD9, re-express a wild-type or inhibitor-resistant mutant of BRD9. If the phenotype is reversed, this provides strong evidence for the on-target activity of your inhibitor.
Q3: At what concentration should I use this compound to maximize the chances of observing BRD9-specific effects?
A3: Given the approximately 100-fold selectivity of this compound for CECR2 over BRD9, using the lowest effective concentration is key. We recommend performing a dose-response experiment to determine the minimal concentration of this compound that produces your phenotype of interest. Compare this with the dose-response of a more BRD9-selective inhibitor. If the concentrations required to elicit the phenotype are significantly different and align with their respective IC50 values for BRD9, this can provide some initial evidence for on-target activity. However, this should always be confirmed with genetic controls.
Q4: Are there any known signaling pathways regulated by BRD9 that I can use as positive controls for inhibitor activity?
A4: Yes, BRD9 has been shown to regulate several signaling pathways. A well-documented example is the STAT5 pathway in acute myeloid leukemia (AML), where BRD9 represses the expression of SOCS3, a negative regulator of STAT5.[2][3] Inhibition of BRD9 leads to increased SOCS3 expression and subsequent dephosphorylation of STAT5.[2][3] Monitoring the expression of SOCS3 and the phosphorylation status of STAT5 can serve as a valuable pharmacodynamic biomarker for BRD9 inhibition. BRD9 has also been implicated in regulating the androgen receptor signaling pathway.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable phenotype after this compound treatment. | 1. Insufficient drug concentration. 2. Low BRD9 expression in your cell line. 3. The cellular process under investigation is not BRD9-dependent in your model system. 4. This compound is inactive. | 1. Perform a dose-response experiment with a wide range of concentrations. 2. Confirm BRD9 expression in your cells by Western blot or qPCR. 3. Use a BRD9 knockout/knockdown to confirm the lack of a phenotype. 4. Verify compound integrity and activity using an in vitro assay if possible. |
| Observed phenotype is not replicated with a more selective BRD9 inhibitor (e.g., I-BRD9). | 1. The phenotype is likely due to an off-target effect of this compound, possibly inhibition of CECR2. 2. The two inhibitors have different potencies or pharmacokinetic properties. | 1. This strongly suggests an off-target effect. Consider investigating the role of CECR2 in your observed phenotype. 2. Ensure you are using equipotent concentrations of the inhibitors based on their BRD9 IC50 values and perform a full dose-response comparison. |
| BRD9 knockout/knockdown does not phenocopy this compound treatment. | 1. The phenotype observed with this compound is due to off-target effects. 2. Incomplete knockout/knockdown of BRD9. 3. The inhibitor has effects beyond simply blocking the bromodomain, such as stabilizing or destabilizing the protein, which is not replicated by genetic ablation. | 1. This is strong evidence for off-target activity. 2. Verify the degree of BRD9 protein depletion by Western blot. 3. This is a more complex scenario. Consider using a BRD9 degrader (dBRD9) to compare the effects of protein removal versus bromodomain inhibition. |
| Conflicting results between different control experiments. | 1. Each control method has its own limitations and potential artifacts. 2. Cell line heterogeneity or clonal effects in knockout lines. | 1. Carefully consider the strengths and weaknesses of each approach. A convergence of evidence from multiple, independent control experiments provides the most robust conclusion. 2. When using knockout lines, it is crucial to test multiple independent clones to control for off-target genetic alterations and clonal variability. |
Data Presentation: Inhibitor Selectivity
The following table summarizes the inhibitory activities of this compound and other commonly used BRD9 inhibitors. This data is essential for selecting appropriate control compounds and interpreting experimental results.
| Inhibitor | BRD9 IC50/Kd | CECR2 IC50/Kd | BRD7 IC50/Kd | BRD4 (BD1) IC50/Kd | Selectivity Notes | Reference |
| This compound | 1.6 µM (IC50) | 0.016 µM (IC50) | - | >20 µM (IC50) | Highly selective for CECR2 over BRD9 and BET family members. | [1] |
| I-BRD9 | 1.9 nM (Kd) | - | 380 nM (Kd) | 1400 nM (Kd) | Highly selective for BRD9 over BRD7 and the BET family. | [5] |
| BI-7273 | 19 nM (IC50) | 88 nM (Kd) | 117 nM (IC50) | >100,000 nM (IC50) | Potent dual inhibitor of BRD9 and BRD7 with excellent selectivity over the BET family. | [3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of an inhibitor to its target protein in a cellular context.
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Carefully collect the supernatant and analyze the protein concentration. Load equal amounts of total protein for each sample onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for BRD9.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble BRD9 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
CRISPR/Cas9-Mediated Knockout of BRD9
This protocol generates a null-mutant cell line to serve as a negative control.
Methodology:
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the BRD9 gene using a publicly available design tool. Clone the sgRNAs into a Cas9 expression vector (e.g., pX458, which also contains a GFP marker).
-
Transfection: Transfect the Cas9/sgRNA plasmids into your cell line of interest using a suitable transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to plate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Verification of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and PCR amplify the region of the BRD9 gene targeted by the sgRNAs. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Confirm the absence of BRD9 protein expression in the identified knockout clones by Western blotting. It is crucial to screen multiple independent clones to ensure the observed phenotype is not due to off-target effects of the CRISPR/Cas9 system.
-
BRD9 Rescue Experiment
This protocol is used to confirm that the phenotype observed in a knockout or knockdown background is specifically due to the loss of BRD9.
Methodology:
-
Construct Generation: Clone the full-length cDNA of human BRD9 into an expression vector. If you wish to demonstrate that the inhibitor's effect is on-target, you can introduce a silent mutation in the gRNA-binding site of the rescue construct to make it resistant to CRISPR/Cas9 editing in the knockout line.
-
Transfection/Transduction: Introduce the BRD9 expression vector into the previously generated BRD9 knockout cell line.
-
Selection and Verification: If the expression vector contains a selection marker, select for cells that have successfully incorporated the rescue construct. Verify the re-expression of BRD9 protein by Western blot.
-
Phenotypic Analysis: Perform the same phenotypic assays on the rescued cell line that were conducted on the wild-type and knockout lines. A reversal of the knockout phenotype upon re-expression of BRD9 confirms that the phenotype is indeed BRD9-dependent.
Visualizations
Signaling Pathway: BRD9 Regulation of STAT5
Caption: BRD9 negatively regulates the STAT5 signaling pathway by repressing SOCS3 transcription.
Experimental Workflow: Validating this compound On-Target Effects
Caption: A logical workflow for validating that an observed phenotype is due to on-target BRD9 inhibition.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
GNE-886 showing high background in assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the selective CECR2 bromodomain inhibitor, GNE-886.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1] Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in the epigenetic regulation of gene transcription.[1]
Q2: In which types of assays is this compound typically used?
A2: this compound has been characterized using biochemical assays such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine its inhibitory activity on the CECR2 bromodomain.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound functions by binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby preventing its interaction with acetylated histone proteins and other cellular proteins. This inhibition disrupts the normal function of CECR2 in chromatin remodeling and gene transcription.
Q4: What are the known off-targets for this compound?
A4: this compound displays a wide selectivity profile across the bromodomain family. However, it has been shown to have some activity against BRD9.[2]
Troubleshooting Guide: High Background in Assays with this compound
High background signal can be a significant issue in biochemical assays, reducing the signal-to-noise ratio and potentially masking the true inhibitory effects of a compound. Below is a guide to troubleshoot common causes of high background when using this compound in AlphaScreen and TR-FRET assays.
General Considerations for Small Molecule Inhibitors
-
Compound Autofluorescence or Quenching: Small molecules like this compound can inherently fluoresce at the excitation or emission wavelengths of the assay, leading to a high background. Conversely, they can quench the assay signal, which might be misinterpreted as inhibition.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, causing light scatter and artificially increasing the signal.
-
Nonspecific Binding: The inhibitor may bind non-specifically to other components in the assay, such as the donor or acceptor beads in AlphaScreen, or the fluorescently labeled antibodies in TR-FRET.
Troubleshooting AlphaScreen Assays
| Potential Cause | Recommended Solution |
| Nonspecific binding of this compound to beads | Include a control with beads and this compound but without the target protein (CECR2) to assess nonspecific binding. Increase the concentration of blocking agents like BSA or use a different blocking agent. |
| Compound interference with AlphaScreen signal | Test this compound in a "signal-off" version of the assay if available. Run a counterscreen where the donor and acceptor beads are brought together by a different protein-protein interaction to check for general compound interference. |
| Light sensitivity of Donor beads | Ensure all steps involving the addition of Donor beads are performed in low-light conditions. Protect the assay plate from light before reading. |
| Incompatible microplates | Use solid white microplates for AlphaScreen assays to maximize signal reflection and minimize background. |
| High concentration of this compound | Perform a dose-response curve to determine if the high background is concentration-dependent. Check the solubility of this compound in the assay buffer. |
Troubleshooting TR-FRET Assays
| Potential Cause | Recommended Solution |
| This compound autofluorescence | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If autofluorescence is high, consider using a different fluorophore pair with emission wavelengths outside the compound's fluorescence spectrum. |
| Incorrect instrument settings | Ensure the plate reader is set with the correct excitation and emission filters for the specific donor and acceptor fluorophores being used. An incorrect filter choice is a common reason for TR-FRET assay failure. |
| Nonspecific binding to assay components | Run control wells containing this compound with individual assay components (e.g., donor-labeled antibody alone, acceptor-labeled component alone) to identify the source of nonspecific binding. |
| Light scatter from precipitated compound | Visually inspect the wells for precipitation. If observed, lower the concentration of this compound or add a solubilizing agent that does not interfere with the assay. |
| Donor-to-Acceptor ratio imbalance | Optimize the concentrations of the donor and acceptor reagents to achieve the best signal-to-background ratio. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound against the CECR2 bromodomain.
| Assay Type | Target | IC50 | EC50 |
| TR-FRET | CECR2 | 0.016 µM | - |
| Cellular Assay | CECR2 | - | 370 nM |
| TR-FRET | BRD9 | 1.6 µM | - |
Data obtained from MedchemExpress and Crawford, T. D., et al. (2017).[1][2]
Experimental Protocols
Below are representative protocols for AlphaScreen and TR-FRET assays to assess the inhibition of CECR2 by this compound. These are based on commercially available assay kits and should be optimized for specific laboratory conditions.
CECR2 AlphaScreen Assay Protocol
This protocol is adapted from the BPS Bioscience CECR2 Inhibitor Screening Assay Kit.[3][4]
Materials:
-
CECR2, His-tagged
-
Biotinylated Histone Peptide Substrate
-
AlphaLISA® Nickel Chelate Acceptor Beads
-
AlphaScreen® Streptavidin-conjugated Donor Beads
-
Assay Buffer
-
384-well white OptiPlate™
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Assay Buffer solution. Dilute CECR2 protein and the biotinylated substrate in 1x Assay Buffer to the desired concentrations.
-
Compound Preparation: Prepare serial dilutions of this compound in 1x Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Reaction Incubation: To a 384-well plate, add the following in order:
-
5 µL of diluted this compound or control.
-
5 µL of diluted biotinylated substrate.
-
5 µL of diluted CECR2 protein.
-
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Addition of Acceptor Beads: Dilute the AlphaLISA® Acceptor Beads in 1x Assay Buffer. Add 5 µL of the diluted acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Addition of Donor Beads: Dilute the AlphaScreen® Donor Beads in 1x Assay Buffer. Add 5 µL of the diluted donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read Plate: Read the plate on an AlphaScreen-capable plate reader.
CECR2 TR-FRET Assay Protocol
This protocol is adapted from the BPS Bioscience CECR2 TR-FRET Assay Kit.[5]
Materials:
-
CECR2, GST-tagged
-
BET Bromodomain Ligand (as tracer)
-
Tb-labeled anti-GST antibody (Donor)
-
Dye-labeled acceptor
-
TR-FRET Assay Buffer
-
384-well black, low-volume plate
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x TR-FRET Assay Buffer. Dilute the CECR2 protein, Tb-donor, and dye-labeled acceptor in 1x TR-FRET Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in 1x TR-FRET Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Mixture: Prepare a master mix containing the diluted CECR2 protein and the BET Bromodomain Ligand tracer.
-
Assay Plate Setup: To a 384-well plate, add the following:
-
5 µL of diluted this compound or control.
-
10 µL of the CECR2/tracer master mix.
-
-
Incubate at room temperature for 30 minutes.
-
Detection Mixture: Prepare a detection mix containing the Tb-labeled anti-GST antibody and the dye-labeled acceptor.
-
Addition of Detection Mixture: Add 5 µL of the detection mix to each well.
-
Incubate at room temperature for 60 minutes.
-
Read Plate: Read the plate on a TR-FRET capable plate reader, measuring emission at the donor and acceptor wavelengths. Calculate the FRET ratio.
Visualizations
CECR2 Signaling Pathway
Caption: CECR2 forms the CERF complex to remodel chromatin and interacts with RELA to regulate NF-κB target genes.
Experimental Workflow: CECR2 Inhibition Assay
Caption: General workflow for performing a CECR2 inhibition assay with this compound.
Troubleshooting Logic for High Background
Caption: A logical approach to troubleshooting high background in assays involving this compound.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Reducing variability in GNE-886 experiments
Welcome to the technical support center for GNE-886. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective chemical probe that inhibits the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2).[1][2][3][4] Bromodomains are protein modules that act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins.[1] this compound binds to the CECR2 bromodomain, preventing it from interacting with its natural ligands and thus modulating its function in processes like chromatin remodeling and the DNA damage response.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the integrity and activity of this compound. Please refer to the table below for recommended conditions. It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO and has a high kinetic solubility, making it suitable for a range of in vitro experiments.[1][5] For in vivo studies, specific formulations are required.[2]
Q4: What are the known off-targets of this compound?
A4: this compound is a highly selective inhibitor of CECR2. However, like any small molecule, it can interact with other proteins, especially at higher concentrations. It shows some binding to BRD9, BRD7, TAF1(2), and TAF1L(2).[1][5] It is important to use this compound at the lowest effective concentration and to include appropriate controls to mitigate the risk of observing phenotypes driven by off-target effects. The compound showed no significant inhibition (<20% at 1 µM) when screened against a panel of 35 diverse kinases.[1][6]
Q5: How should I interpret the different potency values (IC50, EC50, KD) reported for this compound?
A5: These values describe the potency of this compound in different contexts:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of this compound required to inhibit the biochemical activity of the CECR2 bromodomain by 50% in an in vitro assay (e.g., TR-FRET). The reported IC50 is approximately 0.016 µM (or 16 nM).[2][4]
-
EC50 (Half-maximal effective concentration): This is the concentration required to produce 50% of the maximum possible effect in a cell-based assay. For this compound, the EC50 in a cellular "dot" assay for CECR2 target engagement is 370 nM.[1][5] The difference between IC50 and EC50 can be attributed to factors like cell permeability and compound stability in culture media.
-
KD (Dissociation constant): This value reflects the binding affinity between this compound and a target protein. It is often used in selectivity profiling (e.g., BROMOscan) to assess binding across a wide range of targets.
Data Summary Tables
Table 1: this compound Potency and Selectivity Profile
| Parameter | Target/Family | Value | Assay Type | Reference |
| IC50 | CECR2 | 0.016 µM | TR-FRET | [1][2][4] |
| BRD9 | 1.6 µM | TR-FRET | [2][4] | |
| EC50 | CECR2 | 370 nM | Cellular "Dot" Assay | [1][5] |
| KD | BRD7 | 1100 µM | BROMOscan | [1][5] |
| BRD9 | 2000 µM | BROMOscan | [1][5] | |
| TAF1(2) | 0.62 µM | BROMOscan | [1][5] | |
| TAF1L(2) | 2400 µM | BROMOscan | [1][5] | |
| Kinase Panel | 35 Diverse Kinases | >20% inhibition at 1 µM not observed | Kinase Panel Screen | [1][6] |
Table 2: this compound Properties and Storage
| Property | Recommendation/Value | Reference |
| Appearance | Solid powder | [5] |
| Solubility | 122 µM (Kinetic) | [1][6] |
| Soluble in DMSO | [5] | |
| Long-term Storage | -80°C (up to 6 months) or -20°C (up to 1 month, protect from light) | [2][5] |
| Short-term Storage | 0 - 4°C (days to weeks) | [5] |
| Shipping Condition | Ambient temperature | [5] |
Troubleshooting Guides
In Vitro Assay Variability
Q: My measured IC50 value for this compound is significantly higher than the reported 16 nM. What are the possible causes?
A: Discrepancies in IC50 values are a common issue. Several factors could be at play:
-
Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the accuracy of the stock solution concentration.
-
Protein Quality: Use highly pure and active CECR2 bromodomain protein. Protein aggregation or degradation can significantly impact assay results.
-
Assay Conditions: The reported IC50 was determined using a TR-FRET assay.[1] If you are using a different assay format (e.g., AlphaScreen, FP), values may differ. Also, check buffer components, pH, and concentrations of the peptide substrate and tracer.
-
Reagent Concentrations: Ensure that the assay is run under conditions where the enzyme concentration is appropriate and the substrate concentration is at or below the Km for accurate Ki determination.
Q: I am observing high variability between replicate wells in my biochemical assay. How can I reduce this?
A: High variability can obscure real effects. Consider the following:
-
Pipetting Accuracy: Ensure pipettes are calibrated. Use low-retention tips. For small volumes, perform reverse pipetting.
-
Mixing: Ensure all reagents, especially the compound dilutions, are thoroughly mixed before being added to the assay plate.
-
Plate Effects: Be aware of "edge effects" on assay plates. Avoid using the outer wells or ensure proper plate sealing and incubation conditions to minimize evaporation.
-
Reagent Stability: Some reagents, like ATP in kinase assays or fluorescent probes, can be unstable. Prepare them fresh and keep them on ice.[7][8]
Cellular Assay Performance
Q: I am not observing a dose-dependent effect of this compound in my cellular assay. Why might this be?
A: A flat dose-response curve can be frustrating. Here are some potential reasons:
-
Cell Permeability: While this compound has a reported cellular EC50 of 370 nM, its permeability can vary between different cell lines.[1]
-
Incubation Time: The optimal incubation time can vary. A time course experiment is recommended to determine when the maximum effect is achieved.
-
Target Expression: Confirm that your cell line expresses a sufficient level of CECR2.
-
Compound Stability in Media: The compound may be unstable or sequestered by components in the cell culture medium (e.g., serum).[9] Consider reducing serum concentration during the treatment period if possible.
-
Solubility Issues: this compound may precipitate out of the media at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and does not cause the compound to crash out of solution.
Q: I am observing significant cell toxicity at concentrations where I expect to see target engagement. What could be the reason?
A: Cell toxicity can be target-related or due to off-target effects.
-
On-Target Toxicity: Inhibition of CECR2, which is involved in the DNA damage response, might be synthetically lethal in certain genetic backgrounds or may induce cell death.[1]
-
Off-Target Effects: Although this compound is selective, at higher concentrations, off-target activities could contribute to toxicity.[10] Always run a parallel experiment in a CECR2-knockout or knockdown cell line to distinguish on-target from off-target toxicity.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine (KAc) binding pocket of the CECR2 bromodomain. This prevents CECR2 from localizing to chromatin at sites of acetylated histones, thereby inhibiting its role within the CERF chromatin remodeling complex and downstream functions such as the DNA damage response.
Caption: Mechanism of Action for this compound inhibitor.
Troubleshooting Workflow: High IC50 Value
This workflow provides a logical sequence of steps to diagnose the cause of an unexpectedly high IC50 value in a biochemical assay.
Caption: Troubleshooting workflow for high IC50 values.
Protocol: Cellular Target Engagement "Dot" Assay
This protocol is adapted from the methodology described for this compound to quantify the displacement of CECR2 from chromatin.[1]
Objective: To measure the EC50 of this compound by quantifying the formation of fluorescent puncta resulting from the displacement of a CECR2-fusion protein from chromatin.
Materials:
-
Host cell line (e.g., U2OS) stably expressing a CECR2-ZsGreen fusion protein.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Assay plates (e.g., 96-well, black, clear-bottom).
-
High-content imaging system.
Methodology:
-
Cell Seeding: Seed the CECR2-ZsGreen expressing cells into the assay plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration might be 10 µM, with 10-12 dilution points. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for the desired time (e.g., 4-24 hours, to be optimized) at 37°C and 5% CO2.
-
Imaging:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain nuclei with a DNA dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system, capturing both the ZsGreen and Hoechst channels.
-
-
Image Analysis:
-
Use image analysis software to identify the nuclei (from Hoechst stain).
-
Within the nuclear region, quantify the formation of bright, punctate structures ("dots") in the ZsGreen channel. The analysis algorithm should measure the number, intensity, or total area of these dots per cell.
-
The displacement of the fusion protein from chromatin causes it to aggregate into these quantifiable fluorescent puncta.
-
-
Data Analysis:
-
Plot the quantified dot metric (e.g., total dot area per cell) against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THP Life Science Webshop - this compound [lifescience.thp.at]
- 5. medkoo.com [medkoo.com]
- 6. osti.gov [osti.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. icr.ac.uk [icr.ac.uk]
Validation & Comparative
GNE-886 versus NVS-CECR2-1: A Comparative Guide to CECR2 Bromodomain Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that hinges on potency and, more importantly, selectivity. This guide provides an objective comparison of two prominent inhibitors of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain: GNE-886 and NVS-CECR2-1. The information presented herein is compiled from publicly available experimental data to facilitate an informed choice for researchers targeting the CECR2 bromodomain.
This document summarizes the inhibitory activity and selectivity profiles of this compound and NVS-CECR2-1, presents the underlying experimental methodologies, and visualizes key concepts to clarify the comparison.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the reported potency and selectivity of this compound and NVS-CECR2-1 against their primary target, CECR2, and other bromodomains.
Table 1: On-Target Potency
| Compound | Target | IC50 (nM) | EC50 (nM) | Kd (nM) | Assay Type |
| This compound | CECR2 | 16[1][2][3] | 370[1][2][3] | - | TR-FRET[1] |
| NVS-CECR2-1 | CECR2 | 47[4][5][6] | - | 80[4][6][7] | AlphaScreen[4][5], ITC[4] |
Table 2: Off-Target Selectivity
| Compound | Off-Target | IC50 (µM) | Kd (µM) | Comments |
| This compound | BRD9 | 1.6[1][2][3] | 2.0[8] | Screened against a panel of 40 bromodomains.[8] |
| BRD7 | - | 1.1[8] | ||
| TAF1(2) | - | 0.62[8] | ||
| TAF1L(2) | - | 2.4[8] | ||
| NVS-CECR2-1 | Bromodomain Panel (48 targets) | - | - | Reported to have no cross-reactivity.[4] |
Experimental Protocols
Understanding the methodologies used to generate the above data is crucial for its interpretation. Below are summaries of the key experimental protocols employed in the characterization of this compound and NVS-CECR2-1.
This compound Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The primary assay used to determine the IC50 values for this compound against a panel of bromodomains was a TR-FRET assay.[1] In this format, a biotinylated histone peptide ligand and a terbium-labeled anti-His antibody are used with a His-tagged bromodomain. Inhibition of the bromodomain-histone interaction by the compound leads to a decrease in the FRET signal.
NVS-CECR2-1 Assays
-
AlphaScreen Assay: The IC50 value for NVS-CECR2-1 was determined using an AlphaScreen assay.[4][5] This bead-based proximity assay measures the interaction between a biotinylated histone peptide bound to streptavidin-coated donor beads and a GST-tagged bromodomain bound to anti-GST acceptor beads. Inhibition of this interaction by the compound results in a loss of the chemiluminescent signal.
-
Isothermal Titration Calorimetry (ITC): The dissociation constant (Kd) for NVS-CECR2-1 was determined by ITC.[4] This technique directly measures the heat released or absorbed during the binding of the inhibitor to the target protein, allowing for the determination of binding affinity.
-
Fluorescence Recovery After Photobleaching (FRAP): The cellular activity of NVS-CECR2-1 was assessed using a FRAP assay.[4] U2OS cells expressing full-length CECR2 were treated with the compound. A region of the nucleus was photobleached, and the rate of fluorescence recovery was measured to determine the mobility of the CECR2 protein, which is indicative of target engagement by the inhibitor.[4]
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: A diagram illustrating the comparative selectivity of this compound and NVS-CECR2-1.
Caption: A simplified workflow for the characterization of bromodomain inhibitors.
Conclusion
Both this compound and NVS-CECR2-1 are potent inhibitors of the CECR2 bromodomain. Based on the available data, this compound demonstrates higher potency for CECR2 in biochemical assays. However, NVS-CECR2-1 is reported to have a cleaner selectivity profile, with no significant off-target effects observed across a broad panel of 48 bromodomains.[4] this compound, while highly selective, does exhibit some activity against other bromodomains, notably BRD9.[1][8]
The choice between these two inhibitors will depend on the specific experimental context. For applications requiring the highest possible potency and where the known off-targets of this compound are not a concern, it may be the preferred tool. For studies where absolute selectivity is paramount to avoid confounding results from off-target effects, NVS-CECR2-1 presents a compelling option. Researchers should carefully consider the data presented and the nature of their biological questions when selecting the appropriate chemical probe.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Document: this compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). (CHEMBL4052791) - ChEMBL [ebi.ac.uk]
- 4. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 5. Probe NVS-CECR2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. adooq.com [adooq.com]
- 7. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CECR2 Bromodomain Inhibitors: GNE-886 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-886 and other inhibitors of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. CECR2 is an epigenetic reader protein that plays a crucial role in chromatin remodeling, DNA damage response, and has been implicated in developmental processes and cancer metastasis.[1][2][3][4] The development of potent and selective CECR2 inhibitors is essential for dissecting its biological functions and for potential therapeutic applications.
Quantitative Comparison of CECR2 Inhibitors
The following tables summarize the key quantitative data for this compound and other notable CECR2 inhibitors, providing a direct comparison of their potency and selectivity.
Table 1: Potency of CECR2 Inhibitors
| Inhibitor | IC50 (nM) | EC50 (nM) | Kd (nM) | Assay Type |
| This compound | 16[5][6] | 370[5][6][7] | - | TR-FRET[8] |
| NVS-CECR2-1 | 47[9][10][11][12][13] | - | 80[9][10][11][12][13] | AlphaScreen, ITC[9] |
| TP-238 | 30[13] | - | - | Not Specified |
| DC-CBi-22 | 8[14] | - | - | Not Specified |
Table 2: Selectivity Profile of this compound and NVS-CECR2-1
| Inhibitor | Target | IC50 (µM) | Kd (µM) | Notes |
| This compound | BRD9 | 1.6[5] | 2.0[7] | Wide selectivity over 40 bromodomains tested.[7] |
| BRD7 | - | 1.1[7] | ||
| TAF1(2) | - | 0.62[7] | ||
| TAF1L(2) | - | 2.4[7] | ||
| NVS-CECR2-1 | BRD4 | - | - | Weak interaction observed. No significant inhibition across a panel of protein kinases, proteases, and receptors.[9] |
| BRD7 | - | - | Weak interaction observed.[9] |
Signaling Pathway of CECR2 in Cancer Metastasis
CECR2 has been identified as a driver of breast cancer metastasis by promoting NF-κB signaling.[1][15] CECR2's bromodomain binds to acetylated RELA (a subunit of NF-κB), enhancing the transcriptional activity of the NF-κB complex.[1][15][16] This leads to the upregulation of genes involved in metastasis and immune suppression.[1][15]
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. NVS-CECR2-1 CAS No.1992047-61-6 - Ruixibiotech [ruixibiotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 16. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-886: A Comparative Guide to CECR2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, by comparing its activity with the established genetic method of CECR2 knockdown. This document outlines key experimental approaches, presents expected outcomes in a comparative format, and provides detailed protocols to facilitate rigorous scientific inquiry.
Introduction to this compound and CECR2
CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in chromatin remodeling.[1][2] It forms a heterodimeric chromatin remodeling complex, CERF (CECR2-containing remodeling factor), with ISWI-type catalytic subunits SMARCA1/SNF2L or SMARCA5/SNF2H.[3] Dysregulation of CECR2 has been implicated in several cellular processes, including the DNA damage response (DDR) and, more recently, in promoting breast cancer metastasis through the activation of NF-κB signaling.[1][4]
This compound is a potent and selective small molecule inhibitor of the CECR2 bromodomain, designed for use as an in vitro tool compound to probe the biological functions of CECR2.[3][5][6] Validating that the phenotypic effects of this compound are a direct consequence of CECR2 inhibition is critical. The gold-standard approach for such validation is to compare the effects of the chemical probe with those of genetic knockdown of the target protein.
Comparative Data Presentation
The following tables summarize the expected comparative outcomes of key experiments when treating cells with this compound versus performing CECR2 knockdown. These tables are designed to provide a clear framework for interpreting experimental results.
Table 1: Comparison of Expected Effects on Cellular Phenotypes
| Phenotype | CECR2 Knockdown (siRNA/shRNA) | This compound Treatment | Key Experimental Assay |
| Cell Viability | May decrease viability in certain cancer cell lines dependent on CECR2.[7] | Expected to decrease viability in CECR2-dependent cell lines. | MTT or other cell viability assays. |
| DNA Damage Response | Decreased formation of γ-H2AX foci following DNA damage.[3][4] | Expected to phenocopy knockdown, resulting in reduced γ-H2AX foci formation. | Immunofluorescence staining for γ-H2AX. |
| Cell Migration & Invasion | Reduced migratory and invasive capacity in metastatic cancer models.[1] | Expected to reduce cell migration and invasion.[3] | Transwell migration/invasion assays. |
| Macrophage Polarization | In co-culture, may lead to a decrease in the M2 immunosuppressive macrophage phenotype.[1] | In co-culture, expected to reduce M2 macrophage polarization.[3] | Flow cytometry analysis of macrophage markers (e.g., CD206). |
Table 2: Comparison of Expected Effects on Molecular Endpoints
| Molecular Endpoint | CECR2 Knockdown (siRNA/shRNA) | This compound Treatment | Key Experimental Assay |
| CECR2 Protein Levels | Significant reduction in CECR2 protein. | No change in total CECR2 protein levels. | Western Blot. |
| NF-κB Target Gene Expression (e.g., CSF1, CXCL1) | Decreased mRNA and protein expression of NF-κB target genes.[1] | Expected to decrease expression of the same NF-κB target genes.[8] | RT-qPCR, Western Blot. |
| CECR2 Occupancy at Target Gene Promoters | N/A (Protein is absent) | Expected to decrease CECR2 binding at the promoters of target genes. | Chromatin Immunoprecipitation (ChIP)-qPCR. |
Mandatory Visualizations
Signaling Pathway of CECR2 in Metastasis
Caption: CECR2-mediated activation of NF-κB signaling in cancer metastasis.
Experimental Workflow for Validation
Caption: Workflow for validating this compound by comparing to CECR2 knockdown.
Experimental Protocols
siRNA-Mediated Knockdown of CECR2
This protocol describes the transient knockdown of CECR2 using small interfering RNA (siRNA).
Materials:
-
CECR2-targeting siRNA and non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent or similar.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture plates and media.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[9]
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the required amount of siRNA (e.g., 20-80 pmols) into Opti-MEM medium.[9] b. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into Opti-MEM medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[9]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.[9]
-
Validation of Knockdown: Harvest a subset of cells to confirm CECR2 knockdown efficiency by RT-qPCR and Western Blot.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or other suitable solvent to dissolve formazan crystals.
-
96-well plates.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform CECR2 knockdown. Include appropriate controls (vehicle for this compound, scrambled siRNA for knockdown).
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[5]
Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of target genes.[2][11][12]
Materials:
-
TRIzol reagent or RNA extraction kit.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for CECR2 and target genes (e.g., CSF1, CXCL1), and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.[13]
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[7]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein at a particular genomic region.[14][15]
Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
CECR2-specific antibody and IgG control antibody.
-
Protein A/G magnetic beads.
-
Elution buffer and Proteinase K.
-
Primers for qPCR targeting specific promoter regions.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[16]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-700 bp.[15]
-
Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the chromatin overnight at 4°C with the CECR2 antibody or an IgG control. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[16]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of precipitated DNA.
By employing these methodologies and comparative analyses, researchers can confidently validate the on-target effects of this compound and further elucidate the critical roles of CECR2 in health and disease.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.cn]
- 13. mcgill.ca [mcgill.ca]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. epigenome-noe.net [epigenome-noe.net]
GNE-886 vs. Genetic Knockout of CECR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methodologies for studying the function of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein: the use of the selective chemical inhibitor GNE-886 and the genetic knockout of the CECR2 gene. Understanding the nuances, advantages, and limitations of each approach is critical for designing experiments and interpreting results in the context of drug discovery and basic research.
At a Glance: this compound vs. CECR2 Knockout
| Feature | This compound (Chemical Inhibition) | Genetic Knockout of CECR2 |
| Mechanism of Action | Reversible, competitive inhibition of the CECR2 bromodomain.[1][2] | Complete and permanent loss of CECR2 protein expression. |
| Temporal Control | Acute, dose-dependent, and reversible inhibition. Allows for studying the immediate effects of CECR2 inhibition. | Chronic, irreversible loss of function. Reveals the long-term consequences of CECR2 absence, including potential developmental effects and compensatory mechanisms.[3][4] |
| Specificity | Highly selective for the CECR2 bromodomain with some off-target activity against BRD9.[5][6][7] | Theoretically specific to the CECR2 gene, but potential for off-target genetic alterations exists. |
| Application | In vitro and in vivo studies in various model systems. Suitable for rapid screening and validation of CECR2 as a therapeutic target.[1] | Generation of stable knockout cell lines and animal models. Essential for studying developmental roles and systemic effects.[8][9] |
| Key Phenotypes | Inhibition of breast cancer metastasis, impediment of NF-κB-mediated immune suppression.[9][10][11] | Decreased lung metastasis, reduced chromatin accessibility of NF-κB target genes, neural tube defects in mice.[3][4][8][9] |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing this compound and CECR2 knockout.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| CECR2 BRD IC50 | 0.016 µM | [5][7] |
| CECR2 "dot" EC50 | 370 nM | [5][6] |
| BRD9 IC50 | 1.6 µM | [5][7] |
| Kinetic Solubility | 122 µM | [1] |
Table 2: Phenotypic Effects of CECR2 Perturbation
| Phenotype | This compound Treatment | CECR2 Knockout | Reference |
| Breast Cancer Lung Metastasis | Inhibition observed | ~5-fold decrease in lung colonization (athymic nude mice); 38-fold decrease in lung metastasis (immunocompetent mice) | [8][9] |
| NF-κB Target Gene Expression | Reduced expression of CSF1/2 and CXCL1 | Downregulation of NF-κB response genes (e.g., CSF1, CXCL1, IL1B) | [8] |
| Chromatin Accessibility (ATAC-seq) | Not explicitly reported | Global decrease, particularly at promoters/enhancers of NF-κB response genes. 25,494 loci with decreased accessibility vs. 5,208 with increased accessibility. | [8] |
| γ-H2AX Foci Formation | Inhibition of formation upon DNA damage | Decreased γ-H2AX foci formation | [1][12][13] |
| Neural Tube Defects (Mice) | Not applicable | Exencephaly observed with high penetrance in certain genetic backgrounds. | [3][4] |
Signaling Pathways
CECR2 in the NF-κB Signaling Pathway
CECR2 plays a crucial role in the NF-κB signaling pathway by interacting with acetylated RELA, a key component of the NF-κB complex. This interaction promotes chromatin accessibility at the promoters of NF-κB target genes, leading to their transcription. Both this compound and genetic knockout of CECR2 disrupt this process, albeit through different mechanisms.
Experimental Workflows
Workflow for Comparing this compound and CECR2 Knockout
A typical experimental workflow to compare the effects of this compound and CECR2 knockout on a specific cellular process, such as cancer cell invasion, is outlined below.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound Inhibition
This protocol is adapted from methodologies used to characterize bromodomain inhibitors.[1][14]
Objective: To determine the IC50 of this compound for the CECR2 bromodomain.
Materials:
-
Recombinant His-tagged CECR2 bromodomain protein
-
Biotinylated histone H4 peptide acetylated at Lys12 (H4K12ac)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
d2-labeled streptavidin (acceptor)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
CECR2 protein
-
Biotinylated H4K12ac peptide
-
This compound dilution (or vehicle control)
-
-
Incubate at room temperature for 30 minutes.
-
Add a mix of Terbium-labeled anti-His antibody and d2-labeled streptavidin.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the log of the inhibitor concentration to determine the IC50.
Generation of CECR2 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating CECR2 knockout cell lines.[15][16]
Objective: To create a stable cell line with a functional knockout of the CECR2 gene.
Materials:
-
Target cell line
-
Plasmids encoding Cas9 nuclease and a single guide RNA (sgRNA) targeting an early exon of CECR2
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
-
PCR primers flanking the sgRNA target site
-
Antibody against CECR2 for Western blotting
Procedure:
-
Design and clone two sgRNAs targeting a critical exon of CECR2 into a Cas9 expression vector.
-
Transfect the target cells with the CRISPR-Cas9 plasmids.
-
(Optional) Select for transfected cells using the appropriate antibiotic.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Expand the single-cell clones.
-
Screen for successful knockout by:
-
Genomic DNA PCR and sequencing: Amplify the targeted region and sequence to identify insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the CECR2 protein.
-
-
Expand and bank the validated CECR2 knockout clones.
Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq)
This protocol is a generalized procedure for assessing chromatin accessibility in CECR2 knockout cells.[17][18][19]
Objective: To identify changes in chromatin accessibility genome-wide following the knockout of CECR2.
Materials:
-
Wild-type and CECR2 knockout cells
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR primers for library amplification
-
AMPure XP beads for size selection
-
Next-generation sequencing platform
Procedure:
-
Harvest 50,000 cells and lyse to isolate nuclei.
-
Perform transposition by incubating the nuclei with Tn5 transposase at 37°C for 30 minutes. The transposase will fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
Purify the transposed DNA.
-
Amplify the library using PCR with indexed primers.
-
Purify the amplified library and perform size selection using AMPure XP beads.
-
Assess library quality and quantity using a Bioanalyzer and qPCR.
-
Sequence the libraries on a high-throughput sequencer.
-
Analyze the sequencing data to identify regions of differential chromatin accessibility between wild-type and CECR2 knockout cells.
Conclusion
Both this compound and genetic knockout are powerful tools for dissecting the function of CECR2. This compound offers the advantage of acute, reversible inhibition, making it ideal for target validation and studying the immediate consequences of blocking CECR2's bromodomain activity. In contrast, genetic knockout provides a model for the complete and chronic absence of the protein, which is invaluable for understanding its role in development and long-term cellular processes. The choice of methodology will depend on the specific research question. For a comprehensive understanding, a combination of both approaches is often the most powerful strategy.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Double whammy: the genetic variants in CECR2 and high Hcy on the development of neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Double whammy: the genetic variants in CECR2 and high Hcy on the development of neural tube defects [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. adooq.com [adooq.com]
- 8. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 10. researchgate.net [researchgate.net]
- 11. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 19. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of GNE-886 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective CECR2 bromodomain inhibitor, GNE-886, with the effects of CECR2 gene silencing using small interfering RNA (siRNA). The objective is to cross-validate the on-target effects of this compound by demonstrating phenotypic parallels with the genetic knockdown of its target, the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein.
Executive Summary
Data Presentation: Quantitative Comparison of this compound and CECR2 siRNA Effects
Table 1: Effect on Cancer Cell Viability
| Treatment | Cell Line | Assay | Result |
| CECR2 siRNA | SW48 (Colon Cancer) | Colony Formation | ~72% decrease in viability[3] |
| HCT116 (Colon Cancer) | Colony Formation | ~42% decrease in viability[3] | |
| NVS-CECR2-1 (CECR2 Inhibitor) | SW48 (Colon Cancer) | MTS Assay | Dose-dependent decrease in viability (IC50 ~0.62 µM)[3] |
| Multiple Cancer Lines | MTS Assay | Dose-dependent decrease in viability[3][4] | |
| This compound (CECR2 Inhibitor) | LM2 (Breast Cancer) | Proliferation Assay | No significant effect on proliferation[5] |
Table 2: Effect on Cancer Cell Migration and Invasion
| Treatment | Cell Line | Assay | Result |
| CECR2 Knockout | 4T1 (Breast Cancer) | In vivo metastasis model | 38-fold decrease in lung metastasis in immunocompetent mice[6] |
| This compound (CECR2 Inhibitor) | LM2 (Breast Cancer) | Migration Assay | ~50% inhibition of migration[5] |
| LM2 (Breast Cancer) | Invasion Assay | ~40% inhibition of invasion[5] | |
| NVS-CECR2-1 (CECR2 Inhibitor) | LM2 (Breast Cancer) | Migration Assay | Significant inhibition of migration[5] |
| LM2 (Breast Cancer) | Invasion Assay | Significant inhibition of invasion[5] |
Table 3: Role in DNA Damage Response
| Genetic Modification | Cellular Context | Endpoint | Result |
| CECR2 Knockdown | - | γ-H2AX foci formation | Decreased γ-H2AX foci formation[1] |
| CECR2 Bromodomain Overexpression | Irradiated cells | γ-H2AX and 53BP1 foci | Inhibition of foci formation[1] |
Experimental Protocols
siRNA-Mediated Knockdown of CECR2
This protocol provides a general framework for the transient knockdown of CECR2 in mammalian cells. Optimization of siRNA concentration, transfection reagent, and incubation times is crucial for achieving efficient gene silencing in specific cell lines.
Materials:
-
CECR2-specific siRNA duplexes and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Target cells
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (CECR2-specific or non-targeting control) in 50 µL of Opti-MEM™ Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing cells and fresh medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).
This compound Treatment of Cells
This protocol outlines a general procedure for treating cultured cells with this compound to assess its phenotypic effects.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Target cells
-
Complete growth medium
-
Multi-well plates (e.g., 96-well for viability assays)
Procedure:
-
Cell Seeding: Seed cells in the appropriate multi-well plate at a density suitable for the intended assay (e.g., 5,000-10,000 cells per well for a 96-well plate for a 72-hour viability assay). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Phenotypic Analysis: Perform the desired downstream assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), migration assay, or immunofluorescence staining for specific markers.
Immunofluorescence Staining for γ-H2AX Foci
This protocol describes the detection of γ-H2AX foci, a marker for DNA double-strand breaks, in cultured cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Inducing agent for DNA damage (e.g., ionizing radiation or etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Induce DNA damage as required and allow time for foci formation (typically 30 minutes to a few hours).
-
Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS containing 0.1% Tween-20. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS containing 0.1% Tween-20. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using appropriate imaging software.
Signaling Pathways and Experimental Workflows
CECR2-Mediated NF-κB Signaling Pathway
CECR2 has been shown to play a crucial role in breast cancer metastasis by interacting with the RELA subunit of the NF-κB transcription factor. This interaction enhances the expression of NF-κB target genes that promote tumor progression and immunosuppression.
Caption: CECR2 in NF-κB signaling and points of intervention.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for cross-validating the effects of this compound with CECR2 siRNA.
Caption: Workflow for this compound and siRNA cross-validation.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
GNE-886: A Differentiated Profile in the Landscape of Bromodomain Inhibitors
A deep dive into the phenotypic distinctions between the selective CECR2 inhibitor GNE-886 and a panel of well-characterized BET bromodomain inhibitors reveals a significant divergence in their cellular impact, stemming from their distinct target specificities. While BET inhibitors like JQ1, OTX-015, I-BET762, and PFI-1 exert profound effects on cell proliferation and oncogenic signaling through pan-inhibition of the BET family of proteins (BRD2, BRD3, and BRD4), this compound offers a more nuanced activity profile by selectively targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. This guide provides a comprehensive comparison of their phenotypic differences, supported by experimental data and detailed methodologies.
Distinguishing by Selectivity: A Quantitative Comparison
The primary phenotypic divergence between this compound and other prominent bromodomain inhibitors is rooted in their target selectivity. This compound was developed as a potent and highly selective inhibitor of the CECR2 bromodomain, a non-BET family member.[1][2][3][4] In contrast, inhibitors such as JQ1, OTX-015, I-BET762, and PFI-1 are characterized by their potent, pan-inhibitory activity against the BET family of bromodomains.[5][6][7][8][9][10]
This difference in target engagement is critical, as the inhibition of BET proteins is known to produce strong and widespread phenotypic effects, largely due to their role in regulating the transcription of key oncogenes like MYC.[11][12] this compound, by avoiding the BET family, is expected to have a more defined and distinct set of biological consequences.[1]
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of these compounds.
Table 1: Inhibitor Affinity for CECR2 and BET Bromodomains
| Inhibitor | Target | IC50 (µM) | Kd (µM) |
| This compound | CECR2 | 0.016 [13] | - |
| BRD4(1) | >20[1][2][14] | - | |
| BRD9 | 1.6[13] | 2.0[15] | |
| TAF1(2) | - | 0.62[15] | |
| JQ1 | BRD4(1) | 0.077[2][16] | ~0.05[2] |
| BRD4(2) | 0.033[2][16] | ~0.09[2] | |
| OTX-015 | BRD2 | 0.019 (EC50)[17] | - |
| BRD3 | 0.010 (EC50)[17] | - | |
| BRD4 | 0.011 (EC50)[17] | - | |
| I-BET762 | BETs (general) | ~0.035[8][18] | 0.0505 - 0.0613[18] |
| PFI-1 | BRD2 | 0.098[3][9] | - |
| BRD4(1) | 0.22[3][5][7] | 0.0474[3] |
Note: IC50 and Kd values can vary depending on the assay format and conditions. The data presented here are for comparative purposes.
Phenotypic Consequences of Differential Target Inhibition
The distinct selectivity profiles of this compound and BET inhibitors translate into markedly different cellular phenotypes.
This compound: Targeting DNA Damage Response and Inflammation
Inhibition of CECR2 by this compound is predicted to primarily affect pathways related to DNA damage response and inflammation. CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and has been implicated in the DNA damage response, specifically in the formation of γ-H2AX foci.[1] Recent studies have also linked CECR2 to the activation of NF-κB signaling, a critical pathway in inflammation and cancer metastasis.[19]
Key Phenotypic Effects of this compound (CECR2 Inhibition):
-
Modulation of DNA Damage Response: Potential to sensitize cells to DNA damaging agents.
-
Inhibition of NF-κB Signaling: May lead to anti-inflammatory effects and reduced cancer cell migration and invasion.
-
Reduced M2 Macrophage Polarization: Could alter the tumor microenvironment to be less immunosuppressive.
BET Inhibitors: A Broad Impact on Cell Growth and Oncogenesis
The pan-BET inhibitors exert a broader and more pronounced anti-proliferative effect across a wide range of cancer types.[5][6][11][12][20][21][22][23][24] This is largely attributed to their ability to displace BRD4 from super-enhancers, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[11][12][22][23]
Key Phenotypic Effects of BET Inhibitors (JQ1, OTX-015, I-BET762, PFI-1):
-
Downregulation of MYC: A hallmark of BET inhibitor activity, leading to cell cycle arrest and apoptosis.[11][12][22][23]
-
Cell Cycle Arrest: Predominantly in the G1 phase.[20]
-
Induction of Apoptosis: A common outcome in sensitive cancer cell lines.[2][21]
-
Anti-inflammatory Effects: Demonstrated by inhibitors like I-BET762 through the suppression of pro-inflammatory gene expression.[18]
-
Induction of Cellular Differentiation: Observed in certain cancer models.[2]
-
Downregulation of Aurora B Kinase: A specific effect noted for PFI-1, which can contribute to its anti-proliferative activity.[3]
Experimental Methodologies
The characterization of these bromodomain inhibitors relies on a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Binding
This assay is used to quantify the binding of an inhibitor to a bromodomain protein.
Materials:
-
384-well low-volume black plates
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
APC-labeled biotinylated histone peptide (acceptor fluorophore)
-
His-tagged bromodomain protein
-
Test inhibitors (e.g., this compound, JQ1)
Protocol:
-
Prepare a 2x solution of the His-tagged bromodomain protein and the Europium-labeled anti-His antibody in TR-FRET assay buffer.
-
Prepare a 2x solution of the APC-labeled biotinylated histone peptide in TR-FRET assay buffer.
-
Prepare serial dilutions of the test inhibitors in TR-FRET assay buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate.
-
Add 5 µL of the bromodomain/antibody mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the histone peptide solution to each well to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the inhibitor concentration to determine the IC50 value.[11][16][18]
AlphaScreen Assay for Bromodomain Binding
This bead-based proximity assay also measures inhibitor binding to a bromodomain.
Materials:
-
384-well ProxiPlate
-
AlphaScreen assay buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Streptavidin-coated Donor beads
-
Anti-His-coated Acceptor beads
-
Biotinylated histone peptide
-
His-tagged bromodomain protein
-
Test inhibitors
Protocol:
-
Prepare a mixture of the His-tagged bromodomain protein and the anti-His Acceptor beads in assay buffer.
-
Prepare a mixture of the biotinylated histone peptide and the Streptavidin Donor beads in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In the ProxiPlate, combine the inhibitor dilutions, the bromodomain/Acceptor bead mixture, and the histone peptide/Donor bead mixture.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the IC50 values of the inhibitors.[3][8][10][14][15]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture medium
-
Test inhibitors
-
CellTiter-Glo® Reagent
Protocol:
-
Seed cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include vehicle-only controls.
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).[1][2][5][13]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound inhibits CECR2, disrupting NF-κB-mediated transcription.
Caption: BET inhibitors block BET protein binding, downregulating MYC.
Caption: A typical workflow for bromodomain inhibitor discovery.
Conclusion
This compound represents a distinct class of bromodomain inhibitor with a phenotypic profile that diverges significantly from the well-established BET inhibitors. Its high selectivity for CECR2 over the BET family members results in a more targeted biological activity, primarily impacting the DNA damage response and NF-κB-mediated inflammatory and metastatic pathways. In contrast, pan-BET inhibitors like JQ1, OTX-015, I-BET762, and PFI-1 exert broad anti-proliferative effects through the potent downregulation of the master oncogene MYC. This fundamental difference in their mechanism of action underscores the importance of developing selective chemical probes to dissect the specific functions of individual bromodomain-containing proteins and offers the potential for more tailored therapeutic strategies with differentiated efficacy and safety profiles.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot [macdougald.lab.medicine.umich.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro assay [bio-protocol.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
GNE-886: A Highly Selective Probe for CECR2 Bromodomain with Minimal BET Family Interaction
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to GNE-886 Selectivity
In the landscape of epigenetic research, small molecule inhibitors of bromodomains have emerged as critical tools to dissect the roles of these acetyl-lysine reader domains in health and disease. While the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have been a primary focus of inhibitor development, understanding the function of non-BET bromodomains is equally crucial. This guide provides a comparative analysis of this compound, a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, against traditional pan-BET inhibitors, offering researchers a clear view of its utility as a specific chemical probe.
Unprecedented Selectivity Profile of this compound
This compound distinguishes itself from many existing bromodomain inhibitors through its remarkable selectivity for CECR2 over the BET family of bromodomains. This selectivity is critical for elucidating the specific functions of CECR2 without the confounding effects of pan-BET inhibition. The following table summarizes the inhibitory activity (IC50) of this compound in comparison to the well-characterized pan-BET inhibitors JQ1 and OTX015.
| Compound | CECR2 | BRD2 (BD1) | BRD3 (BD1) | BRD4 (BD1) | BRD4 (BD2) | BRD9 |
| This compound | 16 nM | > 20,000 nM | > 20,000 nM | > 20,000 nM | > 20,000 nM | 1,600 nM |
| JQ1 | Not Reported | 17.7 nM[1] | Not Reported | 76.9 nM[1] | 32.6 nM[1] | Not Reported |
| OTX015 | Not Reported | 92-112 nM (pan-BET)[2] | 92-112 nM (pan-BET)[2] | 92-112 nM (pan-BET)[2] | 92-112 nM (pan-BET)[2] | Not Reported |
As the data illustrates, this compound exhibits a potent inhibitory effect on CECR2 while displaying negligible activity against the bromodomains of BRD2, BRD3, and BRD4, with IC50 values greater than 20 µM.[3] In contrast, JQ1 and OTX015 are potent inhibitors of the BET family bromodomains. This significant selectivity window makes this compound an ideal tool for studying the isolated biological roles of CECR2.
Experimental Methodologies for Selectivity Profiling
The determination of inhibitor selectivity is paramount in drug discovery and chemical biology. The following are detailed protocols for two common and robust assays used to quantify the interaction between bromodomain inhibitors and their targets.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This bead-based assay measures the ability of a test compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged bromodomain protein of interest
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (serially diluted)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of the His-tagged bromodomain, biotinylated peptide, and test compounds in assay buffer at desired concentrations.
-
Reaction Setup: In a 384-well plate, add the His-tagged bromodomain protein and the test compound at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Peptide Addition: Add the biotinylated acetylated histone peptide to the wells and incubate for another 15-30 minutes.
-
Bead Addition: Prepare a slurry of Ni-Chelate Acceptor beads and add to the wells. Incubate in the dark for 60 minutes. Following this, add a slurry of Streptavidin-coated Donor beads and incubate in the dark for an additional 30-60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The excitation wavelength is 680 nm, and the emission is detected at 520-620 nm.
-
Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
TR-FRET is another proximity-based assay that measures the disruption of a bromodomain-peptide interaction by a test compound.
Materials:
-
Europium-labeled anti-tag antibody (e.g., anti-His)
-
GST-tagged bromodomain protein
-
Biotinylated acetylated histone peptide
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (serially diluted)
-
384-well low-volume black microplate
Procedure:
-
Reagent Preparation: Prepare solutions of the GST-tagged bromodomain, biotinylated peptide, Europium-labeled antibody, streptavidin-acceptor, and test compounds in assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the GST-tagged bromodomain, the Europium-labeled anti-GST antibody, and the test compound at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Detection Complex Addition: Add a pre-mixed solution of the biotinylated acetylated histone peptide and the streptavidin-conjugated acceptor fluorophore to the wells.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader. Excite the Europium donor at approximately 320-340 nm and measure the emission at two wavelengths: one for the donor (e.g., ~615 nm) and one for the acceptor (e.g., ~665 nm).
-
Data Analysis: The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission. A decrease in this ratio indicates inhibition. IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Signaling Pathway Context: BET Bromodomains in NF-κB Signaling
BET bromodomains, particularly BRD4, are key regulators of inflammatory gene expression through their involvement in the NF-κB signaling pathway. The diagram below illustrates this critical interaction. The high selectivity of this compound for CECR2 ensures that studies using this compound will not interfere with this well-established BET-dependent pathway.
References
- 1. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of GNE-886 and I-BRD9
A Comparative Analysis of GNE-886 and I-BRD9 for Researchers
In the landscape of epigenetic chemical probes, this compound and I-BRD9 have emerged as significant tool compounds for studying the function of bromodomains. While both are recognized for their potency and selectivity, they target different primary bromodomains, offering distinct research applications. This guide provides a detailed comparative analysis of this compound and I-BRD9, presenting their biochemical and cellular activities, outlining experimental methodologies, and visualizing relevant biological pathways.
Biochemical and Cellular Activity
A direct comparison of the biochemical and cellular activities of this compound and I-BRD9 reveals their distinct selectivity profiles. This compound is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2][3] In contrast, I-BRD9 is a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9).[4][5][6]
| Compound | Primary Target | IC50 (Primary Target) | Selectivity | Cellular Activity |
| This compound | CECR2 | 0.016 µM[2][3] | Inhibits BRD9 with an IC50 of 1.6 µM.[2][3] | CECR2 "dot" EC50 of 370 nM.[7] |
| I-BRD9 | BRD9 | pIC50 of 7.3 (Cell-free assay)[4] | >700-fold selective over the BET family; 200-fold selective over BRD7.[4][5][6] pIC50 of 5.3 against BRD4.[4] | IC50 of 0.07943 μM in HUT78 cells (chemoproteomic competition binding assay).[4] IC50 of 0.15849 μM in HEK293 cells (NanoBRET assay).[4] |
Mechanism of Action
Both this compound and I-BRD9 were developed through structure-based design to achieve high potency and selectivity for their respective targets.
This compound was identified from a pyrrolopyridone chemical lead and optimized to be a potent and selective inhibitor of the CECR2 bromodomain, making it a suitable in vitro tool compound.[1][8][9]
I-BRD9 acts by binding to the bromodomain of the BRD9 protein, which prevents its interaction with acetylated lysine residues on histone tails.[10] This inhibition blocks the recruitment of the SWI/SNF chromatin remodeling complex to specific gene promoters, thereby modulating gene expression.[10] The development of I-BRD9 was guided by crystallography to ensure high potency for BRD9 and selectivity against other bromodomains like BRD4.[11]
Signaling Pathways
BRD9, the primary target of I-BRD9 and an off-target of this compound, is implicated in various signaling pathways crucial for cellular function and disease progression.
-
SWI/SNF Chromatin Remodeling: BRD9 is a subunit of the SWI/SNF chromatin-remodeling complex, which plays a fundamental role in regulating gene expression by altering chromatin structure.[10][12]
-
Oncogenic Pathways: BRD9 has been shown to facilitate the oncogenic Nrf2 pathway in Chronic Lymphocytic Leukemia.[13] It is also involved in the oxytocin signaling pathway in gastric cancer and the TGF-β/Activin/Nodal and Wnt signaling pathways.[12][14]
-
Cancer Progression: Aberrant BRD9 expression has been linked to several cancers, including cervical, non-small cell lung, and liver cancers.[12]
Below is a diagram illustrating the central role of BRD9 in the SWI/SNF complex and its influence on gene transcription.
Caption: Role of BRD9 in the SWI/SNF complex and its inhibition by I-BRD9.
Experimental Protocols
The characterization of this compound and I-BRD9 involves a variety of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is commonly used to measure the binding affinity of inhibitors to bromodomains. For I-BRD9, a TR-FRET assay was used to determine its pIC50 against BRD9 and BRD4.[15]
-
BROMOscan™: This is a competitive binding assay platform used to profile the selectivity of bromodomain inhibitors against a large panel of bromodomains. I-BRD9 was profiled against 34 bromodomains using this technology to establish its selectivity profile.[15]
Cellular Assays
-
Chemoproteomic Competition Binding Assay: This assay measures the engagement of an inhibitor with its endogenous protein target in a cellular context. The IC50 of I-BRD9 in HUT78 cells was determined using this method.[4]
-
NanoBRET™ Assay: This is a live-cell assay that measures protein-protein interactions. It was used to demonstrate the cellular target engagement of I-BRD9 by assessing the displacement of a NanoLuc-tagged BRD9 from a Halo-tagged histone H3.3.[4]
-
Fluorescence Recovery After Photobleaching (FRAP): This live-cell imaging technique can be used to assess the mobility of fluorescently-tagged proteins and the effect of inhibitors on their dynamics. It was used to show the cellular activity of compounds in the development series of a BRD9 inhibitor.[11]
The following workflow illustrates a typical process for identifying and characterizing a selective bromodomain inhibitor.
Caption: A generalized workflow for the discovery and validation of a chemical probe.
Conclusion
This compound and I-BRD9 are valuable chemical tools for the study of bromodomain biology. This compound serves as a selective probe for CECR2, with known off-target effects on BRD9 at higher concentrations. In contrast, I-BRD9 is a highly selective and potent inhibitor of BRD9, making it the preferred tool for specifically interrogating BRD9 function in cellular and in vivo models. Researchers should carefully consider the distinct selectivity profiles of these compounds when designing experiments to ensure the accurate interpretation of their findings.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP Life Science Webshop - this compound [lifescience.thp.at]
- 4. selleckchem.com [selleckchem.com]
- 5. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. academic.oup.com [academic.oup.com]
- 15. I-BRD9 | Structural Genomics Consortium [thesgc.org]
On-Target Efficacy of GNE-886: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, with other relevant compounds. The on-target effects of this compound are detailed through quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound compared to the alternative CECR2 inhibitor, NVS-CECR2-1, and its activity across a panel of bromodomains.
Table 1: Comparative Potency of CECR2 Inhibitors
| Compound | Target | IC50 (µM) | Kd (µM) |
| This compound | CECR2 | 0.016 [1] | - |
| NVS-CECR2-1 | CECR2 | 0.047[2][3] | 0.080[2][3] |
Table 2: Selectivity Profile of this compound across Bromodomain Families
| Bromodomain | Dissociation Constant (Kd) (µM) |
| CECR2 | < 0.03 (IC50) |
| BRD9 | 1.6[1] |
| TAF1(2) | 0.62[4] |
| BRD7 | 1.1[4] |
| TAF1L(2) | 2.4[4] |
| BRD4 (BET) | > 20 (IC50)[2] |
Data for the selectivity profile was obtained from BROMOscan™ assays, which involve a competitive binding assay with DNA-tagged bromodomains and quantification via qPCR[5][6][7].
Signaling Pathways and Experimental Workflows
To understand the on-target effects of this compound, it is crucial to visualize the signaling pathway of its target, CECR2, and the experimental workflows used to characterize its inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of CECR2 to an acetylated histone peptide.
-
Reagents : Europium-labeled CECR2 (donor fluorophore), biotinylated acetylated histone H4 peptide, and streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore).
-
Procedure :
-
Reagents are combined in a microplate well.
-
In the absence of an inhibitor, the binding of CECR2 to the acetylated peptide brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation at 340 nm.
-
The FRET signal is detected by measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
This compound is added at varying concentrations to compete with the acetylated peptide for binding to CECR2.
-
Inhibition of the interaction leads to a decrease in the FRET signal.
-
-
Data Analysis : The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration[8][9][10].
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the proximity of two molecules.
-
Principle : The assay utilizes "Donor" and "Acceptor" beads that are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm[4][11].
-
Procedure for CECR2 Inhibition :
-
One protein (e.g., GST-tagged CECR2) is captured on the Donor beads, and the interacting partner (e.g., biotinylated acetylated histone peptide) is captured on streptavidin-coated Acceptor beads.
-
The addition of this compound disrupts the interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
-
Data Analysis : The signal intensity is measured, and a decrease in signal corresponds to the inhibitory activity of the compound.
BROMOscan™ Broad-Family Selectivity Profiling
This competitive binding assay is used to determine the selectivity of an inhibitor against a large panel of bromodomains.
-
Principle : The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR[5][6][7].
-
Procedure :
-
A test compound (this compound) is incubated with a specific DNA-tagged bromodomain.
-
This mixture is then exposed to a solid support coupled with an immobilized ligand that binds to the bromodomain.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
-
Data Analysis : The amount of bromodomain remaining bound to the solid support is measured via qPCR. The dissociation constant (Kd) is calculated from an 11-point dose-response curve, providing a quantitative measure of binding affinity and selectivity.
Cellular Displacement "Dot" Assay
This imaging-based assay confirms the on-target effect of this compound in a cellular context by visualizing the displacement of CECR2 from chromatin.
-
Cell Line : A cell line (e.g., U2OS) is engineered to express a fusion protein of CECR2 and a fluorescent protein, such as ZsGreen or GFP.
-
Procedure :
-
In untreated cells, the CECR2-GFP fusion protein is localized to the chromatin in the nucleus.
-
Cells are treated with varying concentrations of this compound.
-
This compound enters the cells and binds to the CECR2 bromodomain, displacing the CECR2-GFP from the chromatin.
-
The displaced CECR2-GFP protein forms distinct fluorescent puncta (dots) within the nucleus.
-
-
Data Analysis : The formation of these fluorescent puncta is visualized and quantified using high-content imaging. The EC50 value, representing the concentration of this compound required to induce puncta formation in 50% of the cells, is determined to assess cellular potency[5].
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. adooq.com [adooq.com]
- 3. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. resources.revvity.com [resources.revvity.com]
GNE-886: A Superior Probe for CECR2 Bromodomain Inhibition
A detailed comparison of GNE-886 with previously available tools, highlighting its enhanced selectivity and utility in epigenetic research.
In the landscape of chemical biology, the development of precise and selective tool compounds is paramount for dissecting complex biological processes. For researchers investigating the function of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, a key epigenetic reader, the advent of this compound marks a significant advancement over older, less selective probes. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the superior performance of this compound as a research tool.
Enhanced Selectivity Profile of this compound
This compound is a potent and highly selective inhibitor of the CECR2 bromodomain.[1] Its development was motivated by the need for a tool compound that could reliably interrogate CECR2 function without the confounding off-target effects associated with earlier probes. One such earlier tool, NVS-CECR2-1, was identified as a high-affinity CECR2 inhibitor; however, comprehensive selectivity data across the bromodomain family for this compound was not widely available.[1]
The key advantage of this compound lies in its remarkable selectivity, particularly against the well-studied Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), which are known to produce strong cellular phenotypes when inhibited.[1] this compound demonstrates a significant selectivity window over BET bromodomains, minimizing the risk of misinterpreting experimental results due to off-target BET inhibition.[1]
Comparative Inhibition Data
The following table summarizes the inhibitory activity of this compound against CECR2 and other key bromodomains, demonstrating its superior selectivity profile.
| Bromodomain | This compound IC50 (µM) |
| CECR2 | 0.016 [2] |
| BRD4 | >20[3] |
| BRD9 | 1.6[2] |
| TAF1(2) | Potent inhibition, but less than CECR2[1] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
The CECR2 Signaling Pathway and this compound's Point of Intervention
CECR2 is a bromodomain-containing transcription factor that forms a heterodimeric chromatin remodeling complex called CERF (CECR2-containing remodeling factor) with either SMARCA1/SNF2L or SMARCA5/SNF2H.[1][4] This complex is involved in the DNA damage response.[1][4] this compound exerts its effect by binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This inhibition disrupts the recruitment of the CERF complex to chromatin, modulating downstream gene expression and cellular processes.
Caption: this compound inhibits the CECR2 bromodomain, disrupting chromatin remodeling.
Experimental Protocols
The determination of this compound's inhibitory activity and selectivity was primarily achieved through Fluorescence Resonance Energy Transfer (FRET) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol:
-
Protein and Ligand Preparation: Recombinant human bromodomain proteins (CECR2, BRD4, BRD9, etc.) and a biotinylated histone peptide ligand are diluted in assay buffer.
-
Compound Preparation: this compound and other test compounds are serially diluted to create a concentration gradient.
-
Assay Plate Preparation: The assay is performed in low-volume 384-well plates. All components are added to the wells in a specific order: assay buffer, donor (e.g., Europium-labeled anti-GST antibody), acceptor (e.g., Streptavidin-APC), biotinylated histone peptide, and the bromodomain protein.
-
Incubation: The plate is incubated at room temperature to allow for binding equilibrium to be reached.
-
Compound Addition: The serially diluted compounds, including this compound, are added to the assay plate.
-
Signal Reading: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor and donor emission signals is calculated.
-
Data Analysis: The raw data is normalized to positive and negative controls. The resulting percent inhibition values are plotted against the compound concentrations, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Caption: Workflow for determining IC50 values using a TR-FRET assay.
Conclusion
This compound represents a significant improvement in the available chemical tools for studying CECR2. Its high potency and, most importantly, its exceptional selectivity against other bromodomains, particularly the BET family, allow for more precise and reliable investigation of CECR2's biological roles. The use of this compound in cellular and in vitro assays can provide clearer insights into the function of this epigenetic reader, unhindered by the off-target effects that may have complicated studies using older, less-characterized probes. For researchers in the field of epigenetics and drug discovery, this compound is the current tool of choice for targeting the CECR2 bromodomain.
References
A Guide to the Reproducibility of GNE-886 Data: A Potent and Selective CECR2 Bromodomain Inhibitor
This guide provides a comprehensive overview of the published data for GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways to facilitate an objective assessment of the reproducibility of this compound's performance.
Summary of Quantitative Data
The following tables summarize the key in vitro and cellular activity data for this compound as reported in the primary publication by Crawford et al. (2017) and other sources.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | Assay Type | IC50 (µM) |
| CECR2 | TR-FRET | 0.016 |
| BRD9 | TR-FRET | 1.6 |
Table 2: Cellular Activity of this compound [2]
| Assay | Cell Line | EC50 (µM) |
| CECR2 "dot" assay | U2OS | 0.370 |
Table 3: Selectivity Profile of this compound (BROMOscan) [1]
| Bromodomain | Kd (µM) |
| BRD9 | 2.0 |
| BRD7 | 1.1 |
| TAF1(2) | 0.62 |
| TAF1L(2) | 2.4 |
This compound was profiled against a panel of 40 bromodomains, with significant binding observed for the proteins listed.
Independent Validation and Application
A study by Zhang et al. (2022) investigating the role of CECR2 in breast cancer metastasis provides independent validation of this compound's on-target activity. In this research, this compound was used to pharmacologically inhibit the CECR2 bromodomain. The study demonstrated that this compound treatment impeded NF-κB-mediated immune suppression by macrophages and inhibited breast cancer metastasis, consistent with the expected downstream effects of CECR2 inhibition.[1] While this study did not replicate the original binding or enzymatic assays, its findings on the cellular and in vivo effects of this compound support the reproducibility of its biological activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the supplementary information from Crawford et al. (2017).
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay was utilized to determine the in vitro potency of this compound against various bromodomains.
Protocol:
-
Reagents:
-
GST-tagged bromodomain protein
-
Biotinylated histone peptide ligand
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-APC (acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
-
Procedure:
-
Compounds are serially diluted in DMSO and added to the assay plate.
-
A mixture of the bromodomain protein and the biotinylated histone peptide is added to the wells.
-
The plate is incubated for a defined period to allow for compound binding.
-
A detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC is added.
-
The plate is incubated to allow for the development of the FRET signal.
-
The TR-FRET signal is read on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
CECR2 Cellular "Dot" Assay
This immunofluorescence-based assay was used to measure the ability of this compound to engage CECR2 in a cellular context.
Protocol:
-
Cell Culture:
-
U2OS cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of this compound or vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
-
Immunostaining:
-
Cells are blocked and then incubated with a primary antibody against CECR2.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system.
-
The number and intensity of nuclear "dots" or foci representing CECR2 localization are quantified.
-
EC50 values are calculated based on the dose-dependent decrease in nuclear foci.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to characterize it.
References
GNE-886 in combination with other epigenetic modifiers
An In-Depth Guide to Combination Strategies with Epigenetic Modifiers: A Focus on GNE-886
The field of epigenetic therapy is rapidly evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative overview of the principles behind combining epigenetic modifiers, with a specific focus on the potential applications of this compound, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. While clinical and preclinical data on this compound in combination therapies are not yet available, this guide draws parallels from established combinations of other epigenetic drugs to provide a forward-looking perspective for researchers, scientists, and drug development professionals.
This compound: A Selective CECR2 Bromodomain Inhibitor
This compound is a potent and selective small molecule inhibitor of the CECR2 bromodomain, developed for use as an in vitro tool compound.[1][2] CECR2 is a bromodomain-containing transcription factor that forms a chromatin remodeling complex and is implicated in the DNA damage response.[1][3] The selectivity of this compound for CECR2 over other bromodomains, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family, minimizes the risk of off-target effects associated with broader-spectrum inhibitors.[1]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Assay Format |
| CECR2 | 0.016 | TR-FRET |
| BRD9 | 1.6 | TR-FRET |
| TAF1(2) | >10 | TR-FRET |
| BRD4 (BD1) | >20 | TR-FRET |
| BRD4 (BD2) | >20 | TR-FRET |
Data sourced from Crawford et al., ACS Med Chem Lett. 2017.[1][4]
The Rationale for Combining Epigenetic Modifiers
The rationale for combining epigenetic modifiers stems from the complex and interconnected nature of epigenetic regulation. Different epigenetic enzymes, such as histone methyltransferases (e.g., EZH2), histone deacetylases (HDACs), and bromodomain-containing proteins (e.g., BETs, CECR2), often act in concert to control gene expression. Targeting a single epigenetic regulator may not be sufficient to reverse the aberrant epigenetic landscape of a cancer cell.[5]
Combination strategies aim to:
-
Achieve Synergistic Effects: The combined effect of two drugs is greater than the sum of their individual effects.[6]
-
Overcome Drug Resistance: Cancer cells can develop resistance to a single agent through epigenetic reprogramming. A second agent can target these resistance mechanisms.[5]
-
Enhance Therapeutic Efficacy: Targeting multiple pathways can lead to more profound and durable anti-cancer responses.[7]
-
Reduce Toxicity: By using lower doses of each drug in a synergistic combination, it may be possible to reduce dose-related toxicities.[8]
Case Study 1: Co-inhibition of EZH2 and HDACs in Non-Small-Cell Lung Cancer (NSCLC)
A prominent example of a successful epigenetic combination therapy is the co-treatment with an EZH2 inhibitor (like DZNep) and an HDAC inhibitor (like SAHA) in NSCLC cells.[6] This combination has been shown to have synergistic antiproliferative effects, even in EGFR-mutant, tyrosine kinase inhibitor-resistant cells.[6]
Mechanism of Synergistic Action
The combination of an EZH2 inhibitor and an HDAC inhibitor leads to the suppression of the EGFR signaling pathway.[6] This is achieved, in part, by upregulating endogenous Wnt/β-catenin signaling antagonists like NKD1, which are direct epigenetic targets of EZH2.[6] The upregulation of these antagonists leads to the dephosphorylation and suppression of EGFR.[6]
Caption: Synergistic inhibition of EZH2 and HDACs suppresses EGFR signaling in NSCLC.
Experimental Protocol: Cell Viability Assay
A detailed methodology for assessing the synergistic effects of drug combinations on cell viability is provided below.
-
Cell Seeding: Plate NSCLC cells (e.g., H1975) in 96-well plates at a density of 3 × 10³ cells per well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of the EZH2 inhibitor (e.g., DZNep) and the HDAC inhibitor (e.g., SAHA), both alone and in combination.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., Cell Counting Kit-8) to each well and incubate for an additional 2 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Use software (e.g., CalcuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.
Case Study 2: Combining BET Inhibitors to Overcome Therapeutic Resistance
BET inhibitors have shown promise in cancer therapy, particularly in hematologic malignancies.[9] However, their efficacy as monotherapy in solid tumors can be limited.[8] A key area of investigation is the combination of BET inhibitors with other therapies to overcome resistance.[5][9]
Mechanism of Action in Overcoming Resistance
Tumor cells often adapt to anti-cancer treatments by epigenetically altering gene expression to promote survival and resistance.[5] BET proteins are critical "readers" of the epigenetic code and are involved in the expression of genes associated with resistance.[5] By inhibiting BET proteins, it is possible to block these resistance pathways and re-sensitize tumor cells to other therapies, such as chemotherapy or targeted agents.[5]
Caption: BET inhibitors can overcome resistance by blocking epigenetic adaptation pathways.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
To assess whether a combination therapy induces apoptosis, the expression of key apoptotic proteins can be measured via Western blotting.
-
Cell Lysis: Treat cells with the combination therapy for a specified time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions: Hypothetical Combinations with this compound
Given the high selectivity of this compound for CECR2, it represents a valuable tool to explore the specific role of this bromodomain in cancer biology. Based on the principles outlined above, this compound could be hypothetically combined with other epigenetic modifiers to achieve synergistic anti-cancer effects.
Potential combination partners for this compound could include:
-
EZH2 inhibitors: To target both the "writing" of repressive histone marks by EZH2 and the "reading" of acetylated lysines by CECR2.
-
HDAC inhibitors: To induce a more open chromatin state, potentially sensitizing cells to the effects of a CECR2 inhibitor.
-
BET inhibitors: To simultaneously target different families of bromodomain "readers," which may regulate distinct sets of oncogenic genes.
Experimental Workflow for Testing this compound Combinations
The following workflow outlines a potential strategy for evaluating the efficacy of this compound in combination with another epigenetic modifier.
Caption: A proposed workflow for the preclinical evaluation of this compound combination therapies.
Conclusion
The strategy of combining epigenetic modifiers holds significant promise for advancing cancer therapy. While this compound is currently a tool compound for in vitro research, its high selectivity for CECR2 makes it an intriguing candidate for future exploration in combination regimens. The case studies of EZH2/HDAC and BET inhibitor combinations provide a clear blueprint for how such investigations could be designed. By systematically evaluating the synergistic potential and underlying mechanisms of this compound with other epigenetic drugs, the scientific community can further elucidate the role of CECR2 in cancer and potentially uncover novel therapeutic strategies.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance & Combination - zenithepigenetics [zenithepigenetics.com]
- 6. Combined inhibition of EZH2 and histone deacetylases as a potential epigenetic therapy for non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitors: a novel epigenetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
GNE-886: Exploring Synergistic Avenues in Combination Cancer Therapy
A Comparative Guide for Researchers
GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, represents a promising tool for epigenetic research.[1] While preclinical studies have established its selectivity and mechanism of action, data on its synergistic effects with other therapeutic agents remain to be elucidated. This guide provides a comparative framework for researchers by examining established synergistic combinations of other bromodomain inhibitors, particularly those targeting the Bromodomain and Extra-Terminal (BET) family, to inform potential therapeutic strategies for this compound.
Mechanism of Action of this compound
This compound functions as an epigenetic reader antagonist by specifically binding to the bromodomain of CECR2.[1] This protein is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[1] By inhibiting the interaction of CECR2 with acetylated lysine residues on histones and other proteins, this compound can modulate gene expression. The downstream effects of CECR2 inhibition are still under active investigation, but are thought to play a role in DNA damage response and transcriptional regulation.[1]
Potential Synergistic Combinations for this compound: Lessons from BET Inhibitors
Extensive research into BET bromodomain inhibitors, such as JQ1, has revealed significant synergistic anti-cancer activity when combined with a variety of other drugs. These findings provide a strong rationale for investigating similar combinations with this compound. The underlying principle of these synergies often involves targeting complementary pathways or overcoming resistance mechanisms.
Table 1: Experimentally Validated Synergistic Combinations with BET Bromodomain Inhibitors
| Drug Class | Specific Agent(s) | Cancer Type(s) | Observed Synergistic Effect | Reference(s) |
| Quinone-containing Compounds | Nanaomycin | Neuroblastoma | Enhanced anticancer effects | [2] |
| Anti-microtubule Drugs | Vincristine | Neuroblastoma | Synergistic induction of apoptosis and cell cycle arrest at G2/M phase.[2] | [2] |
| HDAC Inhibitors | Mocetinostat | Triple-Negative and ER+ Breast Cancer | Greater reduction in cell viability, associated with decreased expression of cell cycle progression genes.[3] | [3] |
| Kinase Inhibitors | MEK, CDK9, Aurora Kinase Inhibitors | Triple-Negative Breast Cancer | Strong synergistic suppression of cell growth.[4] | [4] |
| Bcl-2 Inhibitors | Venetoclax (ABT-199) | Acute Myeloid Leukemia (AML) | Synergistic interactions observed in AML cell lines.[5][6] | [5][6] |
| Proteasome Inhibitors | Bortezomib | Multiple Myeloma | Sequential exposure resulted in synergistic cytotoxic effects. | [7] |
| Immunomodulatory Drugs | Lenalidomide | Multiple Myeloma | Preclinical evidence suggests potential for synergy. | [8] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound with other drugs, standardized experimental protocols are essential. The following methodologies are commonly employed in preclinical synergy studies.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Methodology: Cancer cell lines are treated with this compound, a partner drug, and the combination of both at various concentrations. Cell viability is typically assessed after 48-72 hours using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The results are analyzed using synergy models like the Bliss Independence model or the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]
-
-
Apoptosis Assays:
-
Methodology: To determine if the drug combination induces programmed cell death, cells are treated and then stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI). Analysis is performed using flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) in the combination treatment group is compared to the single-agent and control groups.
-
In Vivo Synergy Assessment
-
Xenograft Models:
-
Methodology: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug. Tumor volume and body weight are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated for each group. Statistical analysis is used to determine if the combination treatment results in a significantly greater anti-tumor effect than the individual agents. Immunohistochemistry can be performed on tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).[2]
-
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts in synergistic drug interactions and the experimental workflow for their assessment.
Caption: Hypothetical synergistic interaction between this compound and a partner drug.
Caption: Standard experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the extensive research on BET bromodomain inhibitors provides a valuable roadmap for future investigations. The synergistic combinations highlighted in this guide, particularly with kinase inhibitors and other epigenetic modifiers, represent promising avenues for enhancing the therapeutic potential of CECR2 inhibition. Rigorous preclinical evaluation using the described experimental protocols is a critical next step to unlock the full potential of this compound in combination cancer therapy.
References
- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the cancer epigenome: synergistic therapy with bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
